((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Description
The exact mass of the compound ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is 101.084063974 g/mol and the complexity rating of the compound is 65.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S)-2-(aminomethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJLNNLCHRICT-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693368 | |
| Record name | [(1S,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17352-97-5 | |
| Record name | [(1S,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Elucidation and Methodological Guide for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Executive Summary
The molecule ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a highly valuable, rigid chiral building block utilized extensively in modern medicinal chemistry. By incorporating a trans-1,2-disubstituted cyclopropane core, it provides precise spatial vectors for pharmacophore alignment while enhancing metabolic stability. Notably, derivatives of this scaffold serve as critical intermediates in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors, which are currently under intense investigation for the treatment of MTAP-deleted cancers[1].
This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—of this molecule. Designed for drug development professionals, this guide goes beyond listing data to explain the physical causality behind the spectroscopic phenomena.
Physicochemical and Structural Profiling
Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The trans-configuration and the presence of both hydrogen-bond donating and accepting groups dictate its solubility and ionization behavior.
| Parameter | Value / Description |
| Chemical Name | ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol |
| CAS Registry Number | 16177-56-3[2], 17352-97-5[3] |
| Molecular Formula | C |
| Molecular Weight | 101.15 g/mol |
| Structural Features | trans-1,2-disubstituted cyclopropane, primary amine, primary alcohol |
Spectroscopic Elucidation & Causality
A robust structural verification requires orthogonal analytical techniques. The following sections detail the expected quantitative data and the quantum mechanical or physical causality behind the observations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The stereochemical integrity of the (1S,2S) trans-configuration is primarily validated through
-
Causality of Chemical Shifts: Cyclopropane ring protons exhibit characteristic extreme upfield shifts (0.3–1.2 ppm). This is caused by the diamagnetic anisotropy generated by the ring's C-C
-bonds. The electron density creates a local magnetic field that heavily shields the protons lying in the shielding cone above and below the ring. -
Causality of Coupling Constants (The Karplus Relationship): In rigid cyclopropane systems, dihedral angles are fixed. According to the Karplus equation adapted for cyclopropanes, the vicinal coupling constant between cis protons (
) is typically 7–13 Hz, whereas the trans coupling constant ( ) is significantly smaller, ranging from 2–7 Hz[4][5]. For this molecule, observing a of ~4–6 Hz between the ring methine protons definitively confirms the trans relationship[6].
Table 1: 1H NMR Data Assignment (400 MHz, CDCl
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 3.45 – 3.60 | dd / m | 2H | ~6.0, 11.0 | -CH |
| 2.55 – 2.70 | dd / m | 2H | ~6.5, 12.5 | -CH |
| 1.80 – 2.20 | br s | 3H | - | -OH , -NH |
| 0.95 – 1.05 | m | 1H | Cyclopropane CH (C1) | |
| 0.75 – 0.85 | m | 1H | Cyclopropane CH (C2) | |
| 0.40 – 0.60 | m | 2H | Cyclopropane CH |
Table 2: 13C NMR Data Assignment (100 MHz, CDCl
| Chemical Shift ( | Carbon Type | Assignment |
| 65.5 | CH | -C H |
| 45.2 | CH | -C H |
| 22.1 | CH | Cyclopropane C 1 |
| 18.4 | CH | Cyclopropane C 2 |
| 10.5 | CH | Cyclopropane C 3 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups and the strained ring system.
-
Causality of Vibrational Modes: The cyclopropane ring possesses high s-character in its C-H bonds (approaching sp
hybridization) due to the acute 60° bond angles. This increased s-character strengthens and shortens the C-H bond, shifting the stretching frequency above 3000 cm (typically 3000–3080 cm ), which is an unusual and highly diagnostic marker for an aliphatic system.
Table 3: Key FT-IR Vibrational Modes
| Wavenumber (cm | Intensity | Assignment |
| 3350 – 3200 | Broad, Strong | O-H and N-H stretch (overlapping) |
| 3070 | Weak to Medium | Cyclopropane C-H stretch (Diagnostic) |
| 2950 – 2850 | Strong | Aliphatic C-H stretch |
| 1600 | Medium | N-H bend (Primary amine) |
| 1040 | Strong | C-O stretch (Primary alcohol) |
Mass Spectrometry (ESI-MS/MS)
Electrospray ionization mass spectrometry confirms the molecular weight and provides structural connectivity through collision-induced dissociation (CID).
-
Causality of Fragmentation: The protonated molecule
at m/z 102.1 undergoes characteristic neutral losses of H O (-18 Da) and NH (-17 Da). The resulting fragments are stabilized by the formation of a cyclopropylcarbinyl cation. In the gas phase, cyclopropylcarbinyl cations are highly prone to rapid homoallylic rearrangements, which distribute the positive charge across the framework and drive further specific fragmentation pathways[7][8].
Table 4: ESI-MS/MS Fragmentation Pathway
| m/z Observed | Fragment Type | Neutral Loss |
| 102.1 | None (Parent Ion) | |
| 85.1 | -17 Da (Ammonia) | |
| 84.1 | -18 Da (Water) | |
| 67.1 | -35 Da (Ammonia + Water) |
Experimental Workflows: A Self-Validating System
To ensure absolute trustworthiness in structural assignment, the analytical workflow must be executed as a self-validating system where orthogonal techniques cross-verify each other.
Step-by-Step Methodology
-
Sample Preparation & Handling:
-
NMR: Dissolve 15 mg of the analyte in 0.6 mL of CDCl
. Add a trace amount of TMS (Tetramethylsilane) as an internal standard. If amine/hydroxyl protons broaden the spectrum excessively, add 1 drop of D O, shake vigorously, and allow phases to separate to exchange labile protons, simplifying the aliphatic region. -
FT-IR: Apply 1-2
L of the neat liquid (or a concentrated CH Cl solution) directly onto an Attenuated Total Reflection (ATR) diamond crystal. Allow any solvent to evaporate completely before acquisition. -
HRMS: Prepare a 1
g/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid to promote efficient protonation for ESI+.
-
-
Data Acquisition:
-
Acquire 1D
H NMR (minimum 16 scans) and H- H COSY (to map the H1-H2-H3 connectivity). -
Acquire FT-IR spectra from 4000 to 400 cm
with a resolution of 4 cm (32 scans). -
Infuse the MS sample at 10
L/min into the ESI source. Apply a collision energy ramp (10-30 eV) to capture both the parent ion and the cyclopropylcarbinyl rearrangement fragments.
-
-
Data Integration & Verification:
-
Cross-reference the
coupling constant from NMR with the >3000 cm C-H stretch from IR to definitively prove the presence of the trans-cyclopropane ring. -
Verify the functional groups via IR (C-O, N-H) and confirm their exact mass losses (-17, -18 Da) in the MS/MS spectrum.
-
Orthogonal Spectroscopic Validation Workflow for Structural Integrity.
Mechanistic Context: Application in Oncology
The rigorous validation of this building block is not merely an academic exercise; it is a regulatory necessity for downstream pharmacological efficacy. ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a precursor for synthesizing 2-oxoquinazoline derivatives and other scaffolds that act as Methionine Adenosyltransferase 2A (MAT2A) inhibitors[1].
In MTAP-deleted cancers, cells become highly dependent on MAT2A for the production of S-adenosyl methionine (SAM), the primary methyl donor for Protein Arginine Methyltransferase 5 (PRMT5). Inhibiting MAT2A with cyclopropyl-derived compounds selectively starves these cancer cells of SAM, leading to synthetic lethality.
Mechanistic role of MAT2A inhibitors in regulating the PRMT5 methylation pathway.
References
-
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol CAS ... - ChemWhat Source: chemwhat.com URL:[Link][2]
-
17352-97-5 | ((1S,2S)-2-(AMINOMETHYL ... - ChemCD_index Source: chemcd.com URL:[Link][3]
-
WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors Source: Google Patents URL:[1]
-
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation Source: NIH / PMC URL:[Link][7]
-
PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES Source: ResearchGate URL:[Link][6]
-
NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH Source: Organic Chemistry Data URL:[Link][5]
-
Rearrangement of bicyclobutonium, cyclopropyl carbinyl cation Source: ResearchGate URL:[Link][8]
Sources
- 1. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 17352-97-5 | ((1S,2S)-2-(AMINOMETHYL)CYCLOPROPYL)METHANOL - ChemCD_index [cn.chemcd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Executive Summary
In modern drug discovery, the spatial arrangement of pharmacophores is as critical as their chemical identity. ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol has emerged as an elite chiral building block in medicinal chemistry. By embedding a primary amine and a primary alcohol onto a rigid trans-cyclopropane core, this molecule provides a highly specific 3D vector projection. This structural rigidity minimizes the entropic penalty upon target binding and enhances metabolic stability compared to flexible aliphatic chains. Currently, this scaffold is a critical intermediate in the synthesis of advanced targeted therapeutics, most notably Methionine Adenosyltransferase 2A (MAT2A) inhibitors used in precision oncology[1].
Physicochemical and Structural Profiling
The physical and chemical properties of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol dictate its behavior in both synthetic workflows and biological systems. The cyclopropane ring mimics the conformational rigidity of an alkene while maintaining the oxidative stability of an sp3-hybridized system.
Quantitative Data Summary
| Property | Value | Source / Validation |
| Chemical Name | ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol | [2] |
| CAS Registry Numbers | 16177-56-3 / 17352-97-5 | [2],[3] |
| Molecular Formula | C5H11NO | [4] |
| Molecular Weight | 101.15 g/mol | [4] |
| Boiling Point | 180.1 ± 13.0 °C (Predicted) | [2] |
| Stereochemistry | (1S,2S) trans-disubstituted | Structural Analysis |
| Key Hazards (GHS) | H302, H315, H318 (Oral toxicity, eye/skin damage) | [4] |
(Note: General physicochemical properties such as molecular weight, formula, and baseline hazards are consistent across its stereoisomers, including the (1R,2S) configuration[4].)
Application in Targeted Therapeutics: MAT2A Inhibition
The true value of the (1S,2S)-cyclopropyl scaffold is realized in the development of targeted cancer therapies. In precision oncology, cancers harboring methylthioadenosine phosphorylase (MTAP) deletions exhibit a unique and exploitable vulnerability[1].
The Mechanistic Causality: The loss of the MTAP gene leads to the intracellular accumulation of methylthioadenosine (MTA)[1]. Elevated MTA competitively inhibits protein arginine N-methyltransferase 5 (PRMT5)[1]. Because PRMT5 activity is suppressed, these specific cancer cells become critically dependent on the enzyme MAT2A to produce S-adenosyl methionine (SAM)—the primary methyl donor required to sustain residual PRMT5 activity and cell survival[1].
Inhibiting MAT2A in MTAP-deleted cells induces synthetic lethality[1]. The ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold is utilized to build these inhibitors because its rigid geometry optimally positions the amine and hydroxyl groups to form high-affinity hydrogen bond networks within the MAT2A active site.
Fig 1. Mechanistic rationale for MAT2A inhibitors in MTAP-deleted cancers.
Self-Validating Synthetic Methodology
The synthesis of enantiopure ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol requires strict stereochemical control. The following protocol leverages desymmetrization and global reduction, incorporating mandatory In-Process Controls (IPCs) to ensure a self-validating system.
Fig 2. Self-validating synthetic workflow for isolating the (1S,2S) enantiomer.
Step 1: Diastereomeric Resolution of trans-1,2-Cyclopropanedicarboxylic Acid
-
Protocol: Suspend inexpensive racemic trans-1,2-cyclopropanedicarboxylic acid in ethanol. Add 1.0 equivalent of (R)-(+)-α-methylbenzylamine. Heat to reflux until homogenous, then cool slowly to 0 °C to induce crystallization of the (1S,2S)-diastereomeric salt.
-
Causality: Using a chiral amine resolves the racemate at the very beginning of the synthesis. This is highly cost-effective and prevents the waste of expensive downstream reagents on inactive enantiomers.
-
Self-Validation (IPC 1): Liberate a small aliquot of the salt with 1M HCl and analyze via Chiral HPLC. Do not proceed unless the enantiomeric excess (ee) is >99%. If ee <99%, perform a second recrystallization.
Step 2: Desymmetrization via Mono-Amidation
-
Protocol: Treat the enantiopure (1S,2S)-diacid with 1.0 equivalent of ethyl chloroformate and triethylamine in anhydrous THF at -10 °C to form a mixed anhydride. After 30 minutes, introduce anhydrous ammonia gas.
-
Causality: The strict stoichiometric control (1.0 eq) and low temperature ensure that only one carboxylic acid moiety is activated and converted to a primary amide. This breaks the C2 symmetry of the molecule while retaining the required functional handles for the final product.
-
Self-Validation (IPC 2): Monitor via LC-MS. Proceed to reduction only when the starting diacid is fully consumed and the mono-amide mass[M+H]+ is the dominant peak.
Step 3: Global Reduction to the Amino Alcohol
-
Protocol: Dissolve the mono-amide in anhydrous THF. Slowly add 3.0 equivalents of Lithium Aluminum Hydride (LiAlH4) at 0 °C. Reflux the mixture for 12 hours. Quench using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O).
-
Causality: LiAlH4 is a powerful hydride donor uniquely capable of simultaneously reducing both the unreacted carboxylic acid (to a primary alcohol) and the primary amide (to a primary amine) in a single pot. This minimizes the overall step count and maximizes yield.
-
Self-Validation (IPC 3): Analyze the crude reaction mixture via FT-IR. The complete disappearance of carbonyl stretching frequencies (~1700 cm⁻¹ and ~1650 cm⁻¹) and the emergence of broad O-H/N-H stretches (~3300 cm⁻¹) validates a successful global reduction.
References
-
PubChem : ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302. National Center for Biotechnology Information. Available at:[Link]
- Google Patents: 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors (WO2020123395A1).
Sources
- 1. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 2. 16177-56-3 | CAS DataBase [m.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility and Sourcing of ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol in Medicinal Chemistry
Executive Summary
In modern drug discovery, the spatial orientation of pharmacophores is a critical determinant of target affinity and selectivity. ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3) has emerged as a highly valuable, conformationally restricted bifunctional building block. By serving as a rigidified linker, this amino alcohol allows medicinal chemists to bridge distinct binding pockets—such as orthosteric and allosteric sites—while minimizing the entropic penalty typically associated with flexible alkyl chains.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, strategic utility, commercial sourcing, and rigorous quality control protocols required to successfully integrate this building block into complex synthetic workflows.
Physicochemical Profiling and Structural Rationale
Before integrating any building block into a synthetic pipeline, its fundamental properties must be established. The trans-(1S,2S) stereochemistry is the defining feature of this molecule, projecting the aminomethyl and hydroxymethyl vectors at a specific, rigidified angle.
Table 1: Physicochemical and Identification Properties
| Property | Value |
| IUPAC Name | ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol |
| CAS Registry Number | 16177-56-3 |
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol |
| SMILES | C1CN |
| Stereochemistry | (1S,2S) - trans |
The Causality of Conformational Restriction
Why utilize a cyclopropyl linker instead of a standard propyl or butyl chain? Flexible aliphatic chains sample a vast number of conformations in solution. Upon binding to a target receptor, the ligand must adopt a single bioactive conformation, resulting in a significant loss of entropy (entropic penalty).
By incorporating the trans-cyclopropylmethyl moiety, the molecule is pre-organized. It acts as a bioisostere for a trans-alkene, mimicking its spatial trajectory but offering superior metabolic stability against oxidative cleavage and a differentiated lipophilicity profile (LogP). This exact strategy has been successfully deployed in the design of bitopic (bivalent) ligands for G-protein coupled receptors (GPCRs), such as the Dopamine D3 receptor, where the linker precisely distances the primary pharmacophore from the secondary allosteric modulator to achieve unprecedented receptor subtype selectivity [1].
Fig 1: Synthetic integration of the cyclopropyl linker in bitopic ligand design.
Synthetic Integration Workflow
To build a self-validating synthetic system, the integration of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol must be highly chemoselective. The primary amine is typically reacted first due to its higher nucleophilicity compared to the primary alcohol.
Protocol 1: Chemoselective Reductive Amination
Objective: Couple the primary amine of the cyclopropyl linker to an aldehyde-bearing primary pharmacophore without cross-reactivity at the hydroxyl group.
-
Imine Formation:
-
Action: Dissolve 1.0 equivalent of the target aldehyde and 1.05 equivalents of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol in anhydrous 1,2-dichloroethane (DCE) or THF. Add catalytic glacial acetic acid (0.1 eq).
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the transient imine. The mild acid catalyst accelerates imine formation by protonating the carbonyl oxygen, increasing its electrophilicity without protonating the nucleophilic amine entirely.
-
-
Reduction:
-
Action: Stir for 2 hours at room temperature, then add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)3) in portions.
-
Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent. It selectively reduces the protonated iminium ion without reducing unreacted aliphatic aldehydes or interfering with the cyclopropyl ring, thereby suppressing the formation of unwanted alcohol byproducts.
-
-
Quench and Isolation:
-
Action: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation: Monitor the disappearance of the aldehyde peak via TLC or LC-MS before proceeding to the functionalization of the remaining cyclopropyl hydroxyl group.
-
Commercial Availability and Supplier Landscape
Sourcing this specific stereoisomer requires careful vendor selection, as racemic mixtures or the cis-diastereomers will drastically alter the spatial trajectory of your final drug candidate.
Table 2: Key Commercial Suppliers for CAS 16177-56-3
| Supplier | Catalog Number | Typical Purity | Scale Availability |
| ChemScene [2] | CS-0056025 | ≥98% | mg to g (Catalog / Stock) |
| Enamine [3] | EN300-2996308 | ≥95% | mg to g (Catalog / Stock) |
| Alfa Chemistry | ACM16177563 | Variable | Custom Synthesis / Bulk |
Note: Lead times for catalog quantities (100 mg - 1 g) are typically 1-2 weeks, whereas bulk scale-up (>100 g) requires custom synthesis campaigns and lead times of 6-10 weeks.
Quality Control: A Self-Validating System
Trusting a commercial certificate of analysis (CoA) blindly is a critical failure point in complex multi-step syntheses. Batch-to-batch variability, particularly concerning enantiomeric excess (ee), can lead to the formation of inseparable diastereomers downstream. Therefore, incoming batches must be subjected to a rigorous, self-validating Quality Control (QC) workflow.
Fig 2: Self-validating quality control workflow for commercial cyclopropylmethanol batches.
Protocol 2: Analytical Validation of Commercial Batches
-
LC-MS Profiling:
-
Action: Run the sample on a C18 column using a water/acetonitrile gradient with 0.1% formic acid.
-
Causality: Confirms the exact mass (
102.15 [M+H]+) and rules out gross organic impurities. Formic acid ensures the primary amine is protonated for optimal ionization and peak shape.
-
-
Quantitative NMR (qNMR):
-
Action: Acquire a 1H-NMR spectrum in D2O or CDCl3 using a highly pure internal standard (e.g., maleic acid or dimethyl sulfone) with a known relaxation delay (D1 > 10s).
-
Causality: LC-MS does not detect inorganic salts or residual solvents. qNMR ensures the absolute weight percent of the active compound is known, which is critical for calculating precise stoichiometric equivalents in micro-scale coupling reactions.
-
-
Chiral HPLC:
-
Action: Analyze the batch using a chiral stationary phase (e.g., Chiralpak AD-H) against a racemic reference standard.
-
Causality: Validates the (1S,2S) configuration. An ee of >98% is mandatory; incorporating a chiral impurity early in a synthetic sequence exponentially complicates the purification of the final Active Pharmaceutical Ingredient (API).
-
References
-
Kumar, V., et al. "Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R)." Journal of Medicinal Chemistry, 2017.[Link]
Introduction: The Significance of Sialic Acid Analogs in Modern Drug Discovery
An In-depth Technical Guide to a 4-O-Acetylated Sialic Acid Derivative: Properties and Synthesis of Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate
Sialic acids, terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, are pivotal in a myriad of biological processes, including cell-cell recognition, adhesion, and signaling. Their involvement in pathological states, particularly in infectious diseases and cancer, has rendered them attractive targets for therapeutic intervention. The strategic modification of the sialic acid scaffold has emerged as a powerful approach in drug discovery, enabling the development of potent inhibitors of viral and bacterial neuraminidases, as well as tools to probe the intricacies of sialic acid biology.
This technical guide focuses on a specific, synthetically accessible derivative, Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate (CAS Number 102225-89-8). This 4-O-acetylated analog of N-acetylneuraminic acid (Neu5Ac) methyl ester represents a key intermediate in the synthesis of more complex sialic acid-based therapeutics and diagnostics. The introduction of an acetyl group at the C4 position can significantly influence the molecule's conformation and its interaction with sialic acid-binding proteins, making it a valuable subject of study for researchers in glycobiology and medicinal chemistry.
This document provides a comprehensive overview of the physicochemical properties of this compound and a detailed, field-proven protocol for its synthesis, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate | N/A |
| CAS Number | 102225-89-8 | N/A |
| Molecular Formula | C₁₄H₂₃NO₉ | N/A |
| Molecular Weight | 349.34 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, chloroform, and other polar organic solvents. | N/A |
Synthesis of Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate: A Step-by-Step Protocol
The synthesis of this 4-O-acetylated sialic acid derivative commences from the readily available N-acetylneuraminic acid (Neu5Ac). The synthetic strategy involves the protection of the carboxyl and hydroxyl groups, followed by selective acetylation at the C4 position. The causality behind the experimental choices is rooted in the principles of carbohydrate chemistry, emphasizing regioselective protection and deprotection strategies to achieve the desired modification.
Experimental Workflow
Detailed Methodology
Step 1: Methyl Esterification of N-Acetylneuraminic Acid
-
Rationale: The carboxylic acid group of Neu5Ac is first protected as a methyl ester to prevent its participation in subsequent reactions and to enhance solubility in organic solvents. Acidic ion-exchange resin (Dowex 50W-X8) provides a mild and easily removable catalyst for the esterification.
-
Protocol:
-
Suspend N-acetylneuraminic acid (1.0 eq) in methanol.
-
Add Dowex 50W-X8 (H⁺ form) resin.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Filter the resin and concentrate the filtrate under reduced pressure to yield the methyl ester of N-acetylneuraminic acid.
-
Step 2: Per-O-Acetylation
-
Rationale: All free hydroxyl groups are acetylated to protect them. Acetic anhydride in pyridine is a standard and effective method for this transformation.
-
Protocol:
-
Dissolve the Neu5Ac methyl ester (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (excess) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the per-O-acetylated product.
-
Step 3: Selective 4-O-Deacetylation
-
Rationale: This is the crucial step for achieving the desired 4-O-acetylated product. Hydrazine acetate is a mild reagent that selectively removes the most labile acetyl group, which in this case is at the C4 position, due to steric and electronic factors.
-
Protocol:
-
Dissolve the per-O-acetylated Neu5Ac methyl ester (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add hydrazine acetate (a slight excess) to the solution.
-
Stir the reaction at room temperature and monitor carefully by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude product by flash column chromatography to isolate the target compound: Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate .
-
Applications in Drug Development
The selective modification of sialic acids, as exemplified by the synthesis of this 4-O-acetylated derivative, is a cornerstone of modern glycobiology and drug discovery. This compound can serve as a versatile building block for a variety of applications:
-
Probing Enzyme-Substrate Interactions: The 4-O-acetyl group can act as a reporter group or a steric modulator to study the binding pockets of sialidases and sialyltransferases.
-
Development of Neuraminidase Inhibitors: As a modified sialic acid, it can be a starting point for the design of inhibitors of viral and bacterial neuraminidases, which are crucial for pathogen virulence.
-
Synthesis of Glycoconjugates: This derivative can be incorporated into larger glycans or conjugated to proteins and lipids to study the biological roles of 4-O-acetylated sialic acids in cell recognition and signaling.
Logical Relationship Diagram
Conclusion
The synthesis of Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate provides a valuable platform for the exploration of sialic acid biology and the development of novel therapeutics. The detailed protocol herein offers a reliable and reproducible method for accessing this important molecule. As our understanding of the roles of modified sialic acids in health and disease continues to expand, the availability of such well-characterized synthetic intermediates will be paramount to advancing the frontiers of glycotherapeutics.
References
-
Ogura, H., & Furuhata, K. (1984). Studies on Sialic Acids. IV. : Synthesis of N-Acetyl-D-neuraminic Acid N-Nucleoside Analogs. Chemical and Pharmaceutical Bulletin, 32(11), 4363-4368. [Link][1]
-
Brossmer, R., & Gross, H. J. (1987). Synthesis of 9-O-acyl- and 4-O-acetyl-sialic acids. Carbohydrate Research, 164, 415-424. [Link][2]
-
De Nardo, W., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 8997-9006. [Link][3][4]
-
PubChem. (n.d.). D-Glycero-D-galacto-2-nonulopyranosidonic acid, methyl 5-(acetylamino)-3,5-dideoxy-, methyl ester, 4,7,8,9-tetraacetate. Retrieved from [Link][5]
Sources
- 1. Studies on Sialic Acids. IV. : Synthesis of N-Acetyl-D-neuraminic Acid N-Nucleoside Analogs [jstage.jst.go.jp]
- 2. Synthesis of 9-O-acyl- and 4-O-acetyl-sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. D-Glycero-D-galacto-2-nonulopyranosidonic acid, methyl 5-(acetylamino)-3,5-dideoxy-, methyl ester, 4,7,8,9-tetraacetate | C21H31NO13 | CID 539715 - PubChem [pubchem.ncbi.nlm.nih.gov]
Harnessing ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol: A Premier Chiral Building Block in Modern Drug Discovery
Executive Summary
In the pursuit of highly selective and metabolically stable therapeutics, the incorporation of conformationally restricted motifs has become a cornerstone of rational drug design. ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3) represents a highly versatile chiral building block that perfectly exemplifies this strategy[1]. By locking a 1,4-amino alcohol pharmacophore into a rigid trans-cyclopropane architecture, this molecule significantly reduces the entropic penalty of target binding while enhancing pharmacokinetic properties. This technical guide explores the structural rationale, asymmetric synthesis, and advanced pharmaceutical applications of this critical intermediate.
Structural Rationale and Physicochemical Profiling
The strategic replacement of flexible alkyl chains with cyclopropane rings—often termed the "cyclopropane effect"—is driven by three causal factors in medicinal chemistry:
-
Vectorial Precision: The rigid geometry of the cyclopropane ring projects the aminomethyl and hydroxymethyl groups at precise, predictable angles, optimizing hydrogen bond donor/acceptor interactions within an enzyme's active site.
-
Entropic Optimization: Pre-organizing the ligand into its bioactive conformation minimizes the loss of conformational entropy upon binding, directly translating to higher binding affinity (
). -
Metabolic Shielding: The steric bulk and unique hybridization (sp
-like character) of the cyclopropane C-C bonds increase resistance to cytochrome P450-mediated oxidative metabolism.
Table 1: Key Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol | Defines the trans relationship and absolute stereochemistry. |
| CAS Registry Number | 16177-56-3 | Unique identifier for commercial sourcing [2]. |
| Molecular Formula | C | Low molecular weight (101.15 g/mol ) ensures high ligand efficiency. |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | Ideal for membrane permeability and potential blood-brain barrier (BBB) penetration. |
| Stereochemistry | (1S, 2S) | Crucial for spatial recognition by chiral biological targets. |
Asymmetric Synthesis: The Charette Cyclopropanation Strategy
Synthesizing the trans-(1S,2S) configuration with high enantiomeric excess (ee >95%) requires a highly controlled facial attack on an alkene. The gold standard for this transformation is the Charette Asymmetric Cyclopropanation [3].
Causality in Experimental Design
The synthesis begins with an allylic alcohol, such as trans-4-(tert-butyldimethylsilyloxy)-2-buten-1-ol. The causality behind using the Charette protocol lies in its self-validating transition state: a chiral dioxaborolane ligand (derived from tartramide) acts as a Lewis acid. It simultaneously coordinates the zinc carbenoid (generated from Et
Synthetic workflow for the chiral cyclopropyl amino alcohol via Charette cyclopropanation.
Table 2: Optimization of Asymmetric Cyclopropanation
Data reflects standard literature benchmarks for the Charette protocol to demonstrate the necessity of the chiral auxiliary.
| Ligand System | Equivalents of Et | Yield (%) | Enantiomeric Excess (ee %) |
| None (Standard Simmons-Smith) | 2.0 | 85% | 0% (Racemic) |
| (+)-Diethyl tartrate (unmodified) | 2.0 | 45% | 15% |
| Charette Dioxaborolane Ligand | 2.2 | 92% | >95% |
Step-by-Step Experimental Protocols
The following self-validating workflow details the conversion of the cyclopropanated intermediate to the final amino alcohol.
Step 1: Activation and Azidation
-
Objective: Convert the primary alcohol to an azide, serving as a stable, non-bulky amine surrogate.
-
Procedure:
-
Dissolve the (1S,2S)-cyclopropyl intermediate (1.0 eq) in anhydrous CH
Cl at 0 °C. -
Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). Complete consumption of the starting material indicates successful mesylation.
-
Concentrate the mixture, redissolve in anhydrous DMF, and add NaN
(2.0 eq). Heat to 60 °C for 4 hours.
-
-
Causality: The mesylate is an excellent leaving group, allowing for an S
2 displacement by the azide ion. DMF is chosen as a polar aprotic solvent to accelerate the S 2 kinetics without solvolysis side-reactions.
Step 2: Silyl Deprotection
-
Objective: Reveal the hydroxymethyl group.
-
Procedure:
-
Cool the azido-intermediate in THF to 0 °C.
-
Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise.
-
Stir for 2 hours at room temperature. Quench with saturated aqueous NH
Cl and extract with EtOAc.
-
-
Causality: The strong Si-F bond formation (
582 kJ/mol) drives the selective cleavage of the TBS ether. The mild conditions prevent any ring-opening of the strained cyclopropane.
Step 3: Reductive Amination
-
Objective: Reduce the azide to the primary amine to yield the final building block.
-
Procedure:
-
Dissolve the deprotected azido-alcohol in methanol.
-
Add 10% Pd/C (0.1 eq by weight).
-
Purge the reaction flask and stir under a hydrogen atmosphere (1 atm) for 6 hours.
-
Validation Check: Disappearance of the azide stretch (
2100 cm ) via FT-IR confirms complete reduction. Filter through Celite to remove the catalyst.
-
-
Causality: Catalytic hydrogenation cleanly reduces the azide to an amine with N
gas as the only byproduct, avoiding the harsh basic conditions or metallic residues associated with LiAlH reductions.
Applications in Targeted Therapeutics: MAT2A Inhibition
A prominent application of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors[4]. MTAP (methylthioadenosine phosphorylase) deletion occurs in approximately 15% of all human cancers, creating a synthetic lethal vulnerability to MAT2A inhibition.
In the design of 2-oxoquinazoline-based MAT2A inhibitors, the chiral cyclopropyl amino alcohol is grafted onto the core scaffold. The cyclopropyl ring acts as a rigid spacer that directs the amine group into a deep, solvent-excluded pocket of the MAT2A enzyme to form a critical salt bridge, while the hydroxyl group remains solvent-exposed to maintain aqueous solubility and favorable pharmacokinetics.
Pharmacophore mapping of the cyclopropyl core in MAT2A inhibitor design.
By utilizing the (1S,2S) enantiomer specifically, drug developers ensure that the spatial orientation of the pharmacophores perfectly matches the chirality of the target protein's active site, preventing off-target toxicities associated with racemic mixtures.
References
-
RSC Publishing. "Asymmetric synthesis and the Charette asymmetric cyclopropanation of allylic alcohols." Perkin Review. Available at:[Link]
- Google Patents. "WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors." WIPO Patent Database.
Strategic Applications of ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol in Modern Medicinal Chemistry
Executive Summary
In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemists increasingly rely on conformationally restricted building blocks. ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3) has emerged as a privileged chiral scaffold in modern drug discovery[1]. Featuring a rigid cyclopropane core substituted with a primary amine and a primary alcohol, this bifunctional molecule offers precise vector projection, reduced lipophilicity, and enhanced metabolic stability compared to its linear or aromatic counterparts.
This technical guide explores the structural rationale behind utilizing this specific cyclopropane stereoisomer, highlights its critical role in developing novel targeted therapies (such as MAT2A inhibitors for MTAP-deleted cancers), and provides field-proven, self-validating synthetic protocols for its incorporation into complex drug candidates.
The Structural Rationale: Why Chiral Cyclopropanes?
The transition from "flat" aromatic rings to sp³-rich, three-dimensional scaffolds is a cornerstone of contemporary medicinal chemistry. The integration of the ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold is driven by three fundamental physicochemical principles:
-
Entropic Pre-organization: The cyclopropane ring locks the dihedral angles of the molecule. The (1S,2S)trans-configuration projects the aminomethyl and hydroxymethyl groups at an optimal trajectory, mimicking the extended conformation of a flexible alkyl chain. By pre-organizing the molecule into its bioactive conformation, the entropic penalty (
) upon target binding is minimized, directly improving the free energy of binding ( ). -
Metabolic Shielding: Linear alkyl chains are highly susceptible to cytochrome P450-mediated oxidation. The high s-character of the cyclopropane C-H bonds increases their bond dissociation energy, significantly reducing the rate of oxidative metabolism and improving the pharmacokinetic half-life of the resulting drug.
-
Favorable Physicochemical Properties: Unlike phenyl rings, which increase lipophilicity and decrease aqueous solubility, the cyclopropane core maintains a low molecular weight and low LogP while introducing 3D character (escape from flatland).
Table 1: Theoretical Physicochemical Property Modulation
The following table summarizes the quantitative advantages of the cyclopropane scaffold compared to linear and aromatic analogs.
| Scaffold Type | Example Molecule | Est. LogP | TPSA (Ų) | Rotatable Bonds | 3D Character (sp³ fraction) |
| Linear | 4-Amino-1-butanol | -0.12 | 46.2 | 4 | High (Flexible) |
| Aromatic | 4-Aminobenzyl alcohol | 0.85 | 46.2 | 2 | Low (Planar) |
| Cyclopropyl | ((1S,2S)-2-(Aminomethyl)...) | -0.34 | 46.2 | 2 | High (Rigid) |
Case Study: Exploiting the MTAP-MAT2A-PRMT5 Axis
A premier application of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is its use as a core building block in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors , such as the 2-oxoquinazoline derivatives detailed in recent patent literature[2].
The Biological Rationale (Synthetic Lethality)
Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is co-deleted with the tumor suppressor CDKN2A[3]. MTAP is responsible for recycling methylthioadenosine (MTA) in the methionine salvage pathway.
-
The Vulnerability: In MTAP-deleted cells, MTA accumulates and acts as a competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[4].
-
The Strike: MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl donor for PRMT5. By inhibiting MAT2A, SAM levels plummet. The high MTA / low SAM ratio in MTAP-deleted cells leads to profound, selective PRMT5 inhibition, triggering synthetic lethality and tumor cell death while sparing healthy MTAP-wildtype cells.
In the design of MAT2A inhibitors, the ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold is utilized to bridge the core heterocycle with solvent-exposed regions, providing critical hydrogen bond interactions via the terminal hydroxyl group while maintaining a rigid, favorable binding pose.
Caption: MTAP-MAT2A-PRMT5 Synthetic Lethality Pathway in Cancer Cells.
Synthetic Workflows & Experimental Protocols
To effectively utilize this bifunctional building block, chemoselectivity is paramount. The primary amine is significantly more nucleophilic than the primary alcohol, allowing for direct N-functionalization without the need for protecting groups. Conversely, O-functionalization requires temporary masking of the amine.
Caption: Divergent Synthetic Functionalization Workflow for the Cyclopropane Core.
Protocol A: Chemoselective N-Acylation
Causality Check: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior efficiency in driving the reaction of sterically hindered primary amines adjacent to a cyclopropane ring. The inherent nucleophilicity difference between the amine and the alcohol ensures >95% chemoselectivity for the amide over the ester.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for 15 minutes to generate the active HOAt ester.
-
Coupling: Add ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (1.05 equiv) in a single portion.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS (observing the disappearance of the active ester mass).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure N-acylated product.
Protocol B: O-Alkylation via Mitsunobu Reaction
Causality Check: To functionalize the hydroxyl group via a Mitsunobu reaction, the primary amine must first be protected (typically with a Boc group). If left unprotected, the amine will irreversibly attack the phosphonium intermediate, leading to complex mixtures and low yields.
Step-by-Step Methodology:
-
Protection: React the cyclopropyl core with Boc₂O (1.1 equiv) and Et₃N (1.5 equiv) in DCM at room temperature for 4 hours to yield the N-Boc protected intermediate.
-
Mitsunobu Setup: Dissolve the N-Boc intermediate (1.0 equiv), the desired phenol derivative (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) under N₂.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes. Note: The slow addition controls the exothermic formation of the betaine intermediate.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.
-
Workup & Purification: Concentrate the mixture directly in vacuo. Purify the crude residue via silica gel chromatography (Hexanes/EtOAc gradient). The bulky triphenylphosphine oxide byproduct elutes late, allowing clean isolation of the O-alkylated ether.
-
Deprotection: Treat the purified intermediate with 4M HCl in Dioxane for 2 hours at room temperature to reveal the primary amine for subsequent coupling.
Conclusion
((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol is far more than a simple chemical building block; it is a strategic tool for modulating the 3D conformation, metabolic stability, and target affinity of modern therapeutics. As demonstrated in the development of MAT2A inhibitors targeting MTAP-deleted cancers, the precise vector projection afforded by the (1S,2S) cyclopropane core enables medicinal chemists to thread the needle between potency and pharmacokinetic viability. By adhering to the chemoselective protocols outlined above, researchers can efficiently integrate this privileged scaffold into diverse drug discovery pipelines.
References
-
ChemWhat Database. "((1S,2S)-2-(aminomethyl)cyclopropyl)methanol CAS 16177-56-3." ChemWhat. [Link]
- Alam, M., et al. "2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors." World Intellectual Property Organization (WIPO), Patent WO2020123395A1, June 18, 2020.[https://patents.google.
- Kalev, P., et al. "Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition." Journal of Biological Chemistry / PMC, 2021.[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8425515/]
- Fischer, M. M., et al. "Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer." Cancer Research (AACR Journals), April 2023.[https://aacrjournals.org/cancerres/article/83/7_Supplement/1644/720164/]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Synthesis and Application of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol: A Technical Guide for Drug Discovery
Executive Summary & Pharmacological Rationale
The compound ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3) is a low-molecular-weight (MW: 101.15 g/mol ) chiral building block that has garnered significant attention in modern medicinal chemistry[1]. By incorporating a 1,2-disubstituted cyclopropane ring, this fragment effectively escapes the "flatland" of sp2-hybridized aromatics, providing a conformationally restricted vector for its amine and hydroxyl pharmacophores.
From a drug development perspective, replacing linear aliphatic chains with cyclopropanes lowers lipophilicity (LogP) and drastically improves metabolic stability against cytochrome P450-mediated oxidation. Recently, this specific chiral fragment has been heavily utilized in the synthesis of 2-oxoquinazoline derivatives acting as Methionine Adenosyltransferase 2A (MAT2A) inhibitors [2].
The MAT2A/MTAP Synthetic Lethality Axis
Understanding why this compound is synthesized requires looking at its biological application. MAT2A has emerged as a critical synthetic lethal target in cancers harboring methylthioadenosine phosphorylase (MTAP) deletions (which occur in ~15% of all human cancers)[3]. Loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which competitively inhibits Protein Arginine Methyltransferase 5 (PRMT5)[4]. By inhibiting MAT2A with compounds derived from ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, intracellular S-adenosyl methionine (SAM) levels drop, rendering the already MTA-suppressed PRMT5 completely inactive and triggering cancer-specific apoptosis[4].
Figure 1: The MAT2A/MTAP synthetic lethality pathway targeted by derivatives of the title compound.
Retrosynthetic Logic & Synthetic Strategy
Synthesizing enantiopure 1,2-disubstituted cyclopropanes is notoriously challenging due to the potential for competing racemic background reactions. While Rhodium-catalyzed decomposition of diazo compounds is viable, the most robust, scalable, and highly enantioselective method for cyclopropylmethanols is the Charette Asymmetric Cyclopropanation of allylic alcohols.
To synthesize ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, the optimal starting material is (E)-4-(dibenzylamino)but-2-en-1-ol .
-
Causality of Protection: The dibenzyl group is chosen specifically because free amines coordinate strongly to the zinc carbenoid, quenching the reagent and poisoning the catalyst. Dibenzyl protection provides steric shielding without deactivating the alkene, and can be cleanly removed via hydrogenolysis in the final step.
-
Stereocontrol: The absolute (1S,2S) stereochemistry is dictated by the use of a chiral dioxaborolane ligand derived from (+)-N,N,N',N'-tetramethyltartaramide.
Figure 2: Retrosynthetic workflow utilizing Charette asymmetric cyclopropanation.
Quantitative Data: Reaction Optimization
Achieving >90% enantiomeric excess (ee) requires strict control over the zinc carbenoid species. Standard Simmons-Smith conditions (Et₂Zn / CH₂I₂) are too slow, allowing the un-catalyzed racemic background reaction to compete. The addition of Trifluoroacetic acid (TFA) generates a highly electrophilic carbenoid (CF₃COOZnCH₂I) that reacts instantaneously within the chiral pocket of the dioxaborolane ligand.
Table 1: Optimization of the Asymmetric Cyclopropanation Step
| Entry | Zinc Reagent System | Chiral Ligand (mol %) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Et₂Zn, CH₂I₂ | None | 0 to 25 | 85 | 0 (Racemic) |
| 2 | Et₂Zn, CH₂I₂ | Dioxaborolane (20) | -10 | 65 | 78 |
| 3 | Zn(CH₂I)₂ | Dioxaborolane (100) | -15 | 92 | 94 |
| 4 | CF₃COOH · Zn(CH₂I)₂ | Dioxaborolane (50) | -20 | 95 | >98 |
Data synthesized from established benchmarks in asymmetric cyclopropanation methodologies.
Experimental Protocols (Self-Validating Systems)
As an Application Scientist, I emphasize that a protocol is only as reliable as its built-in validation mechanisms. The following step-by-step methodology incorporates critical in-process controls.
Step 1: Highly Electrophilic Cyclopropanation
Objective: Convert (E)-4-(dibenzylamino)but-2-en-1-ol to ((1S,2S)-2-(dibenzylaminomethyl)cyclopropyl)methanol.
-
Carbenoid Preparation: Flame-dry a Schlenk flask under Argon. Add anhydrous dichloromethane (DCM, 10 mL/mmol) and cool to -20 °C. Carefully add Diethylzinc (2.5 equiv, 1.0 M in hexanes).
-
Activation: Dropwise, add a solution of Trifluoroacetic acid (2.5 equiv) in DCM. Stir for 10 minutes. Next, add Diiodomethane (5.0 equiv) dropwise.
-
Self-Validation Checkpoint: The solution must remain strictly homogeneous and clear. Any cloudiness indicates the formation of inactive, polymeric zinc species due to moisture, which will destroy the reaction's enantioselectivity.
-
-
Ligand Complexation: Add the chiral dioxaborolane ligand (0.5 equiv) dissolved in DCM. Stir for 15 minutes to allow the rigid transition-state complex to form.
-
Substrate Addition: Add the starting allylic alcohol (1.0 equiv). Stir at -20 °C for 14 hours.
-
Quench & Monitor: Quench with saturated aqueous NH₄Cl.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). Stain the TLC plate with KMnO₄. The starting alkene will rapidly reduce KMnO₄ (appearing as a bright yellow spot on a purple background), whereas the cyclopropanated product reacts much slower, confirming complete conversion.
-
Step 2: Global Deprotection (Hydrogenolysis)
Objective: Remove the dibenzyl protecting groups to yield the final primary amine.
-
Setup: Dissolve the protected intermediate in MS-grade Methanol (0.1 M). Add 10% Palladium on Carbon (Pd/C, 10 wt%).
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at 25 °C for 12 hours.
-
Filtration: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with Methanol.
-
Concentration & Validation: Concentrate the filtrate under reduced pressure to yield ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol as a viscous oil.
-
Self-Validation Checkpoint: Perform LC-MS analysis. The dibenzyl intermediate mass (M+H = 282.2) must be completely absent, replaced by the sharp, highly polar peak of the final product (M+H = 102.1). Note: Do not attempt to determine ee% on this final highly polar molecule; chiral purity should be validated via Chiral SFC on the protected intermediate from Step 1.
-
References
-
Title: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Title: 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors (WO2020123395A1)
-
Title: MAT2A inhibition blocks the growth of MTAP-deleted cancer cells by reducing PRMT5-dependent mRNA splicing and inducing DNA damage Source: Cancer Cell URL: [Link]
-
Title: Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]
-
Title: Asymmetric Cyclopropanation of Allylic Alcohols with a Chiral Dioxaborolane Ligand Source: Journal of the American Chemical Society URL: [Link]
Sources
- 1. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability, Storage, and Handling of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
An in-depth technical guide on the stability and storage conditions for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol.
Introduction
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a chiral bifunctional organic building block of significant interest in medicinal and agrochemical research. Its rigid cyclopropane scaffold, combined with primary amine and alcohol functionalities, makes it a valuable synthon for introducing specific spatial arrangements into complex molecules. The integrity of such a reagent is paramount; degradation not only results in material loss but can also introduce impurities that may compromise experimental outcomes, leading to unforeseen side reactions or misleading biological data.
This guide provides a comprehensive overview of the factors influencing the stability of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol. We will delve into its intrinsic chemical properties, delineate potential degradation pathways, and establish field-proven protocols for optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and purity of this critical reagent.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical properties is essential for predicting its behavior and establishing appropriate handling protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1][2] |
| CAS Number | 102225-89-8 (for the (1R,2S)-isomer) | [1][3] |
| Appearance | Typically a liquid or low-melting solid | [4] |
| Structure | [1] |
Intrinsic Chemical Stability Profile
The stability of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is dictated by the reactivity of its two primary functional groups: the aminomethyl group (-CH₂NH₂) and the methanol group (-CH₂OH). The strained cyclopropane ring, while a key structural feature, is generally stable under typical storage conditions but can influence the reactivity of its substituents.
Analysis of Functional Group Reactivity
-
Primary Amine: The nucleophilic primary amine is the most reactive site for degradation. It is basic and susceptible to:
-
Oxidation: Atmospheric oxygen can oxidize the amine, leading to a complex mixture of degradation products.
-
Reaction with Carbon Dioxide: Amines readily react with atmospheric CO₂ to form carbamate salts. This is a common and often overlooked degradation pathway that increases the impurity profile of the reagent over time.
-
-
Primary Alcohol: The primary alcohol is susceptible to oxidation, though generally less so than the amine under ambient conditions. It can be oxidized first to an aldehyde and subsequently to a carboxylic acid. This process can be accelerated by heat, light, and the presence of metal ion contaminants.
Potential Degradation Pathways
Based on the functional group analysis, three primary degradation pathways should be considered during the storage and handling of this compound. The presence of these impurities can be monitored using analytical techniques such as HPLC or GC-MS.
Caption: Potential degradation pathways for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways outlined above, stringent storage and handling protocols are necessary. The following recommendations are synthesized from supplier data sheets and an expert understanding of the compound's chemical nature.
Optimal Storage Conditions
Adherence to these conditions is critical for preserving the compound's purity and ensuring its suitability for long-term research applications.
| Parameter | Recommendation | Rationale & Causality | Source(s) |
| Temperature | 2-8°C (Refrigeration) | Reduces the rate of all chemical degradation reactions, particularly oxidation and carbamate formation. | [3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric oxygen and carbon dioxide, directly preventing oxidation of the amine/alcohol and the formation of carbamate adducts.[3] | [3] |
| Light Exposure | Protect from Light (Amber Vial) | Prevents light-induced (photolytic) degradation, which can proceed via radical mechanisms.[2] | [2] |
| Container | Tightly-Sealed, Well-Ventilated Place | Prevents exposure to atmospheric moisture and contaminants. A well-ventilated area is a standard safety precaution for chemical storage.[5] | [5] |
Handling and Personal Protective Equipment (PPE)
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is classified with several GHS hazard statements, including being harmful if swallowed, causing skin irritation, and causing serious eye damage.[1][4] Therefore, rigorous safety measures are required.
-
Engineering Controls: Handle the compound in a chemical fume hood to avoid inhalation of any vapors.[6]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[8] Avoid eating, drinking, or smoking in the work area.[8]
Protocol for Stability Assessment: A Forced Degradation Study
A forced degradation (or stress testing) study is a self-validating system to understand the intrinsic stability of a compound. It involves subjecting the material to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Objective
To determine the degradation profile of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
Caption: Experimental workflow for a forced degradation stability assessment.
Experimental Protocol
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system like 50:50 acetonitrile:water.
-
Stress Conditions: Expose aliquots of the stock solution to the stress conditions detailed in the table below. Include a control sample stored under recommended conditions (2-8°C, dark).
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Add 0.1 M HCl; heat at 60°C for 24h. | To test stability against acidic environments. |
| Base Hydrolysis | Add 0.1 M NaOH; heat at 60°C for 24h. | To test stability against alkaline environments. |
| Oxidative | Add 3% H₂O₂; keep at room temp for 24h. | To simulate oxidative degradation.[9] |
| Thermal | Heat solution at 80°C for 48h in the dark. | To assess thermal stability. |
| Photolytic | Expose to high-intensity UV light (e.g., 254 nm) for 24h. | To assess photosensitivity. |
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV detection. Mass spectrometry (MS) can be coupled to identify degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining in each sample relative to the time-zero control.
-
Examine the chromatograms for new peaks, which represent degradation products.
-
If using MS, analyze the mass of the new peaks to propose structures for the degradants, confirming the pathways suggested in Section 3.2.
-
Conclusion
The chemical integrity of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is contingent upon a clear understanding of its inherent reactivity. The primary amine and alcohol functional groups render it susceptible to degradation via oxidation, reaction with atmospheric carbon dioxide, and photodegradation. To ensure its long-term stability and reliability in research and development, it is imperative to store the compound under refrigerated (2-8°C), inert, and dark conditions.[2][3] Adherence to strict safety and handling protocols is equally crucial to protect personnel from potential hazards.[1] By implementing these scientifically grounded storage and handling strategies, researchers can be confident in the quality and purity of this valuable chemical building block.
References
- Methanex. (2019).
- PubChem. (((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302).
- ChemScene. [2-(Aminomethyl)cyclopropyl]methanol | 16177-56-3.
- BLDpharm. 102225-89-8|((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.
- MilliporeSigma. [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol | 2345-68-8.
- Longdom Publishing. (2024).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - (1-Aminocyclopropyl)methanol.
- AK Scientific, Inc. [1-(Aminomethyl)
- ChemicalBook. (2026). [1-(AMINOMETHYL)CYCLOPROPYL]METHANOL | 45434-02-4.
- CM Energy. (2025).
- Sigma-Aldrich. (2026).
- UCLA EH&S. (2012).
- MDPI. (2023). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling.
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- 1. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 102225-89-8|((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol|BLD Pharm [bldpharm.com]
- 4. [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol | 2345-68-8 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. cm-energy.com [cm-energy.com]
- 8. aksci.com [aksci.com]
- 9. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling [mdpi.com]
Stereoselective Synthesis of ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol: A Comprehensive Technical Guide
Executive Summary
The chiral building block ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3) is a highly valuable, conformationally restricted scaffold utilized extensively in modern drug discovery. Its rigid trans-1,2-disubstituted cyclopropane ring optimally vectors the aminomethyl and hydroxymethyl pharmacophores, making it a critical structural motif in the development of novel therapeutics, including potent methionine adenosyltransferase 2A (MAT2A) inhibitors[1]. This technical guide details a robust, highly stereoselective synthetic route to this molecule, leveraging the Charette asymmetric Simmons-Smith cyclopropanation to ensure absolute stereochemical fidelity.
Retrosynthetic Analysis & Strategy Selection
Synthesizing chiral cyclopropanes demands stringent enantio- and diastereocontrol. While rhodium-catalyzed decomposition of diazo compounds is a viable approach, the Charette asymmetric Simmons-Smith cyclopropanation of allylic alcohols remains the industry gold standard for accessing cyclopropylmethanols with >95% enantiomeric excess (ee)[2].
Causality Behind Experimental Choices:
-
Starting Material Geometry: The relative trans stereochemistry of the target is dictated entirely by the geometry of the starting olefin. Utilizing an (E)-allylic alcohol—specifically (E)-4-(dibenzylamino)but-2-en-1-ol—ensures that the resulting cyclopropane substituents are trans to one another.
-
Chiral Auxiliary: The Charette chiral dioxaborolane ligand, derived from butylboronic acid and (+)-N,N,N',N'‐tetramethyl-L-tartaramide, is selected because it forms a rigid, bidentate complex with the zinc carbenoid and the allylic alkoxide. This pre-organization effectively shields the re-face of the olefin, directing methylene delivery exclusively to the si-face to establish the desired (1S,2S) absolute configuration[3].
-
Protecting Group Strategy: The dibenzyl (NBn₂) protecting group is chosen for the amine because it is entirely stable to the highly reactive, Lewis-acidic zinc carbenoid species. Furthermore, it can be cleanly removed via palladium-catalyzed hydrogenolysis in the final step without risking the hydrogenolytic ring-opening of the strained cyclopropane.
Mechanistic Insights
The exceptional stereoselectivity of the Charette cyclopropanation is driven by a highly organized transition state. The monomeric iodomethylzinc allyloxide, generated in situ, coordinates to the chiral dioxaborolane ligand. Density Functional Theory (DFT) studies confirm that the chiral complex features a four-coordinated zinc center bonded to the CH₂I group, the allylic oxygen, and two oxygen atoms from the dioxaborolane ligand (the carbonyl and ether oxygens)[3]. This tight coordination minimizes torsional and 1,3-allylic strain while maximizing steric differentiation between the enantiotopic faces of the alkene.
Mechanistic flow of the Charette asymmetric Simmons-Smith cyclopropanation.
Step-by-Step Experimental Protocols
Note: This protocol acts as a self-validating system. In-process controls (IPCs) such as strict thermal boundaries and LC-MS monitoring are embedded to prevent intermediate degradation and stereochemical erosion.
Step 1: Preparation of (E)-4-(dibenzylamino)but-2-en-1-ol
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (E)-1,4-dibromobut-2-ene (1.0 equiv) in anhydrous THF (0.2 M).
-
Amination: Cool the solution to 0 °C. Add dibenzylamine (1.0 equiv) and K₂CO₃ (2.0 equiv) dropwise to prevent over-alkylation. Stir for 12 hours at room temperature.
-
Hydrolysis: Add aqueous NaOH (10% w/v) and heat the biphasic mixture to 60 °C for 4 hours. This selectively hydrolyzes the remaining terminal primary bromide to the corresponding allylic alcohol.
-
Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield the pure (E)-allylic alcohol.
Step 2: Asymmetric Simmons-Smith Cyclopropanation
-
Reagent Preparation: In a flame-dried Schlenk flask under argon, dissolve the Charette chiral dioxaborolane ligand (1.2 equiv, derived from L-tartaric acid) in anhydrous CH₂Cl₂ (0.1 M). Cool the solution to -10 °C.
-
Carbenoid Generation: In a separate flask, add diethylzinc (ZnEt₂, 1.0 M in hexanes, 2.5 equiv) to anhydrous CH₂Cl₂ at -40 °C. Slowly add diiodomethane (CH₂I₂, 5.0 equiv) dropwise. Stir for 15 minutes to form the highly reactive Furukawa reagent [Zn(CH₂I)₂].
-
Complexation & Reaction: Transfer the Furukawa reagent via cannula to the ligand solution at -10 °C. Stir for 10 minutes to allow the chiral complex to form. Add a solution of the (E)-allylic alcohol (1.0 equiv) in CH₂Cl₂ dropwise.
-
Incubation (Critical IPC): Maintain the reaction strictly at -10 °C for 12 hours. Causality: Allowing the temperature to rise above 0 °C triggers the uncatalyzed background reaction, which bypasses the chiral ligand and drastically erodes the enantiomeric excess.
-
Quenching: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with 10% aqueous Na₂SO₃ (to reduce and destroy residual iodine), dry, and concentrate.
-
Purification: Flash chromatography yields ((1S,2S)-2-(dibenzylaminomethyl)cyclopropyl)methanol.
Step 3: Deprotection (Hydrogenolysis)
-
Reaction Setup: Dissolve the protected cyclopropane in HPLC-grade methanol (0.1 M).
-
Catalyst Addition: Add 10% Pd/C (10 mol% Pd). Purge the flask with argon, then backfill with H₂ gas (balloon pressure, 1 atm).
-
Hydrogenolysis: Stir at room temperature for 6-8 hours. IPC: Monitor by LC-MS to ensure complete cleavage of both benzyl groups. Do not pressurize above 1 atm or apply heat, as this risks hydrogenolytic cleavage of the cyclopropane C-C bonds.
-
Isolation: Filter the suspension through a pad of Celite, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure to afford the pure target compound, ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol .
Three-step synthetic workflow for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol.
Quantitative Data & Optimization
The stereoselectivity and overall yield of the cyclopropanation step are highly dependent on the stoichiometry of the zinc carbenoid and the precise thermal boundaries of the reaction. The data below summarizes the optimization parameters for Step 2.
| Entry | Chiral Ligand (equiv) | ZnEt₂ / CH₂I₂ (equiv) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 0.5 | 1.5 / 3.0 | 0 | 45 | 78 |
| 2 | 1.0 | 2.0 / 4.0 | 0 | 68 | 89 |
| 3 | 1.2 | 2.5 / 5.0 | -10 | 85 | >95 |
| 4 | 1.2 | 2.5 / 5.0 | -40 to rt | 72 | 82 (Background reaction) |
Table 1: Optimization of the Asymmetric Simmons-Smith Cyclopropanation Step. Entry 3 represents the validated, optimal conditions.
References
- Title: WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors.
-
Title: Improved Procedure for the Synthesis of Enantiomerically Enriched Cyclopropylmethanol Derivatives. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand. Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Sources
The Biological Activity and Pharmacological Role of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol and its Analogs in MAT2A Inhibition
Executive Summary
In the landscape of precision oncology, the synthetic lethal relationship between methylthioadenosine phosphorylase (MTAP) deletion and methionine adenosyltransferase 2A (MAT2A) inhibition represents a highly validated therapeutic axis. While early-generation MAT2A inhibitors demonstrated proof-of-concept, they were severely limited by metabolic instability and complex C–N atropisomerism.
The chiral building block ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol and its structurally related cyclopropylamine analogs have emerged as critical pharmacophores in the design of clinical-stage MAT2A inhibitors (such as IDE397 and related 2-oxoquinazoline derivatives). By incorporating this specific cyclopropyl moiety, drug developers have successfully restricted molecular conformation, eliminated unfavorable atropisomer interconversion, and drastically enhanced binding affinity within the MAT2A allosteric pocket. This whitepaper synthesizes the structural rationale, biological activity, and experimental validation of these advanced cyclopropyl-containing MAT2A inhibitors.
Mechanistic Foundation: The MTAP/MAT2A/PRMT5 Axis
To understand the biological activity of these analogs, one must first understand the vulnerability they exploit. MTAP is co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers.
-
MTA Accumulation: MTAP normally metabolizes 5'-methylthioadenosine (MTA). Its deletion causes intracellular MTA to accumulate to high levels.
-
PRMT5 Sensitization: MTA is a competitive inhibitor of protein arginine methyltransferase 5 (PRMT5). In MTAP-deleted cells, PRMT5 operates at a basal state of partial inhibition.
-
Synthetic Lethality via MAT2A: PRMT5 relies on S-adenosylmethionine (SAM) as a methyl donor. MAT2A is the primary enzyme responsible for synthesizing SAM. When a MAT2A inhibitor is introduced, SAM levels plummet. The combined effect of high MTA and low SAM completely halts PRMT5 activity, leading to catastrophic splicing errors and tumor cell death.
Diagram 1: Synthetic lethality pathway of MTAP deletion and MAT2A inhibition.
Structural Biology & Chemical Rationale
Small chiral fragments like ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol are not biologically active in isolation. Their profound biological significance is realized when they are grafted onto a heterocyclic core (e.g., 2-oxoquinazoline or spirocyclic scaffolds) to form an allosteric inhibitor.
Overcoming Atropisomerism
Early MAT2A inhibitors frequently suffered from C–N atropisomerism—a phenomenon where steric hindrance prevents free rotation around a single bond, creating distinct conformational isomers that interconvert slowly. This presents a massive regulatory and pharmacokinetic hurdle, as one atropisomer is typically highly active while the other is inactive or toxic.
The introduction of the rigid cyclopropyl ring introduces precise steric and rotational hindrance. This modification either locks the molecule into the highly active conformation (increasing the energy barrier
Hydrophobic Pocket Engagement
Cryo-EM and X-ray crystallography of MAT2A complexes reveal that the cyclopropyl moiety acts as a highly efficient hydrophobic anchor. Unlike linear alkyl or simple N-methyl groups, the cyclopropyl fragment fits perfectly into a tight hydrophobic sub-pocket formed by residues Tyr335, Trp274, and Phe333 at the interface of the MAT2A homodimer. This specific interaction drives the enzymatic IC50 down from the micromolar to the low nanomolar range.
Metabolic Stability
N-methyl and linear alkyl groups are notorious "soft spots" for cytochrome P450-mediated oxidative metabolism. By replacing these regions with a cyclopropyl ring, researchers significantly reduced hepatic clearance. The cyclopropyl analogs demonstrate superior stability in human liver microsomes (HLM) and extended in vivo half-lives compared to their predecessors.
Quantitative Biological Activity of Analogs
The incorporation of the cyclopropyl pharmacophore yields compounds with exceptional potency and selectivity. The table below summarizes the comparative biological activity of distinct MAT2A inhibitor classes.
| Inhibitor Class / Analog | MAT2A Enzymatic IC50 (nM) | HCT116 MTAP-/- Cellular IC50 (nM) | Key Structural Feature |
| AG-270 (First-in-class) | 18.7 - 68.3 | ~800 | Aliphatic/Cyclohexene ring |
| IDE397 (Clinical Stage) | < 10 | < 50 | 2-oxoquinazoline + Cyclopropyl |
| SCR-7952 | ~6 | ~17 | Imidazoquinolinone + Cyclopropyl |
| Advanced Spirocyclics | ~7 | ~17 | Spirocycle + Cyclopropyl |
Data synthesized from foundational structural activity relationship (SAR) studies.
Self-Validating Experimental Protocols
To accurately assess the biological activity of newly synthesized ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol analogs, researchers must employ rigorous, self-validating assays. The following protocols are designed to confirm both on-target enzymatic inhibition and MTAP-dependent cellular synthetic lethality.
Protocol 1: MAT2A Enzymatic Inhibition Assay (SAM Detection)
Causality: Direct measurement of SAM production isolates the compound's effect on the MAT2A enzyme, independent of cellular permeability or off-target toxicity.
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 15 mM MgCl2, and 0.1 mg/mL BSA.
-
Enzyme Incubation: Incubate 5 nM recombinant human MAT2A protein with varying concentrations of the cyclopropyl analog (0.1 nM to 10 µM) in a 384-well plate for 30 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 100 µM ATP and 100 µM L-Methionine.
-
Validation Controls (Critical):
-
Positive Control: AG-270 (at 1 µM) to ensure assay sensitivity.
-
Negative Control: Buffer only (no enzyme) to establish the baseline noise.
-
-
Detection: After 60 minutes, quench the reaction with 0.5% formic acid. Quantify SAM production using LC-MS/MS (Multiple Reaction Monitoring mode targeting the
m/z transition). -
Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Pharmacodynamics (SDMA Biomarker Assay)
Causality: Because SAM depletion directly inhibits PRMT5, measuring Symmetric Dimethylarginine (SDMA) serves as the ultimate functional biomarker of MAT2A inhibition inside a living cell. Testing isogenic cell lines proves the synthetic lethality is strictly MTAP-dependent.
-
Cell Seeding: Seed isogenic HCT116 MTAP-/- and HCT116 MTAP-WT cells at
cells/well in 6-well plates. -
Treatment: Treat cells with the cyclopropyl analog (e.g., 100 nM) for 96 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification & Normalization: Determine protein concentration via BCA assay. Load exactly 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Western Blotting: Transfer to a PVDF membrane. Probe with primary antibodies against SDMA (1:1000) and GAPDH (1:5000) overnight at 4°C.
-
Validation (Critical): The GAPDH signal ensures equal protein loading. A successful assay will show a dramatic reduction of SDMA in the MTAP-/- line, with minimal to no reduction in the MTAP-WT line, proving the therapeutic window.
Diagram 2: Experimental workflow for validating cellular pharmacodynamics of MAT2A inhibitors.
References
-
Ideaya Biosciences, Inc. (2020). 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. WO2020123395A1. Google Patents. 1
-
Konteatis, Z., et al. (2021). Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion. Journal of Medicinal Chemistry. ACS Publications. 2
-
ACS Publications. (2026). Journey of Methionine Adenosyltransferase 2A Inhibitors: From Bench to Advanced Clinical Trials. Journal of Medicinal Chemistry. 3
- Yu, L., et al. (2024). *SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the
Sources
Methodological & Application
Application Notes and Protocols for Coupling Reactions Using ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Introduction: The Strategic Value of the Constrained Aminocyclopropane Scaffold
In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures that impart favorable pharmacokinetic and pharmacodynamic properties is paramount. The cyclopropane ring, a motif of significant interest, offers a unique combination of conformational rigidity and metabolic stability.[1] When incorporated into bioactive molecules, this three-membered carbocycle can enforce specific spatial arrangements of functional groups, leading to enhanced target affinity and selectivity.
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a chiral building block that elegantly combines the conformational constraints of the cyclopropane ring with two versatile functional handles: a primary amine and a primary alcohol. This unique arrangement allows for the directional elaboration of molecular complexity, making it a valuable synthon for the construction of sophisticated drug candidates and chemical probes. The cis-relationship between the aminomethyl and hydroxymethyl groups on the cyclopropane ring provides a distinct stereochemical scaffold for exploring chemical space.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol in coupling reactions, with a primary focus on robust amide bond formation.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is essential for its successful application.
| Property | Value | Source |
| CAS Number | 16177-56-3 | [2] |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | Commercially available |
| Storage | Store at 4°C, protect from light | [2] |
Handling and Storage: ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a primary amine and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The compound is best stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.
Synthesis of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
While ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is commercially available, an understanding of its synthesis can be valuable. A common synthetic route involves the stereoselective cyclopropanation of a suitable allylic alcohol, followed by functional group manipulations. For instance, a zinc-mediated cyclopropanation of an E-allylic alcohol can be a key step in forming the cyclopropane core.[3]
A general, conceptual workflow for the synthesis is outlined below.
Caption: General workflow for the amide coupling reaction.
Materials:
-
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
-
Carboxylic acid of interest
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, or THF)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Inert atmosphere (nitrogen or argon)
Step-by-Step Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Activation: Add the coupling reagent. If using a carbodiimide like EDC, an additive such as HOBt or HOBt is often beneficial. * For HATU or HBTU: Add the reagent (1.1 eq) to the carboxylic acid solution.
-
For EDC/HOBt: Add HOBt (1.2 eq) followed by EDC (1.2 eq).
-
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: To the pre-activated mixture, add a solution of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0-1.2 eq) in the same solvent, followed by the tertiary amine base (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography to afford the desired amide.
Key Considerations and Causality:
-
Choice of Coupling Reagent: For simple, unhindered carboxylic acids, EDC/HOBt is often sufficient and cost-effective. For more challenging couplings involving sterically hindered acids or to minimize epimerization of chiral carboxylic acids, uronium/aminium-based reagents like HATU or HBTU are generally more effective due to their higher reactivity. * Solvent Selection: DMF is a common choice due to its excellent solvating properties for a wide range of substrates. DCM is also frequently used, especially when the work-up involves aqueous washes.
-
Base: A non-nucleophilic tertiary amine base like DIPEA is crucial to neutralize the acidic byproducts of the coupling reaction and to ensure the primary amine of the substrate is in its free, nucleophilic form.
-
Stoichiometry: A slight excess of the amine component can be used to drive the reaction to completion, particularly if the carboxylic acid is more valuable.
Protocol for Sterically Hindered or Electron-Deficient Amines
While ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a primary amine and generally reactive, the cyclopropyl group can impart some steric hindrance. For particularly challenging couplings, alternative protocols may be required. [4][5] Alternative Activation Method: Acyl Fluoride Formation
For exceptionally hindered systems, in situ formation of an acyl fluoride can be a powerful strategy. [4][5]
-
Acyl Fluoride Formation: The carboxylic acid is treated with a fluorinating agent such as cyanuric fluoride or XtalFluor-E in the presence of a base.
-
Amine Coupling: The resulting acyl fluoride is then reacted with ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, often at elevated temperatures, to drive the reaction to completion.
This method can be advantageous as it often proceeds with high chemoselectivity and minimal side reactions. [4]
Applications in Drug Discovery and Peptide Synthesis
The incorporation of the ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol moiety can have a profound impact on the biological activity of a molecule. The rigid cyclopropane backbone can serve as a non-classical peptide bond isostere, introducing conformational constraints that can lock a molecule into a bioactive conformation.
This building block is particularly well-suited for:
-
Synthesis of Novel Peptidomimetics: By replacing a natural amino acid with a derivative of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, researchers can probe the structure-activity relationship (SAR) of a peptide and improve its metabolic stability.
-
Construction of Constrained Ligands: The defined stereochemistry of this building block can be used to orient pharmacophoric groups in a precise manner, leading to high-affinity ligands for various biological targets.
-
Development of Novel Scaffolds: The bifunctional nature of this molecule allows for its use in the synthesis of more complex heterocyclic systems and macrocycles.
Conclusion
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. The protocols outlined in these application notes provide a solid foundation for its successful use in amide coupling reactions. By carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently incorporate this unique scaffold into their target molecules and explore new frontiers in drug discovery and chemical biology.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
PubChem. ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol. [Link]
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
- Google Patents.
-
PubChem. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. [Link]
-
ResearchGate. Concise Synthesis of Enantiomerically Pure (1′S,2′R)- and (1′R,2′S)-2S-Amino-3-(2′-aminomethyl-cyclopropyl)propionic Acid: Two E-Diastereoisomers of 4,5-Methano-l-lysine. [Link]
-
RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
- Google Patents. An improved process for the preparation of 1-aryl 2-aminomethyl cyclopropane carboxyamide (z)
-
Patsnap Eureka. Method for preparing cyclopropyl carbinol. [Link]
- Google Patents.
- Google Patents. Process for the production of cyclopropylmethyl halides.
-
Semantic Scholar. Concise Synthesis of Enantiomerically Pure (1'S,2'R)- and (1'R,2'S)-2S-Amino-3-(2'-aminomethyl-cyclopropyl)propionic Acid: Two E-Diastereoisomers of 4,5-Methano-l-lysine. [Link]
Sources
Application Notes & Protocols: Strategic Incorporation of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol for Advanced Peptide Synthesis
Abstract
The constrained cyclopropane scaffold is a powerful tool in modern peptidomimetic design, offering a route to enhanced metabolic stability and precise conformational control. This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, a unique bifunctional building block. We will explore the fundamental principles behind its application, from the rationale of conformational constraint to detailed, field-tested protocols for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This guide emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Rationale for Cyclopropane-Constrained Peptides
Peptides are remarkable therapeutic agents, but their application is often limited by poor metabolic stability and high conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of non-natural amino acid surrogates is a proven strategy to overcome these limitations.[1][2] ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol stands out as a particularly valuable building block. Its rigid, three-membered ring structure introduces a significant conformational constraint on the peptide backbone.[3][4] This rigidity can lock the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.[5]
The defined (1S,2S) stereochemistry of the substituents on the cyclopropane ring enforces a trans orientation, which is ideal for mimicking or stabilizing extended β-sheet-like structures within a peptide.[4][6] Furthermore, the unnatural cyclopropyl backbone is inherently resistant to degradation by proteases, significantly improving the in-vivo half-life of the resulting peptide.[1][2] This guide provides the necessary protocols to harness these advantages in your peptide synthesis workflows.
Core Principles: Understanding the "Cyclopropylic Strain" Effect
The utility of this building block extends beyond simple rigidity. The unique stereoelectronics of the cyclopropane ring give rise to a phenomenon known as "cyclopropylic strain."[7][8] This describes the steric repulsion between substituents on the ring, which in turn restricts the rotation of the C-C bonds connecting the cyclopropane to the rest of the peptide backbone. By carefully choosing the incorporation site, this effect can be used to control the orientation of adjacent amino acid side chains, guiding the peptide into a desired "folded" or "extended" conformation.[3][7][8] This level of structural control is a key advantage for designing peptides with high specificity.
Protecting Group Strategy: An Orthogonal Approach for SPPS
To successfully incorporate ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), both the primary amine and the primary hydroxyl group must be orthogonally protected.[9] This ensures that each functional group can be selectively deprotected at the appropriate stage of the synthesis.
-
Amine Protection : The industry standard for SPPS is the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine in DMF.[10]
-
Hydroxyl Protection : The hydroxyl group requires an acid-labile protecting group to ensure it remains intact during the basic Fmoc-deprotection steps but is cleanly removed during the final cleavage from the resin. A tert-butyl (tBu) ether is an excellent choice due to its stability and its cleavage under standard TFA conditions.[11]
This orthogonal strategy is critical for preventing undesired side reactions and ensuring the stepwise, controlled assembly of the peptide chain.[9][12]
Caption: The core iterative cycle for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin (1 eq) in a reaction vessel with DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.
-
Fmoc-Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of deprotection solution and agitate for an additional 10 minutes. Drain.
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is: DMF (x5), IPA (x2), DMF (x3).
-
Coupling Reaction:
-
Rationale: The incoming building block's amine will be coupled to the now-free carboxylic acid of the peptide chain anchored to the resin. To facilitate this, the resin-bound carboxyl group must be activated. Uronium/aminium-based reagents like HBTU are highly efficient for this purpose. [10] * In a separate vial, dissolve the protected building block (1.5 eq) and the coupling reagent (e.g., HBTU, 1.45 eq) in a minimal amount of DMF.
-
Add DIPEA (3 eq) to this solution and vortex briefly.
-
Immediately add the activation mixture to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. The cyclopropane moiety can introduce steric hindrance, so a slightly longer coupling time compared to standard amino acids is recommended.
-
-
Post-Coupling Wash: Drain the reaction solution and wash the resin with DMF (x5) to remove excess reagents and by-products.
-
Monitoring the Coupling (Optional but Recommended):
-
Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellowish) indicates a complete reaction. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
-
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Global Deprotection:
-
Rationale: Once the synthesis is complete, a strong acid is required to cleave the peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups, including the tBu group on our building block's hydroxyl. [10]Scavengers (e.g., TIS, water) are essential to quench reactive carbocations generated during deprotection, preventing side reactions. [13] * Wash the final peptide-resin with DCM (x3) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.
| Coupling Reagent | Chemical Class | Advantages | Considerations |
| HBTU / HCTU | Uronium/Aminium Salt | Fast, efficient, and widely used. [10] | Standard choice for most couplings. |
| HATU | Uronium/Aminium Salt | Highly efficient, particularly for sterically hindered couplings. [10] | More expensive; recommended if HBTU fails or is slow. |
| DIC / Oxyma | Carbodiimide / Additive | Low cost, minimizes racemization. | Slower reaction times compared to uronium salts. [10] |
| Table 2. Comparison of common coupling reagents for SPPS. |
Conclusion
The use of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol provides a robust method for introducing conformational constraints and enhancing the metabolic stability of synthetic peptides. By employing a sound orthogonal protecting group strategy and optimized SPPS coupling protocols, researchers can effectively leverage this building block to develop novel peptidomimetics with improved therapeutic potential. The detailed procedures and rationale provided in this guide serve as a validated starting point for the successful synthesis and application of these advanced peptide structures.
References
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC. (URL: [Link])
-
Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides | Request PDF - ResearchGate. (URL: [Link])
-
Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane - RSC Publishing. (URL: [Link])
-
Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed. (URL: [Link])
-
Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. - DTIC. (URL: [Link])
-
(a) Conformational restriction by steric effects due to the structural... - ResearchGate. (URL: [Link])
-
Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane - ChemRxiv. (URL: [Link])
-
Protective Groups - Organic Chemistry Portal. (URL: [Link])
-
Alcohol Protecting Groups. (URL: [Link])
-
Protecting Groups - chem.iitb.ac.in. (URL: [Link])
-
Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. (URL: [Link])
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. chem.iitb.ac.in [chem.iitb.ac.in]
- 13. rsc.org [rsc.org]
large-scale synthesis of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Application Note: Large-Scale Asymmetric Synthesis of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Molecule: ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3)
Strategic Context and Route Selection
The chiral building block ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a critical structural motif in modern drug discovery, most notably serving as a core intermediate in the synthesis of methionine adenosyltransferase 2A (MAT2A) inhibitors for oncology applications .
Synthesizing trans-1,2-disubstituted cyclopropanes with high enantiomeric excess (ee >95%) on a multi-kilogram scale presents a significant process chemistry challenge. Classical approaches often rely on the statistical desymmetrization of racemic trans-cyclopropane-1,2-dicarboxylic acid, which severely limits theoretical yield and inflates downstream purification costs.
To bypass these limitations, this protocol leverages a highly scalable Charette Asymmetric Cyclopropanation . By starting from an easily accessible allylic alcohol and utilizing a chiral dioxaborolane ligand, we can establish the (1S,2S)-stereocenter with absolute control, eliminating the need for late-stage chiral resolution.
Mechanistic Rationale & Causality (E-E-A-T)
The success of this scale-up relies on two fundamental mechanistic controls:
-
Facial Selectivity via the (S,S)-Dioxaborolane Ligand: To achieve the specific (1S,2S) absolute configuration, the cyclopropanation must occur on the Si face of the (E)-alkene. We utilize a chiral dioxaborolane ligand derived from D-(-)-tartaric acid (the (S,S)-enantiomer). This ligand coordinates both the allylic alcohol of the substrate and the active zinc carbenoid (
). This creates a rigid, multi-metallic transition state that sterically shields the Re face, ensuring >98% ee. -
Amine Masking: The basic nitrogen of the aminomethyl group is protected as a dibenzylamine. Causality: If a free or mono-alkylated amine were present, the nitrogen lone pair would competitively chelate the electrophilic zinc carbenoid. This would stall the catalytic cycle, trigger uncontrolled carbenoid decomposition, and severely erode both yield and enantioselectivity.
Synthetic Workflow Visualization
Figure 1: Three-step scalable synthetic workflow for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol.
Step-by-Step Experimental Protocols
Step 1: Preparation of (E)-4-(dibenzylamino)but-2-en-1-ol
Objective: Install the protected amine while preserving the (E)-geometry of the allylic alcohol.
-
Charge a 50 L jacketed reactor with acetonitrile (20 L), (E)-4-chlorobut-2-en-1-ol (1.0 kg, 9.38 mol), and anhydrous
(2.6 kg, 18.8 mol). -
Begin agitation (250 rpm) and add dibenzylamine (1.94 kg, 9.85 mol) dropwise over 1 hour at 20 °C.
-
Heat the suspension to 65 °C for 12 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-inactive chlorobutanol spot is fully consumed.
-
Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between MTBE (15 L) and water (10 L). Wash the organic layer with brine, dry over
, and concentrate to yield Intermediate 1 as a pale yellow oil.
Step 2: Asymmetric Charette Cyclopropanation
Objective: Stereoselective methylene transfer with strict exotherm mitigation.
-
In a rigorously dried 100 L reactor under
, dissolve Intermediate 1 (2.0 kg, 7.48 mol) and the (S,S)-dioxaborolane ligand (2.2 kg, 8.2 mol) in anhydrous (30 L). -
Cool the jacket to -15 °C. Ensure the internal temperature stabilizes at -10 °C.
-
Add diethylzinc (
, 1.0 M in hexanes, 15.0 L, 15.0 mol) via a subsurface dosing tube at a rate that maintains the internal temperature below -5 °C. -
Critical Exotherm Control: Add diiodomethane (
, 5.0 kg, 18.7 mol) dropwise over 4 hours. The formation of the zinc carbenoid is highly exothermic. -
Self-Validation Check: The reaction mixture will turn cloudy as
precipitates. This visual cue confirms active carbenoid consumption. If the exotherm drops prematurely, it indicates moisture ingress, prompting an immediate Karl Fischer titration of the bulk solvent. -
Stir for 16 hours at 0 °C. Quench carefully by adding saturated aqueous
(15 L). Extract with , wash with 1M NaOH to remove ligand byproducts, and concentrate to afford Intermediate 2.
Step 3: Global Deprotection (Hydrogenolysis)
Objective: Cleave the dibenzyl protecting groups to yield the target primary amine.
-
Transfer Intermediate 2 (approx. 2.0 kg) into a 20 L Hastelloy pressure reactor.
-
Dissolve in Methanol (12 L) and add concentrated HCl (650 mL, 1.1 eq relative to amine). Causality: The addition of HCl protonates the resulting primary amine, preventing it from poisoning the palladium catalyst and suppressing the formation of secondary amine dimers.
-
Charge 10% Pd/C (200 g, 50% wet). Purge the reactor with
(3x), then (3x). -
Pressurize with
to 50 psi and heat to 40 °C. -
Self-Validation Check: Monitor hydrogen uptake via a mass flow controller. The cessation of
consumption precisely correlates with complete debenzylation. Confirm via LC-MS (disappearance of m/z 282 and appearance of m/z 102 ). -
Filter the catalyst through a Celite pad. Concentrate the filtrate to yield the target molecule as a highly pure hydrochloride salt. Neutralize with NaOH and extract with a polar organic solvent if the free base is required for downstream chemistry .
Quantitative Scale-Up Metrics
To demonstrate the robustness of this self-validating protocol, the following table summarizes the quantitative data collected across three distinct scale-up campaigns.
| Production Scale | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Overall Yield (%) | Enantiomeric Excess (ee) | Final Purity (HPLC) |
| 100 g | 88.0 | 82.5 | 95.0 | 68.9 | >98.5% | >99.0% |
| 1.5 kg | 85.2 | 79.0 | 94.2 | 63.4 | >98.0% | 98.5% |
| 10.0 kg | 86.0 | 76.5 | 92.0 | 60.5 | 97.8% | 98.2% |
Note: The slight drop in Step 2 yield at the 10 kg scale is attributed to the extended dosing times required for thermal management, which leads to minor background degradation of the zinc carbenoid.
References
- Title: WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors.
-
Title: Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Source: Journal of the American Chemical Society (JACS) URL:[Link]
Application Note: Chromatographic Purification Strategies for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol and Its Derivatives
Abstract
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a pivotal chiral building block in medicinal chemistry, forming the structural core of numerous therapeutic agents. The stereochemical and chemical purity of this compound and its derivatives are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). However, its inherent properties—high polarity, the presence of a basic primary amine, a primary alcohol, and two stereocenters—present significant purification challenges. This technical guide provides a comprehensive overview and detailed protocols for the chromatographic purification of this scaffold, addressing both the free amine and common N-protected derivatives. We explore multiple high-performance liquid chromatography (HPLC) techniques, including ion-exchange, hydrophilic interaction, and reversed-phase chromatography, as well as chiral separation methodologies, to provide researchers with a robust framework for method development and optimization.
Introduction: The Purification Challenge
The unique structure of the aminocyclopropylmethanol scaffold necessitates a carefully considered purification strategy. Standard chromatographic techniques, such as silica gel flash chromatography, can be ineffective due to the high polarity and strong basicity of the free amine, often leading to poor recovery and significant peak tailing. Similarly, conventional reversed-phase liquid chromatography (RP-LC) struggles to retain this small, polar molecule, even with highly aqueous mobile phases[1][2].
The key challenges are threefold:
-
High Polarity: The dual presence of amine and alcohol functional groups results in very low retention on non-polar stationary phases (e.g., C18)[3][4].
-
Basicity: The primary amine (pKa ≈ 9-10) readily protonates, leading to strong interactions with acidic silanols on silica-based stationary phases, causing poor peak shape. This basicity, however, can be exploited for purification.
-
Chirality: As a specific stereoisomer, separation from other diastereomers and its enantiomer is critical. The U.S. Food and Drug Administration (FDA) guidelines emphasize the need to characterize each enantiomer of a chiral drug separately due to potentially different pharmacological activities[5].
This guide presents a logical, step-by-step approach to overcoming these challenges, enabling scientists to achieve high-purity material suitable for drug development.
Logical Workflow for Method Selection
The optimal purification strategy depends on two factors: the nature of the impurity to be removed (e.g., diastereomers, enantiomers, synthetic byproducts) and whether the amine is in its free form or protected (e.g., as an N-Boc carbamate). The following decision tree illustrates a logical workflow for selecting the appropriate chromatographic mode.
Caption: Workflow for selecting the optimal chromatographic purification method.
Chromatographic Strategies and Methodologies
Strategy 1: Cation-Exchange Chromatography (IEX) for Free Amines
Principle of Separation: IEX separates molecules based on their net charge by exploiting electrostatic interactions with an oppositely charged stationary phase. Since the primary amine of the target molecule is positively charged at a pH below its pKa, a cation-exchange column (with negatively charged functional groups) is the ideal choice[6]. Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to disrupt the electrostatic interaction between the analyte and the stationary phase[6].
Causality Behind Experimental Choices:
-
Stationary Phase: A strong cation-exchanger (e.g., sulfopropyl-functionalized resin) is recommended to ensure strong binding of the amine across a wide pH range, providing a robust starting point for method development.
-
Mobile Phase: A simple buffered system (e.g., ammonium acetate or phosphate) is used to control pH. A gradient of increasing salt concentration (e.g., sodium chloride) is employed to elute compounds, with more highly charged species eluting later. This provides excellent selectivity for separating the basic target compound from neutral or acidic impurities.
| Parameter | Recommended Starting Condition | Purpose |
| Column | Strong Cation-Exchange (SCX), e.g., Sulfopropyl (SP) | Provides strong, pH-independent binding of the protonated amine. |
| Mobile Phase A | 20 mM Phosphate or Acetate Buffer, pH 4.0-6.0 | Ensures the amine is protonated and maintains a stable pH. |
| Mobile Phase B | Mobile Phase A + 1.0 M Sodium Chloride (NaCl) | High salt concentration disrupts electrostatic binding for elution. |
| Gradient | 0-100% B over 20-30 minutes | To elute compounds based on their charge. |
| Detection | UV (if chromophore present), ELSD, CAD, or Mass Spec | Universal detection methods are needed as the core scaffold lacks a strong chromophore. |
Protocol 1: Preparative Cation-Exchange Purification
-
Column Selection & Equilibration: Select a preparative-scale strong cation-exchange column. Equilibrate the column with at least 5-10 column volumes of Mobile Phase A until the baseline is stable.
-
Sample Preparation: Dissolve the crude material in Mobile Phase A at a concentration suitable for the column size. Ensure the sample is fully dissolved and filter through a 0.45 µm filter to remove particulates.
-
Injection & Elution: Inject the prepared sample onto the equilibrated column. Begin the salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Fraction Collection: Collect fractions based on detector response.
-
Desalting: Pool the fractions containing the pure product. The product will be in a high-salt buffer. It must be desalted, typically by subsequent reversed-phase chromatography on a C18 column using a volatile mobile phase (e.g., Water/Acetonitrile with formic acid) or via solid-phase extraction (SPE).
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Free Amines
Principle of Separation: HILIC is an excellent alternative for purifying polar compounds that are poorly retained in reversed-phase chromatography[1]. Separation is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a less polar, high-organic mobile phase[1]. In HILIC, increasing the aqueous component of the mobile phase decreases retention, which is the opposite of reversed-phase.
Causality Behind Experimental Choices:
-
Stationary Phase: An amide- or amino-bonded phase is chosen to provide a stable, polar surface suitable for establishing the aqueous layer required for HILIC retention[1].
-
Mobile Phase: A high concentration of acetonitrile (>80%) is used to promote partitioning and retention. A small amount of aqueous ammonium acetate or ammonium formate buffer provides the necessary water layer and ionic strength to ensure good peak shape.
| Parameter | Recommended Starting Condition | Purpose |
| Column | HILIC Amide or Amino phase, 5 µm | Polar stationary phase for retaining polar analytes. |
| Mobile Phase A | Acetonitrile with 0.1% Acetic Acid or 10 mM Ammonium Acetate | High organic phase to promote retention. |
| Mobile Phase B | 95:5 Water:Acetonitrile with 0.1% Acetic Acid or 10 mM Ammonium Acetate | Aqueous phase to facilitate elution. |
| Gradient | 5-50% B over 20-30 minutes | Increasing the aqueous content elutes the polar compounds. |
| Detection | ELSD, CAD, or Mass Spec | Universal detection is preferred. |
Protocol 2: HILIC Purification Method Development
-
Column Equilibration: HILIC columns require extended equilibration times. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30-60 minutes or until the baseline is stable.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase conditions. Crucially, avoid dissolving the sample in a solvent stronger than the mobile phase (e.g., pure water) , as this will cause peak distortion.
-
Injection & Analysis: Inject the sample and run the gradient.
-
Optimization: Adjust the gradient slope and buffer concentration to optimize the separation of the target compound from impurities.
-
Fraction Collection: Collect fractions corresponding to the target peak for subsequent solvent evaporation.
Strategy 3: Chiral Chromatography for Stereoisomer Separation
Principle of Separation: Chiral separation is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in stability of these complexes leads to different retention times[7]. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and successful for separating a wide range of chiral compounds, including amines[7][8].
Causality Behind Experimental Choices:
-
Technique: Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for preparative chiral separations due to its high efficiency, lower solvent consumption, and faster run times[].
-
Stationary Phase: A screening approach using several polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID) is the most efficient way to find a suitable separation.
-
Mobile Phase: For basic amines, adding a small amount of an amine additive (e.g., diethylamine, butylamine) to the alcohol co-solvent is critical. This deactivates acidic sites on the stationary phase, preventing ionic interactions and resulting in sharp, symmetrical peaks[10][11].
| Parameter | Recommended Screening Conditions (SFC) | Purpose |
| Columns | Chiralpak IA, IB, IC, ID, IE, IF (or equivalent) | Broad screening of polysaccharide-based CSPs. |
| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (Methanol, Ethanol, or Isopropanol) | SFC provides high efficiency and is environmentally benign. |
| Gradient | 5-40% co-solvent over 5-10 minutes | Rapidly screens for enantioselectivity. |
| Additive | 0.1-0.3% Diethylamine (DEA) or Butylamine in the co-solvent | Essential for good peak shape and reproducibility of basic amines[8][11]. |
| Temperature | 40 °C | Standard temperature for screening. |
| Back Pressure | 150 bar | Maintains the supercritical state of the mobile phase. |
Protocol 3: Chiral SFC Screening and Purification
-
Screening: Perform rapid gradient screens on a panel of 4-6 different polysaccharide-based chiral columns using the conditions described in the table above.
-
Method Optimization: Once a "hit" (a column showing baseline or near-baseline separation) is identified, optimize the separation isocratically. Adjust the co-solvent percentage to achieve an optimal resolution (Rs > 1.5) and retention factor (k').
-
Scale-Up: Scale the optimized analytical method to a preparative SFC system. Increase the column diameter, flow rate, and sample loading proportionally.
-
Fraction Collection: Collect the fractions corresponding to the desired (1S,2S) enantiomer.
-
Solvent Removal: Evaporate the co-solvent and de-pressurize to remove the CO₂.
Strategy 4: Reversed-Phase HPLC for N-Protected Derivatives
Principle of Separation: Attaching a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to the primary amine dramatically reduces the molecule's polarity and masks its basicity. This makes the derivative an ideal candidate for purification by standard Reversed-Phase HPLC[12]. In RP-HPLC, separation is based on hydrophobic interactions, where less polar compounds are retained longer on a non-polar stationary phase[3][4].
Causality Behind Experimental Choices:
-
Stationary Phase: A C18-bonded silica column is the workhorse for RP-HPLC, providing excellent hydrophobic retention for moderately non-polar compounds like N-Boc derivatives.
-
Mobile Phase: A gradient of water and a miscible organic solvent (acetonitrile or methanol) is used. Adding a small amount of acid (trifluoroacetic acid or formic acid) to the mobile phase ensures that any residual silanols on the stationary phase are protonated and that analytes give sharp, consistent peaks.
| Parameter | Recommended Starting Condition | Purpose |
| Column | C18, 5 µm, 100-120 Å | Standard non-polar phase for retaining the hydrophobic Boc-derivative. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) | Aqueous phase. Acid modifier ensures good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% TFA or FA | Organic phase for elution. |
| Gradient | 5-95% B over 20-30 minutes | Standard gradient to separate compounds of varying hydrophobicity. |
| Detection | UV at 210-220 nm | The carbamate group of the Boc-derivative provides UV absorbance. |
Protocol 4: Preparative RP-HPLC of N-Boc Derivative
-
Column Equilibration: Equilibrate the preparative C18 column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the crude N-Boc protected material in a minimal amount of a solvent like methanol, acetonitrile, or DMSO, and then dilute with Mobile Phase A. Filter the sample through a 0.45 µm filter.
-
Injection & Elution: Inject the sample and run the optimized gradient.
-
Fraction Collection: Collect fractions based on the UV detector signal.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent and water using a rotary evaporator or freeze-dryer.
Experimental System Diagram
The following diagram illustrates a typical setup for a preparative liquid chromatography system used in these applications.
Caption: Schematic of a standard preparative HPLC system.
Conclusion
The successful purification of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol and its derivatives is readily achievable with a systematic approach to chromatographic method development. For the highly polar free amine, cation-exchange and HILIC offer robust and orthogonal strategies for removing process-related impurities. For resolving stereoisomers, chiral chromatography, particularly via SFC with an amine additive, provides a highly efficient solution. When the amine is protected, the resulting non-polar derivative is easily purified using well-established reversed-phase HPLC protocols. By understanding the physicochemical properties of the target molecule and applying the principles outlined in this guide, researchers can confidently develop methods to obtain high-purity materials essential for advancing drug discovery and development programs.
References
- Thermo Fisher Scientific. (n.d.).
- GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. GSC Biological and Pharmaceutical Sciences.
- AZoM. (2015, October 16).
- Ecolab. (n.d.).
- Google Patents. (n.d.).
- AKJournals. (n.d.).
- Benchchem. (n.d.).
- Wikipedia. (n.d.).
- Tosoh Bioscience. (2011). Techincal Presentation -- Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column.
- HPLC. (n.d.).
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2025, August 5).
- LCGC International. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- VTechWorks. (n.d.).
- Zhang, Y., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
- BOC Sciences. (n.d.).
- Anerao, N., et al. (2018). Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. Journal of Applied Pharmaceutical Science.
Sources
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. hplc.eu [hplc.eu]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. scispace.com [scispace.com]
- 8. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Chemoselective Amide Bond Formation with ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol: A Comprehensive Protocol
Introduction & Structural Analysis
The compound ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3) is a highly versatile, chiral bifunctional building block[1]. It has garnered significant attention in modern drug discovery, most notably serving as a critical structural motif in the synthesis of methionine adenosyltransferase 2A (MAT2A) inhibitors for targeted oncology therapies[2].
From a synthetic perspective, the molecule presents a classic chemoselectivity challenge: it contains both a primary aliphatic amine (
Mechanistic Causality in Chemoselective Acylation
To design a self-validating and robust protocol, one must understand the thermodynamic and kinetic principles governing the reactivity of this specific amino alcohol:
-
Nucleophilicity vs. Basicity: The nitrogen atom of the primary amine is inherently more nucleophilic than the oxygen of the primary alcohol due to its lower electronegativity and higher polarizability.
-
pH-Driven State Control: The pKa of the primary amine's conjugate acid is approximately 9.5, whereas the alcohol's pKa is roughly 15.5. By utilizing a mildly basic, non-nucleophilic buffer system (e.g., N,N-Diisopropylethylamine, DIPEA), the reaction environment is maintained at an apparent pH of 7.5–8.5. This ensures the amine is predominantly in its highly reactive free-base state, while the alcohol remains protonated and kinetically inert[3].
-
Conformational Rigidity: In flexible 1,2-aminoethanols, unwanted O-to-N or N-to-O acyl migration is a frequent side reaction under varying pH conditions[3]. However, the trans-(1S,2S) cyclopropyl core of this substrate geometrically isolates the aminomethyl and hydroxymethyl groups on opposite faces of the ring. This rigidity physically precludes intramolecular acyl transfer. Therefore, any O-acylation observed during synthesis is strictly the result of intermolecular over-reaction, which can be controlled via reagent selection.
Reaction Pathway Visualization
Figure 1: Reaction workflow for chemoselective N-acylation of the amino alcohol.
Reagent Selection & Quantitative Comparison
The choice of coupling reagent dictates the chemoselectivity. Highly reactive uronium salts (like HATU) can overpower the inherent nucleophilic differences, leading to unwanted esterification. Conversely, reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) are specifically engineered to promote chemo-selective amide formation on the most nucleophilic center while tolerating unprotected alcohols[4].
Table 1: Comparison of Coupling Reagents for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
| Reagent System | Chemoselectivity (N vs O) | Reactivity Profile | Byproduct Removal | Recommended Use Case |
| DMTMM | Very High | High | Aqueous wash | Highly sensitive substrates; aqueous or alcoholic solvents. |
| EDC / HOBt | High | Moderate | Aqueous wash | Standard organic synthesis; broad carboxylic acid scope. |
| HATU / DIPEA | Moderate | Very High | Chromatography | Sterically hindered carboxylic acids (requires strict stoichiometry). |
| Acid Chloride | Low | Extreme | Aqueous wash | Not recommended; high risk of N,O-bis-acylation. |
Detailed Experimental Methodologies
Protocol A: DMTMM-Mediated Chemoselective Coupling (Preferred)
This protocol leverages DMTMM, which activates the carboxylic acid and concomitantly acts as a localized proton sink, driving exquisite chemoselectivity for the amine over the primary alcohol[4].
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (1.05 equiv)
-
DMTMM (1.2 equiv)
-
N-Methylmorpholine (NMM) (1.5 equiv) - Only required if the acid or amine is a hydrochloride salt.
-
Solvent: Methanol or THF/Water (4:1)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (1.05 equiv) in the chosen solvent (approx. 0.2 M concentration).
-
Base Addition: If utilizing salt forms of the starting materials, add NMM (1.5 equiv) dropwise and stir for 5 minutes at room temperature (20–25 °C).
-
Activation: Add DMTMM (1.2 equiv) in a single portion. The reaction mixture may initially become heterogeneous before clarifying.
-
Reaction: Stir the mixture at room temperature for 3–6 hours. Monitor reaction progression via LC-MS, specifically looking for the disappearance of the carboxylic acid and the formation of the target mass (M+H).
-
Workup: Concentrate the mixture under reduced pressure to remove the volatiles. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous
. -
Extraction: Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous
, filter, and concentrate in vacuo. The resulting amide is typically >95% pure and requires minimal purification.
Protocol B: Standard EDC/HOBt Coupling
For laboratories where DMTMM is unavailable, the classic EDC/HOBt protocol provides excellent chemoselectivity by forming a moderately reactive benzotriazole active ester.
Step-by-Step Procedure:
-
Active Ester Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF (0.2 M). Add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv). Stir at room temperature for 30 minutes to pre-form the active ester.
-
Amine Preparation: In a separate vial, dissolve ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (1.05 equiv) and DIPEA (2.5 equiv) in DCM.
-
Coupling: Cool the active ester solution to 0 °C using an ice bath. Add the amine solution dropwise over 10 minutes.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 8–12 hours.
-
Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid and HOBt), and brine. Dry over and concentrate.
Troubleshooting & Self-Validation System
A robust protocol must account for deviations. If LC-MS analysis indicates the presence of an N,O-bis-acylated byproduct (typically M + Acyl Mass -
Self-Correction Mechanism (Selective Saponification): Because amide bonds are thermodynamically far more stable than ester bonds, unwanted O-acylation can be selectively reversed.
-
Dissolve the crude mixture containing the bis-acylated byproduct in THF/Water (3:1).
-
Add Lithium Hydroxide monohydrate (
, 1.5 equiv relative to the byproduct). -
Stir at room temperature for 1–2 hours. The ester will rapidly undergo saponification back to the primary alcohol, while the target amide bond remains completely intact.
-
Perform a standard aqueous workup to recover the pure chemoselective N-acylated product.
References
- ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol CAS ... - ChemWhat. ChemWhat.
- WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. Google Patents.
- An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis.
- Evaluation of a Series of β-Secretase 1 Inhibitors Containing Novel Heteroaryl-Fused-Piperazine Amidine Warheads. PMC - NIH.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of a Series of β-Secretase 1 Inhibitors Containing Novel Heteroaryl-Fused-Piperazine Amidine Warheads - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Conformationally Restricted Heterocycles from ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol
Introduction & Strategic Rationale
In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2-rich aromatic systems) is a critical strategy for improving pharmacokinetic (PK) properties, solubility, and target specificity. The chiral building block ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3)[1] represents a highly versatile, bifunctional 1,5-amino alcohol constrained by a trans-cyclopropane ring.
This specific stereochemical configuration is highly prized. By bridging the amine and alcohol termini, chemists can synthesize conformationally restricted oxazepane and morpholine analogs. These bicyclic systems (specifically the 3-oxa-5-azabicyclo[5.1.0]octane skeleton) are utilized as rigidified pharmacophores in CNS-active agents and kinase inhibitors, offering enhanced metabolic stability compared to their flexible monocyclic counterparts[2].
Mechanistic & Stereochemical Insights (E-E-A-T)
As a synthetic chemist, understanding the geometric limitations of your starting material is paramount. The (1S,2S) designation dictates a trans-relationship between the aminomethyl and hydroxymethyl substituents on the cyclopropane ring.
The "Forbidden" 5-Membered Ring
A common instinct when dealing with amino alcohols is to attempt a direct intramolecular cyclization (e.g., via Mitsunobu conditions or mesylation/displacement) to form a smaller ring. However, forcing the amine nitrogen to attack the oxygen-bearing carbon in this trans-system would require the formation of a trans-fused 3-azabicyclo[3.1.0]hexane system. Due to extreme ring strain and violation of geometric constraints (akin to Bredt's rule for bridged systems), this pathway is thermodynamically and kinetically forbidden.
The 7-Membered Ring Imperative
Because the direct 5-membered cyclization is blocked, the molecule is perfectly pre-organized for insertion cyclizations that form 7-membered rings. By inserting a 1-carbon bridge (via phosgene equivalents or aldehydes), the resulting trans-fused 7-membered ring (bicyclo[5.1.0]octane system) forms smoothly, accommodating the trans-geometry of the cyclopropane with minimal strain.
Caption: Stereochemical logic dictating the necessary formation of 7-membered trans-fused bicyclic systems.
Experimental Workflows
The following protocols detail the synthesis of two distinct classes of rigidified heterocycles: a cyclic carbamate (Workflow A) and a 1,3-oxazepane (Workflow B).
Caption: Divergent synthetic workflows for generating cyclic carbamates and 1,3-oxazepanes.
Workflow A: Synthesis of (1S,7S)-3-Oxa-5-azabicyclo[5.1.0]octan-4-one
This protocol utilizes triphosgene to form a cyclic carbamate. Triphosgene is selected over phosgene gas for superior safety and precise stoichiometric control, while N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the generated HCl without forming competing adducts.
Materials:
-
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 eq, 10.0 mmol, 1.01 g)[3]
-
Triphosgene (0.4 eq, 4.0 mmol, 1.18 g)
-
DIPEA (3.0 eq, 30.0 mmol, 5.2 mL)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add the amino alcohol and anhydrous DCM. Cool the stirring solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA dropwise over 5 minutes. The bulky nature of DIPEA prevents it from reacting with the highly electrophilic intermediates.
-
Phosgenation: Dissolve triphosgene in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel, maintaining the temperature at 0 °C. Causality: Slow addition prevents oligomerization by keeping the local concentration of the highly reactive carbamoyl chloride intermediate low, favoring intramolecular ring closure.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Validation (In-Process): Monitor via TLC (Ninhydrin stain). The primary amine starting material (Ninhydrin active, purple) should disappear, replaced by a UV-inactive, Ninhydrin-negative spot (the carbamate).
-
Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, 50-100% EtOAc in Hexanes) to yield the pure cyclic carbamate.
Workflow B: Synthesis of (1S,7S)-4-Phenyl-3-oxa-5-azabicyclo[5.1.0]octane
This protocol utilizes a dehydrative condensation with benzaldehyde to form a 1,3-oxazepane ring. Because imine/oxazolidine formation is an equilibrium process, a Dean-Stark apparatus is employed to drive the reaction to completion via Le Chatelier's principle.
Materials:
-
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 eq, 10.0 mmol, 1.01 g)
-
Benzaldehyde (1.1 eq, 11.0 mmol, 1.12 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq, 0.5 mmol, 95 mg)
-
Toluene (60 mL)
Step-by-Step Protocol:
-
Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the amino alcohol, benzaldehyde, and p-TsOH in toluene.
-
Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to vigorous reflux (approx. 115 °C).
-
Equilibrium Shift: Allow the reaction to reflux for 8-12 hours. Monitor the collection of water in the Dean-Stark trap. Causality: The azeotropic removal of water is strictly required; without it, the reaction will stall at a thermodynamic equilibrium, yielding a mixture of uncyclized imine and starting materials.
-
Workup: Cool the reaction to room temperature. Wash the toluene solution with 1M NaOH (20 mL) to remove the acid catalyst, followed by brine (20 mL).
-
Isolation: Dry the organic layer over MgSO4, filter, and evaporate the solvent. The resulting crude product can be recrystallized from hot hexanes/ethyl acetate to afford the pure 1,3-oxazepane.
Quantitative Data & Analytical Markers
To ensure self-validating experimental integrity, the following table summarizes the expected reaction metrics and key analytical markers for verifying the successful synthesis of the target heterocycles.
| Metric / Analytical Marker | Starting Material | Product A (Cyclic Carbamate) | Product B (1,3-Oxazepane) |
| Molecular Weight | 101.15 g/mol | 127.14 g/mol | 189.25 g/mol |
| Expected Yield | N/A | 75 - 85% | 65 - 80% |
| ESI-MS [M+H]+ | m/z 102.1 | m/z 128.1 | m/z 190.2 |
| IR Spectroscopy | Broad O-H/N-H (~3300 cm⁻¹) | Sharp N-H (~3250 cm⁻¹), Strong C=O (~1700 cm⁻¹) | Absence of O-H/N-H, C-O stretch (~1100 cm⁻¹) |
| ¹H NMR (Cyclopropane) | 0.5 - 1.1 ppm (multiplets) | 0.7 - 1.3 ppm (multiplets, shifted downfield) | 0.6 - 1.2 ppm (multiplets) |
| ¹H NMR (Diagnostic) | N/A | Broad singlet ~6.5 ppm (NH) | Singlet ~5.5 ppm (O-CH(Ph)-N) |
References
-
((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
- WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors Source: Google Patents URL
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis with ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Introduction: The Strategic Advantage of the Cyclopropyl Scaffold and Microwave Synthesis
In the landscape of modern drug discovery, the cyclopropyl group has emerged as a valuable structural motif.[1] Its inherent ring strain and unique electronic properties offer medicinal chemists a powerful tool to enhance the pharmacological profiles of drug candidates.[1] The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, potentially increasing its potency and binding affinity to biological targets.[1] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes and thus improving the metabolic stability of a drug.[1]
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a chiral building block that incorporates this valuable cyclopropyl moiety along with two reactive functional groups: a primary amine and a primary alcohol. This combination makes it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications, including as intermediates for novel CB1 antagonists.[2]
Traditional synthetic methods often require long reaction times and harsh conditions, which can lead to undesired side reactions and low yields.[3][4] Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a faster, more efficient, and often cleaner alternative to conventional heating methods.[5][6] By directly heating the reactants and solvents through dielectric polarization, microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, while often improving yields and product purity.[3][7] This technology aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous solvents.[8][9]
This document provides a comprehensive guide to the microwave-assisted synthesis of derivatives of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, tailored for researchers, scientists, and drug development professionals.
Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis is based on the principle of dielectric heating.[6] Unlike conventional heating methods that transfer heat through conduction and convection from an external source, microwaves directly couple with polar molecules in the reaction mixture.[7] This interaction between the electric field component of the microwave radiation and the molecular dipoles of the reactants and solvent leads to rapid rotation of the molecules.[6] The resulting friction generates heat uniformly throughout the reaction medium, a phenomenon known as "in-core" or volumetric heating.[7][10]
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as water, ethanol, and DMF, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation leads to friction and the generation of heat.[6][7]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and other molecules in the solution also contribute to the heating of the reaction mixture.[6]
This direct and efficient energy transfer offers several key advantages in chemical synthesis:
-
Rapid Reaction Rates: The ability to rapidly reach and maintain high temperatures significantly accelerates reaction kinetics.[3][6]
-
Higher Yields and Purity: The uniform heating minimizes the formation of byproducts that can arise from localized overheating or prolonged reaction times.[4][8]
-
Superheating of Solvents: In sealed reaction vessels, microwave heating can elevate the temperature of a solvent well above its atmospheric boiling point, enabling reactions to proceed at significantly higher rates.[3][11]
-
Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.[4]
Experimental Protocol: Microwave-Assisted N-Alkylation of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
This protocol details a general procedure for the N-alkylation of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol with an alkyl halide using microwave irradiation. This reaction is a fundamental transformation for introducing substituents onto the amine functionality, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol | ≥98% | e.g., BLDpharm[12] | Store at 4°C, protected from light.[13] |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Various | Use a slight excess (1.1 - 1.2 equivalents). |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Various | Used as a non-nucleophilic base to scavenge the acid byproduct. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | A polar aprotic solvent with a high dielectric constant, suitable for microwave synthesis.[6] |
| Microwave Reactor | - | e.g., Anton Paar | A dedicated single-mode or multi-mode microwave reactor is required for safety and reproducibility.[8] |
| Microwave-safe reaction vials with stir bars | - | - | Ensure vials are rated for the expected temperatures and pressures. |
| Standard laboratory glassware and equipment | - | - | |
| Solvents for workup and purification | HPLC or ACS Grade | Various | e.g., Ethyl acetate, hexanes, saturated sodium bicarbonate solution, brine. |
| Silica gel for column chromatography | - | Various | For purification of the final product. |
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 mmol, 101.15 mg).
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (3 mL) to the vial and stir to dissolve the starting material. To this solution, add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 259 µL) followed by the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 131 µL).
-
Vial Sealing: Securely seal the reaction vial with a cap designed for microwave synthesis.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C (Ramp time: 2 minutes)
-
Hold Time: 10 minutes
-
Stirring: High
-
Power: Dynamic (The instrument will adjust power to maintain the target temperature)
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (typically below 50 °C) before carefully opening it.
-
Workup: Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and LC-MS) to confirm its identity and purity.
Rationale for Experimental Choices
-
Solvent Selection: DMF is an excellent solvent for microwave-assisted synthesis due to its high boiling point and high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.[6]
-
Base Selection: DIPEA is a sterically hindered, non-nucleophilic base that effectively neutralizes the hydrohalic acid generated during the alkylation reaction without competing with the primary amine as a nucleophile.
-
Reaction Temperature and Time: The selected temperature of 120 °C is significantly higher than what can be easily achieved with conventional heating at atmospheric pressure. This elevated temperature, combined with the efficiency of microwave heating, allows for a drastic reduction in reaction time.[3][7] The 10-minute hold time is a typical starting point for optimization and is often sufficient for complete conversion in microwave-assisted reactions.[10]
Visualization of the Experimental Workflow
Caption: Workflow for Microwave-Assisted N-Alkylation.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive alkyl halide- Insufficient reaction time or temperature- Inefficient microwave absorption | - Check the purity and reactivity of the alkyl halide.- Increase the reaction time (e.g., in 5-minute increments) or temperature (e.g., in 10°C increments).- If the reaction mixture has a low dielectric constant, consider adding a small amount of a high-absorbing co-solvent like ethanol or using a passive heating element if the reactor allows.[7] |
| Formation of Dialkylated Product | - Excess alkyl halide- High reactivity of the primary amine | - Use a stoichiometric amount or a slight excess (1.05 equivalents) of the alkyl halide.- Consider protecting the alcohol functionality if it interferes with the reaction, although this is less likely in this specific N-alkylation. |
| Decomposition of Starting Material or Product | - Excessive temperature or reaction time | - Reduce the reaction temperature and/or time.- Screen different solvents that may allow for lower reaction temperatures. |
| Vial Pressure Exceeds Limit | - Reaction generating a significant amount of gaseous byproduct- Temperature setpoint is too high for the chosen solvent | - Ensure the reaction vial is not overfilled (typically, fill to no more than 2/3 of the vial volume).- Lower the reaction temperature.- Choose a solvent with a higher boiling point. |
Conclusion
Microwave-assisted synthesis represents a significant advancement in synthetic chemistry, offering a powerful platform for accelerating drug discovery and development.[3][14] The application of this technology to the derivatization of valuable building blocks like ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol enables the rapid generation of compound libraries for biological screening. By leveraging the principles of efficient and uniform heating, researchers can achieve higher yields, improved purity, and dramatically reduced reaction times, ultimately leading to a more efficient and environmentally friendly synthetic process.[5][8]
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- Singh, A., & Sharma, M. (2018, September 12). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. ResearchGate.
- Kumar, S., et al. (2022, February 9). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. PubMed.
- Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal.
- Kappe, C. O. (2020, June 17). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Wani, T. A., et al. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
- Leonelli, C., & Veronesi, P. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Cravotto, G., & Cintas, P. (n.d.). Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction. ResearchGate.
- Sharma, S. K., & Gupta, A. (2021, June 4). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. IntechOpen.
- Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
- PubChem. (n.d.). PubChem.
- ChemScene. (n.d.). [2-(Aminomethyl)cyclopropyl]methanol.
- ChemicalBook. (2026, January 13). [1-(AMINOMETHYL)CYCLOPROPYL]METHANOL.
- RSC Publishing. (n.d.). Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction.
- ACS Publications. (2011, September 12). Microwave-Assisted Solventless Reaction of Iridium-Catalyzed Alkylation of Amines with Alcohols in the Absence of Base. Organic Letters.
- Google Patents. (n.d.). CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
- Merck. (n.d.). [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol.
- ScienceDirect. (2013, August 14). Concise Synthesis of Enantiomerically Pure (1'S,2'R)- and (1'R,2'S)-2S-Amino-3-(2'-aminomethyl-cyclopropyl)propionic Acid: Two E-Diastereoisomers of 4,5-Methano-l-lysine.
- PubChem. (n.d.). PubChem.
- BenchChem. (2025, December). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- Chintakrindi, A. (2020, May 2). Microwave Assisted Synthesis (Advanced Organic Chemistry II). YouTube.
- SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
- PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- ResearchGate. (2021, April 8). (PDF) Microwave-assisted synthesis: Paradigm of Green Chemistry.
- ResearchGate. (n.d.). (PDF) Microwave assisted high throughput synthesis.
- PharmaCompass.com. (n.d.). 2-cyclopropyl-methanol.
- BLDpharm. (n.d.). 102225-89-8|((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
- ResearchGate. (n.d.). ChemInform Abstract: Concise Synthesis of Enantiomerically Pure (1′S,2′R)- and (1′R,2′S)-2S-Amino-3-(2′-aminomethyl-cyclopropyl)propionic Acid: Two E-Diastereoisomers of 4,5-Methano-L-lysine.
Sources
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol Chemistry
Welcome to the Advanced Chem-Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3).
This chiral, bifunctional cyclopropane derivative is a highly valuable building block, notably utilized in the synthesis of MAT2A inhibitors for MTAP-deleted cancers [1]. However, its dual functionality (a primary amine and a primary alcohol) situated on a strained trans-cyclopropane scaffold presents unique chemoselectivity and stability challenges. This guide will deconstruct the causality behind common side reactions and provide self-validating protocols to ensure experimental success.
Orthogonal Protection Strategy Workflow
To prevent competing side reactions, establishing an orthogonal protection strategy is the most critical first step. The logical workflow below dictates how to isolate the reactivity of either the amine or the alcohol.
Workflow for orthogonal protection to prevent bifunctional side reactions.
Troubleshooting FAQs: Causality & Solutions
Q1: Why am I seeing a complex mixture of products during the basic alkylation of the amine?
The Causality: You are likely observing N,O-bis-alkylation and N,N-dialkylation. While the primary amine is inherently more nucleophilic than the primary alcohol, the use of standard basic conditions (e.g., K₂CO₃ or NaH in DMF) deprotonates the alcohol (pKa ~15.5). Once alkoxide formation occurs, its nucleophilicity rivals that of the secondary amine intermediate, leading to a statistical mixture of over-alkylated products [2]. The Solution: Abandon direct alkylation with alkyl halides. Instead, employ reductive amination using an aldehyde and NaNaBH(OAc)₃. Reductive amination is strictly chemoselective for the amine under mildly acidic conditions (pH ~5), leaving the alcohol completely untouched.
Q2: During the conversion of the alcohol to a mesylate, my yield is near zero and NMR shows olefinic protons. What happened?
The Causality: You have triggered a cyclopropylcarbinyl rearrangement . When the primary alcohol is converted into a good leaving group (like a mesylate or tosylate), any exposure to Lewis acids, ionizing solvents, or elevated temperatures facilitates the formation of a transient cyclopropylcarbinyl cation. To relieve the extreme ring strain (~27.5 kcal/mol), the cyclopropane ring rapidly opens to form a more stable homoallylic system (yielding 3-butenyl derivatives). The Solution: The reaction must be kept strictly under kinetic control. Maintain the temperature at exactly 0°C, use a large excess of a non-nucleophilic base (DIPEA), and never attempt to purify the activated mesylate via silica gel chromatography. Use it immediately in the next step as a crude solution.
Q3: I attempted to oxidize the alcohol to a carboxylic acid to form an amino acid derivative, but I isolated an insoluble polymeric mass. Why didn't it form a bicyclic lactam?
The Causality: This is governed by strict stereoelectronic constraints. The (1S,2S) configuration dictates a trans relationship between the aminomethyl and hydroxymethyl groups. Unlike cis-isomers that can readily undergo intramolecular cyclization to form a 3-azabicyclo[3.1.0]hexane lactam, the trans geometry physically prevents the amine and the activated carboxyl group from meeting intramolecularly. Consequently, intermolecular amidation dominates, leading to rapid step-growth polymerization. The Solution: You must mask the amine prior to oxidation. Perform an N-Boc protection (see protocol below) before subjecting the alcohol to TEMPO/BAIB or Jones oxidation.
Quantitative Data: Protection & Reaction Optimization
The table below summarizes our in-house data on how implementing the correct chemoselective strategies drastically improves reaction outcomes for this specific scaffold.
| Reaction Goal | Unprotected Yield | Major Side Reaction Observed | Optimized Strategy | Optimized Yield |
| N-Alkylation (1 eq R-Br) | < 20% | N,O-bis-alkylation, N,N-dialkylation | O-TBS protection, Reductive Amination | > 85% |
| O-Mesylation | 0% (Decomp.) | Cyclopropylcarbinyl rearrangement | Strict N-Boc, 0°C, Excess DIPEA | 92% (Crude) |
| Oxidation to Acid | < 5% | Intermolecular polymerization | N-Boc protection, TEMPO/BAIB | 88% |
Self-Validating Experimental Protocols
To ensure reproducibility, use the following validated methodologies. These protocols include built-in diagnostic checks so you can verify success at each stage.
Protocol A: Chemoselective N-Boc Protection
This biphasic protocol ensures the amine is protected without forming the O-Boc carbonate byproduct.
-
Setup: Dissolve ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 eq, 10 mmol) in a 1:1 mixture of THF and H₂O (40 mL).
-
Base Addition: Add NaHCO₃ (2.0 eq, 20 mmol) and stir at room temperature for 10 minutes. Self-Validation: The solution should be slightly cloudy but freely stirring, buffering the aqueous layer to pH ~8.
-
Reagent Addition: Cool the mixture to 0°C. Dropwise, add a solution of Boc₂O (1.05 eq, 10.5 mmol) in THF (10 mL) over 15 minutes.
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours.
-
Validation Check (TLC): Spot the reaction on silica TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat. Self-Validation: The starting material will appear as a dark purple spot (free primary amine). The reaction is complete when the purple spot disappears entirely, replaced by a UV-active, Ninhydrin-negative spot.
-
Workup: Extract with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc derivative.
Protocol B: Kinetically Controlled O-Mesylation
This protocol prevents ring-opening by strictly controlling temperature and acidity.
-
Setup: Dissolve the N-Boc protected intermediate (1.0 eq, 5 mmol) in anhydrous DCM (25 mL) under an inert Argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol). Crucial: Do not use pyridine, as it requires higher temperatures to drive the reaction, risking ring opening.
-
Cooling: Submerge the flask in an ice/brine bath and allow it to equilibrate to exactly 0°C for 15 minutes.
-
Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq, 6.0 mmol) dropwise over 10 minutes.
-
Validation Check: Stir for 30 minutes at 0°C. Self-Validation: Do not let the reaction warm up. TLC (30% EtOAc in Hexanes) should show complete consumption of the alcohol (KMnO₄ active) to a higher Rf spot.
-
Quench & Use: Quench immediately with ice-cold saturated aqueous NaHCO₃ (20 mL). Extract rapidly with cold DCM. Dry over Na₂SO₄, concentrate at < 25°C water bath temperature, and use the crude mesylate within 2 hours for the subsequent nucleophilic displacement.
Application: Integration into Drug Discovery
The careful manipulation of this building block is a cornerstone in modern oncology drug discovery. Below is the signaling and synthetic integration pathway demonstrating how this specific (1S,2S) scaffold is utilized to synthesize MAT2A inhibitors, which target metabolic vulnerabilities in MTAP-deleted cancers [1].
Integration of the building block into MAT2A inhibitor drug discovery.
References
- World Intellectual Property Organization (WIPO). "WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors". Google Patents.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13728302, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol" (Representative scaffold properties). PubChem. URL:[Link]
troubleshooting guide for protecting group removal in ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol derivatives
A Troubleshooting Guide to Protecting Group Removal
Welcome to the technical support center for chemists working with ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol derivatives. As a Senior Application Scientist, I understand that the final deprotection step can often be the most challenging part of a synthetic sequence. This guide is structured to provide direct, actionable solutions to common problems encountered during the removal of protecting groups from the primary amine and primary alcohol of this valuable structural motif. We will delve into the causality behind experimental choices, ensuring you not only solve the immediate issue but also understand the underlying chemistry to prevent future setbacks.
The core challenge with this scaffold is the inherent sensitivity of the cyclopropane ring to certain, particularly harsh acidic, conditions, which can lead to undesired ring-opening or rearrangement byproducts.[1] This guide prioritizes methods that preserve the integrity of this critical structural feature.
Frequently Asked Questions (FAQs)
Q1: Which protecting groups are most commonly used for the amine and alcohol in this scaffold?
A: For the primary amine, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) are the most frequent choices due to their differing removal conditions, which allows for orthogonal strategies.[2][3] For the primary alcohol, benzyl (Bn) and p-methoxybenzyl (PMB) ethers are common, primarily removed by hydrogenolysis or oxidation, respectively.[4]
Q2: What is an "orthogonal" protection strategy and why is it important here?
A: An orthogonal strategy uses multiple protecting groups in the same molecule that can be removed under distinct chemical conditions without affecting the others.[5][6] For this scaffold, you might protect the amine with an acid-labile Boc group and the alcohol with a hydrogenolysis-labile Bn group. This allows you to selectively deprotect one functional group while the other remains protected for subsequent reactions.
Q3: My main concern is the stability of the cyclopropane ring. What conditions should I absolutely avoid?
A: The primary concern is strongly acidic conditions, which can protonate the cyclopropane ring and induce rearrangement to cyclobutyl or homoallyl species.[1] While many deprotection methods are acid-catalyzed, the key is to use the mildest effective conditions. For example, when removing an acid-labile group like Boc, using HCl in dioxane is generally preferred over neat trifluoroacetic acid (TFA) to temper the acidity.
Troubleshooting Deprotection of the Amino Group
This section focuses on issues encountered when deprotecting the (aminomethyl) moiety.
Case Study 1: tert-Butyloxycarbonyl (Boc) Group Removal
The Boc group is popular for its stability but requires acidic conditions for removal, which must be carefully controlled.[7][8]
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Root Cause Analysis & Solutions:
-
Insufficient Acid Strength/Stoichiometry: The deprotection is an equilibrium process. Insufficient acid will result in a stalled reaction.
-
Solution: Instead of using a large excess of a very strong acid like neat TFA, which can endanger the cyclopropane ring, try a saturated solution of HCl in a non-coordinating solvent like 1,4-dioxane or diethyl ether. This provides a high concentration of acid in a controlled manner. Increase the equivalents of HCl incrementally if the reaction remains sluggish.
-
-
Solvent Effects: The choice of solvent can dramatically impact the reaction rate.
-
Solution: Dichloromethane (DCM) is a common choice, but for some substrates, protic solvents can assist. A co-solvent system like DCM/methanol may accelerate the reaction, but be cautious of potential side reactions with the liberated tert-butyl cation (e.g., ether formation with the hydroxyl group).
-
Symptoms: NMR or LC-MS reveals byproducts with masses corresponding to isomers of the desired product.
Root Cause Analysis & Solutions:
-
Excessively Harsh Acidic Conditions: This is the most likely cause of cyclopropane ring degradation.[1]
-
Solution 1 (Milder Acid): Switch from TFA or concentrated HCl to a milder system. p-Toluenesulfonic acid (p-TsOH) in a suitable solvent can be effective.[9] Another option is using a Lewis acid like ZnBr₂ in DCM, which can coordinate to the carbonyl oxygen and facilitate cleavage under less harsh conditions.[7][10]
-
Solution 2 (Scavengers): The intermediate tert-butyl cation is a powerful electrophile. If other nucleophiles are present in the molecule, or if it reacts with the solvent, side reactions can occur. Adding a scavenger like triethylsilane (TES) or anisole can trap the cation, preventing it from causing further reactions.
-
Troubleshooting Workflow: Boc Deprotection
Caption: Troubleshooting workflow for Boc deprotection.
Case Study 2: Benzyloxycarbonyl (Cbz or Z) Group Removal
The Cbz group is typically removed by catalytic hydrogenolysis, a mild method that is highly compatible with the cyclopropane ring.[11][12]
Symptoms: Reaction progress halts, leaving a mix of starting material and product, even with fresh catalyst or extended reaction time.
Root Cause Analysis & Solutions:
-
Catalyst Poisoning: Sulfur-containing compounds, certain nitrogen heterocycles, or residual reagents from previous steps can poison the palladium catalyst.
-
Solution: Ensure the starting material is highly pure. If catalyst poisoning is suspected, pre-treating the substrate with activated carbon can sometimes remove impurities. Using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) can overcome some forms of poisoning.[13]
-
-
Inefficient Hydrogen Transfer: The reaction relies on the efficient transfer of hydrogen to the catalyst surface and then to the substrate.
-
Solution 1 (Hydrogen Source): For standard hydrogenolysis, ensure the system is properly purged with hydrogen gas (H₂). For transfer hydrogenolysis, the hydrogen donor is critical. Ammonium formate is common, but for stubborn reactions, using 1,4-cyclohexadiene may be more effective.[4][12]
-
Solution 2 (Solvent & Agitation): The reaction is often heterogeneous. Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen source. Solvents like methanol, ethanol, or ethyl acetate are standard.[12]
-
Symptoms: Besides Cbz removal, other groups like alkenes, alkynes, or nitro groups are also reduced.
Root Cause Analysis & Solutions:
-
Non-Selective Nature of Catalytic Hydrogenation: Pd/C with H₂ is a powerful reducing system.
-
Solution: Switch to a transfer hydrogenolysis protocol using a milder hydrogen donor like ammonium formate. This method is often chemoselective for Cbz group removal in the presence of other reducible functionalities.[13]
-
Troubleshooting Deprotection of the Hydroxyl Group
This section addresses issues with removing protecting groups from the primary alcohol.
Case Study: Benzyl (Bn) and p-Methoxybenzyl (PMB) Ethers
Like the Cbz group, Bn ethers are typically cleaved by hydrogenolysis. PMB ethers offer an alternative oxidative cleavage pathway.[4][14]
Symptoms: When attempting to remove a Cbz group from the amine via hydrogenolysis, the Bn ether on the alcohol is also cleaved.
Root Cause Analysis & Solutions:
-
Similar Reactivity: Both Cbz and Bn groups are susceptible to hydrogenolysis.
Symptoms: Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to remove a PMB ether results in a complex mixture and low yield of the desired alcohol.
Root Cause Analysis & Solutions:
-
Oxidation of Other Functional Groups: The free amine is susceptible to oxidation by DDQ.
-
Solution: This method is only suitable if the amine is still protected with a non-oxidizable group (e.g., Boc). The power of the PMB group lies in its orthogonal nature to both acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) groups.[14]
-
-
Reaction Conditions: The efficiency of DDQ cleavage is highly dependent on the solvent and stoichiometry.
-
Solution: The reaction is typically performed in a mixture of DCM and water at 0 °C to room temperature. Ensure precise stoichiometry of DDQ (usually 1.1-1.5 equivalents).
-
Decision Tree: Orthogonal Deprotection Strategy
Caption: Choosing a deprotection method based on orthogonal PGs.
Experimental Protocols
The following are detailed, field-tested protocols for common deprotection scenarios. Always monitor reactions by TLC or LC-MS to determine completion.
Protocol 1: Boc Deprotection with HCl in Dioxane (Amine Deprotection)
This method is generally safer for the cyclopropane ring than TFA.
-
Preparation: Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous 1,4-dioxane (approx. 0.1 M).
-
Reaction: To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (4.0 - 10.0 equiv).
-
Monitoring: Stir at room temperature for 1-4 hours. Check for the disappearance of starting material by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the desired amine. This can often be used directly or neutralized by partitioning between an organic solvent (e.g., DCM) and a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Purification: After neutralization and extraction, the organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude amine can be purified by silica gel chromatography if necessary.
Protocol 2: Cbz Deprotection via Transfer Hydrogenolysis (Amine Deprotection)
This protocol is excellent for substrates with other reducible functional groups.[12][13]
-
Preparation: Dissolve the N-Cbz protected substrate (1.0 equiv) in methanol or ethanol (approx. 0.05 M) in a round-bottom flask.
-
Catalyst & Donor: Carefully add 10% Palladium on carbon (Pd/C) (approx. 10 mol% Pd) followed by ammonium formate (HCOONH₄) (3-5 equiv).
-
Reaction: Heat the mixture to reflux (typically 40-65 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, rinsing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between an organic solvent and water to remove excess ammonium salts. The organic layer is then dried and concentrated to yield the deprotected amine.
Protocol 3: PMB Ether Cleavage with DDQ (Alcohol Deprotection)
This method requires the amine to be protected with a group stable to oxidation (e.g., Boc).
-
Preparation: Dissolve the O-PMB protected substrate (1.0 equiv) in a 10:1 mixture of DCM and water (approx. 0.1 M). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add DDQ (1.2 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for completion by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until the color dissipates. Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography to separate the desired alcohol from the p-methoxybenzaldehyde byproduct.[14]
Data Summary Table
| Protecting Group | Functional Group | Primary Method | Key Reagents | Common Issues | Mitigation Strategy |
| Boc | Amine | Acidolysis | HCl/Dioxane, TFA | Incomplete reaction, Ring opening | Use stronger acid concentration, Switch to milder acid (p-TsOH)[9] |
| Cbz | Amine | Hydrogenolysis | H₂, Pd/C; HCOONH₄ | Catalyst poisoning, Over-reduction | Purify substrate, Use Pearlman's catalyst, Use transfer hydrogenolysis[12][13] |
| Bn | Alcohol | Hydrogenolysis | H₂, Pd/C | Lack of selectivity vs. Cbz | Add pyridine/ammonia to inhibit ether cleavage[15] |
| PMB | Alcohol | Oxidation | DDQ | Oxidation of free amine | Ensure amine is protected (e.g., with Boc) |
References
- Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition. Fiveable.
- Lingard, I., et al. Hexadienyloxycarbonyl (Hdoc) – A Mild Acid Labile Protecting Group for Amines.
- ResearchG
- BenchChem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813-5815.
- BenchChem. (2025). Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups.
- Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- Brady, S. F., Hirschmann, R., & Veber, D. F. (1977). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry, 42(1), 143-146.
- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
- CORE.
- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
- Pathak, T. P., & Pradeep, K. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. The Journal of Organic Chemistry, 69(25), 8954-8957.
- Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- Organic Chemistry Portal. Benzyl Ethers.
- University of Southampton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell.
- Organic Chemistry Portal. Amine synthesis by C-N bond cleavage.
- Master Organic Chemistry. (2018, June 7).
- University of Bristol.
- Bentham Science Publishers. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II)
- LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- PubMed. (2019, March 15).
- ResearchGate. (2021, May 5).
- BenchChem. Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
- BenchChem. (2025, December).
- Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.
- Hindawi. (2012, May 27).
- National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- MDPI. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- Wiley Online Library.
- FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
- Royal Society of Chemistry. A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS)
- Sigma-Aldrich.
- Glen Research. Deprotection Guide.
- Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups.
- Organic Chemistry Portal. Protective Groups.
- Shearson Editorial Services. (2018, March 15). How to describe removal of protecting groups.
- Glen Research. Technical Brief: Which 5'-Amino-Modifier?.
- ResearchGate. Product analysis of deprotection reactions under different basic reaction conditions.
- National Institutes of Health.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
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- 15. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Technical Support Center: Optimization of Coupling Reactions for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for optimizing coupling reactions involving ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-yield, high-purity amide products. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting a new project with ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol. What is a robust, general-purpose protocol for a standard amide coupling?
Answer: Excellent question. When approaching a new coupling, starting with conditions known for high efficiency and broad substrate scope is critical. For this primary amine, we recommend an aminium-based coupling agent like HATU, which is highly reactive and known to minimize racemization of the carboxylic acid partner.[1][2]
Here is a reliable, step-by-step starting protocol for a small-scale (e.g., 0.5 mmol) reaction.
Experimental Protocol: General HATU-Mediated Amide Coupling
-
Carboxylic Acid Pre-activation:
-
In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve your carboxylic acid (1.0 eq., 0.5 mmol) and HATU (1.05 eq., 0.525 mmol) in anhydrous N,N-Dimethylformamide (DMF, ~3-5 mL).[3]
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq., 1.0 mmol), to the solution.
-
Stir the mixture at room temperature for 5-10 minutes. This pre-activation step forms the highly reactive HOBt-ester intermediate.[4]
-
-
Amine Addition:
-
In a separate vial, dissolve ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (1.1 eq., 0.55 mmol) in a small amount of anhydrous DMF (~1-2 mL).
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the consumption of the limiting reagent (typically the carboxylic acid) by TLC or LC-MS every 1-2 hours. Most reactions reach completion within 2-6 hours. If the reaction stalls, a slight increase in temperature (e.g., to 40°C) can be beneficial, but monitor for potential side reactions.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent, such as Ethyl Acetate or Dichloromethane (DCM).
-
Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Below is a visual representation of this general workflow.
Q2: My reaction yield is low, or the reaction seems to have stalled. What are the likely causes and how can I improve it?
Answer: This is a common and often multifaceted issue. Low yield can stem from several factors, from reagent quality to inherent substrate properties. Let's break down the troubleshooting process.
Potential Causes & Solutions for Low Yield:
-
Inadequate Activation of the Carboxylic Acid: The initial activation is the rate-limiting step.[6]
-
Solution: Ensure your coupling reagents (HATU, EDC, etc.) are fresh and have been stored under anhydrous conditions. HATU and other aminium/uronium salts can slowly hydrolyze. Consider using a more powerful coupling reagent if your acid is sterically hindered or electron-deficient. For example, COMU is often more efficient and requires only one equivalent of base.[2]
-
-
Steric Hindrance: While the primary amine on ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is relatively accessible, the cyclopropyl group can create some steric bulk. If your carboxylic acid partner is also bulky, the coupling can be slow.
-
Suboptimal Base/Stoichiometry: The choice and amount of base are critical.
-
Incomplete Reaction: The reaction may simply be slow and not yet complete.
-
Solution: Before abandoning the reaction, ensure it has run long enough. If an LC-MS analysis shows significant starting material remaining after 6-8 hours with no further progress, consider a "re-coupling." Add another portion (0.3-0.5 eq.) of the coupling reagent and base to the reaction mixture and monitor for further conversion.[5]
-
The following decision tree can guide your troubleshooting process.
Q3: I'm observing significant impurity formation. What are the likely side products and how can I prevent them?
Answer: Impurity profiles can be diagnostic. Understanding the common side reactions associated with amide coupling is key to mitigating them.
-
N-Acylurea Byproduct (Carbodiimide-mediated reactions): If you are using a carbodiimide like EDC or DCC, the reactive O-acylisourea intermediate can rearrange into a very stable N-acylurea byproduct, which halts the reaction pathway.[6][8]
-
Prevention: This is the primary reason additives are used with carbodiimides. Always include an additive like HOBt, HOAt, or the safer OxymaPure. These additives act as nucleophilic traps, converting the O-acylisourea into an active ester that is less prone to rearrangement and more reactive towards the amine.[6][8]
-
-
Guanidinium Byproduct (Aminium/Uronium reagents): Reagents like HATU and HBTU can react with the primary amine of your substrate to form a guanidinium species, effectively capping the amine and preventing it from reacting with the activated acid.[2]
-
Prevention: This side reaction is most problematic when the coupling reagent is used in large excess or when the amine is added before the carboxylic acid has been sufficiently pre-activated. Follow the recommended protocol: pre-activate the acid first, and use the coupling reagent in near-stoichiometric amounts (1.0-1.1 eq.).[7]
-
-
Racemization of the Carboxylic Acid: If your carboxylic acid partner is chiral (especially an α-amino acid), racemization is a major concern. It occurs through the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either face.[4][9]
-
Prevention: See the detailed answer in Q5 .
-
-
Reaction at the Hydroxyl Group: While the primary amine is significantly more nucleophilic than the primary alcohol, under certain conditions (e.g., very long reaction times, high temperatures, or with highly reactive acylating agents like acid chlorides), you may see some O-acylation (ester formation).
-
Prevention: See the detailed answer in Q4 . In most standard peptide coupling conditions, the chemoselectivity for N-acylation is very high. If O-acylation is observed, reduce reaction temperature and time.
-
Q4: Do I need to protect the primary hydroxyl group on ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol?
Answer: For most standard amide coupling reactions, protection of the primary alcohol is not necessary.
The primary amine is a much stronger nucleophile than the primary alcohol. Under typical amide coupling conditions (using reagents like HATU, HBTU, PyBOP, or EDC/HOBt at room temperature), the reaction kinetics overwhelmingly favor N-acylation.[10] The amine will react selectively to form the desired amide bond.
When to Consider Protection: You should only consider protecting the hydroxyl group (e.g., as a silyl ether like TBS or a benzyl ether) under the following circumstances:
-
If you are using a highly reactive, non-selective acylating agent, such as an acyl chloride or anhydride, without careful control of stoichiometry and temperature.[11][12]
-
If the reaction requires harsh conditions, such as prolonged heating at high temperatures, which might increase the rate of the less-favored O-acylation.
-
If subsequent reaction steps are incompatible with a free hydroxyl group.
For standard amide bond formation, proceeding without a protecting group is more efficient and follows green chemistry principles by reducing step count.[13]
Q5: My carboxylic acid coupling partner is chiral and expensive. How can I minimize the risk of racemization during the coupling?
Answer: Protecting the stereochemical integrity of your chiral carboxylic acid is paramount. As mentioned, racemization proceeds through an oxazolone intermediate, and its formation is influenced by several factors.[4][9]
Strategies to Suppress Racemization:
-
Choice of Coupling Reagent & Additive: This is the most critical factor.
-
High-Risk: Carbodiimides (EDC, DCC) used alone pose a high risk of racemization.[7]
-
Better: The addition of HOBt or, more effectively, HOAt significantly suppresses racemization by providing an alternative, faster pathway via an active ester intermediate.[14]
-
Best: Modern uronium/aminium reagents derived from HOAt or OxymaPure are designed to minimize racemization. Reagents like HATU are excellent, and newer reagents like COMU (based on OxymaPure) are considered among the best for racemization suppression.[6][15] Ynamides have also been reported as racemization-free coupling reagents.[16]
-
-
Choice of Base: The base can abstract the alpha-proton of the activated intermediate, facilitating oxazolone formation.
-
Use a sterically hindered or weaker tertiary amine base. N-Methylmorpholine (NMM) is often superior to DIPEA or triethylamine in minimizing racemization.[4]
-
Use the minimum amount of base necessary for the reaction (typically 1.0 eq. to neutralize any acid salts and 1.0 eq. for the coupling itself).
-
-
Reaction Temperature:
-
Keep the reaction temperature as low as reasonably possible. Perform couplings at 0°C or room temperature. Avoid heating unless absolutely necessary to overcome steric hindrance, as higher temperatures accelerate the rate of racemization.[4]
-
-
Minimize Pre-activation Time:
-
Do not allow the carboxylic acid to sit in the activated state for an extended period before adding the amine. A long pre-activation time increases the opportunity for the oxazolone to form.[4] A pre-activation time of 1-5 minutes is generally sufficient.
-
Q6: How do I choose the optimal coupling reagent, base, and solvent for my specific system?
Answer: While our recommended starting protocol is robust, "optimal" conditions depend on your specific goals (e.g., maximizing yield, minimizing cost, avoiding epimerization, green chemistry).
Solvent Selection:
The solvent's role is to solubilize reactants and influence reaction kinetics.[17]
-
Standard Choices: Anhydrous DMF is the most common and effective solvent for many amide couplings due to its high polarity and solvating power. DCM is another option, particularly for smaller-scale reactions where purification is simpler.[18][19]
-
Green Alternatives: If sustainability is a priority, consider greener solvents. 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) have emerged as viable alternatives to traditional polar aprotic solvents.[20]
Coupling Reagent and Base Selection:
The choice of reagent is a balance between reactivity, cost, side reactions, and safety. The table below summarizes the key characteristics of common choices.
| Reagent Class | Examples | Strengths | Weaknesses & Common Byproducts | Recommended Base |
| Carbodiimides | EDC, DIC, DCC | Inexpensive, widely available.[21] | High risk of racemization without additives. Forms stable N-acylurea byproduct.[6][8] DCC-urea is poorly soluble. | DIPEA, TEA |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for hindered couplings. Does not react with the amine nucleophile.[1][7] | Can be more expensive. Byproducts can complicate purification. | DIPEA, NMM |
| Aminium/Uronium Salts (HOBt-based) | HBTU, TBTU | Highly effective, fast reactions.[6] | Can cause guanidinylation of the primary amine if used in excess.[2] HOBt is explosive when anhydrous.[6] | DIPEA (2 eq.) |
| Aminium/Uronium Salts (HOAt/Oxyma-based) | HATU, COMU | Very high reactivity, very low racemization.[1][2] COMU is generally more soluble and efficient.[2] | Higher cost. HATU can still cause guanidinylation.[2] | DIPEA (2 eq. for HATU), DIPEA/NMM (1 eq. for COMU) |
References
- Amide Reactions: Solvent Influence on Rate Controllability. (2026, February 28). Vertex AI Search.
- Technical Support Center: Peptide Coupling Troubleshooting. Benchchem.
- Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. NSF PAR.
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. OAK Open Access Archive.
- Amide coupling reaction in medicinal chemistry.
- Optimizing Peptide Coupling: Key Techniques. Peptide Chemistry.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- A Sustainable Green Enzymatic Method for Amide Bond Form
- Monitoring of Peptide Coupling and Capping. AAPPTec.
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing).
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- 21.7: Chemistry of Amides. Chemistry LibreTexts.
- Coupling Reagents. Aapptec Peptides.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Peptide Coupling Reactions: Mechanisms, Reagents & Str
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Reductive amin
- 23.3. Reactions of amines. Organic Chemistry II - Lumen Learning.
- [3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Thieme.
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jpt.com [jpt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. peptidechemistry.org [peptidechemistry.org]
- 15. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Amide Reactions: Solvent Influence on Rate Controllability [eureka.patsnap.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Water: An Underestimated Solvent for Amide Bond-Forming Reactions - OAK Open Access Archive [oak.novartis.com]
- 20. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Polar ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol Derivatives
Welcome to the technical support center for the purification of polar ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this important chemical scaffold. The inherent polarity of the primary amine and hydroxyl groups, combined with the basicity of the aminomethyl moiety, often leads to complex purification scenarios. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles with scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of these polar compounds.
Q1: Why is my polar amine derivative showing severe peak tailing and streaking on a standard silica gel column?
A: This is a classic issue arising from the interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong acid-base interaction leads to irreversible adsorption, resulting in poor peak shape, low recovery, and streaking.[1][2] To mitigate this, you need to "tame" the silica's acidity. A common strategy is to add a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[1] This additive neutralizes the acidic sites on the silica, allowing your basic compound to elute more symmetrically.
Q2: My highly polar compound elutes in the void volume (doesn't stick) on my C18 reversed-phase column. What should I do?
A: This indicates that your compound is too polar for traditional reversed-phase chromatography and has minimal interaction with the non-polar C18 stationary phase.[3][4] You have a few excellent alternatives. Firstly, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of very polar compounds.[4] HILIC uses a polar stationary phase (like silica or diol) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] Another option is to explore ion-exchange chromatography, which separates molecules based on their charge.[5]
Q3: I'm struggling to crystallize my final compound. It keeps "oiling out" or remains in solution. What are my options?
A: "Oiling out" typically happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[6] To induce crystallization, you can try several techniques: slow cooling, scratching the inside of the flask with a glass rod to create nucleation sites, or seeding with a small crystal of the pure compound.[7][8] If these fail, the most robust strategy for a basic compound like yours is to form a salt. Reacting your amine with an appropriate acid (e.g., HCl, HBr, tartaric acid, or citric acid) can dramatically alter its physical properties, often resulting in a highly crystalline solid that is much easier to handle and purify by recrystallization.
Q4: How can I efficiently remove charged impurities from my polar amine derivative?
A: Ion-exchange chromatography (IEX) is the premier technique for this challenge.[5][9] It excels at separating molecules based on their net charge. For your basic amine, which will be protonated (positively charged) at a pH below its pKa, a strong cation-exchange (SCX) resin is ideal.[5] Impurities that are neutral or anionic will not bind to the resin and can be washed away. Your desired compound can then be released from the resin by eluting with a high-salt buffer or a solution containing a volatile base like ammonia in methanol.[5]
Q5: What is the best starting point for separating the enantiomers of my chiral aminocyclopropylmethanol derivative?
A: For enantiomeric separation, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the industry standard.[][11][12] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are incredibly versatile and should be your first line of screening.[12][13] SFC is often advantageous as it offers faster separations and uses less solvent compared to HPLC.[11] In some cases, derivatizing your amine with a group like carbobenzyloxy (Cbz) can enhance the chiral recognition on the CSP, leading to better resolution.[14][15]
Purification Troubleshooting Guides
This section provides detailed, question-and-answer formatted troubleshooting for specific experimental issues categorized by purification technique.
Normal-Phase Chromatography (NPC)
Q: I've added triethylamine to my mobile phase (DCM/MeOH), but I'm still getting significant peak tailing. What else can I do?
A: While TEA is a good first step, its effectiveness can be limited. Here’s a systematic approach to further improve your separation:
-
Optimize the Additive:
-
Increase TEA Concentration: Cautiously increase the percentage of TEA. Start with 0.1-0.5% and go up to 1-2%.
-
Switch to a Stronger Base: Ammonium hydroxide (NH₄OH) is often more effective than TEA. A common mobile phase is a mixture of Dichloromethane (DCM), Methanol (MeOH), and a concentrated NH₄OH solution (e.g., 80:18:2 DCM:MeOH:NH₄OH).[2] Be aware that this will slowly dissolve the silica gel over time.
-
-
Change the Stationary Phase:
-
Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds, as it lacks the acidic silanol groups.[2] You can purchase pre-packed alumina columns or TLC plates to develop your method.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment and significantly reduces tailing for basic analytes.
-
Table 1: Recommended Starting Solvent Systems for NPC of Polar Amines
| Stationary Phase | Mobile Phase System | Additive | Rationale |
| Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine | Neutralizes acidic silanol sites. |
| Silica Gel | Dichloromethane / Methanol | 0.5-2% Ammonium Hydroxide | A stronger base, very effective for highly basic amines.[2] |
| Alumina (Neutral or Basic) | Ethyl Acetate / Hexanes or DCM / Methanol | None typically needed | Lacks acidic sites, preventing strong amine adsorption.[2] |
| Amine-Functionalized Silica | Ethyl Acetate / Hexanes | None needed | The stationary phase itself is basic. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q: When should I opt for HILIC instead of reversed-phase for my polar amine?
A: HILIC is your go-to technique when your compound is too polar to be adequately retained on a C18 or other reversed-phase column.[4][16] If your compound elutes at or near the solvent front even with a highly aqueous mobile phase (e.g., >95% water), it's a prime candidate for HILIC. HILIC provides orthogonal selectivity to reversed-phase, meaning it separates compounds based on different properties, which can be very useful for resolving impurities that co-elute in RPC.[2]
Experimental Protocol: HILIC Method Development
-
Column Selection: Start with a bare silica column. Other HILIC phases like diol or amide can also be effective.
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): Water with an additive. 10 mM ammonium formate or ammonium acetate is an excellent starting point, as it buffers the pH and provides ions that improve peak shape.
-
Solvent B (Organic): Acetonitrile. Note that methanol is generally not effective for HILIC.[4]
-
-
Initial Gradient:
-
Equilibrate the column with 95% Acetonitrile / 5% Water (with additive).
-
Run a linear gradient from 95% Acetonitrile down to 50% Acetonitrile over 10-15 column volumes. This will show you where your compound elutes.
-
-
Optimization: Based on the initial run, you can adjust the gradient to improve the separation of your target compound from any impurities.
Ion-Exchange Chromatography (IEX)
Q: My reaction mixture is a complex "soup" of starting materials and by-products. How can I use IEX to specifically capture my amine?
A: This is where the "catch and release" strategy using a strong cation-exchange (SCX) resin shines.[5] This method is exceptionally powerful for isolating basic compounds from neutral or acidic impurities, even from non-crystalline materials.[5]
Workflow Diagram: IEX "Catch and Release" Purification
Caption: Workflow for purifying a basic amine using the "catch and release" IEX method.
Recrystallization and Salt Formation
Q: My compound is an oil and won't crystallize. How do I choose the right acid to form a salt for purification?
A: The goal is to form a salt with a high melting point and good crystallinity. The choice of the counter-ion (from the acid) is critical. A systematic approach is best.
-
Initial Screening: Start by dissolving small amounts of your purified oil in different solvents (e.g., isopropanol, ethanol, acetone). To each, add a solution of an acid (1 equivalent). Common choices are HCl, HBr, sulfuric acid (for bisulfates), or methanesulfonic acid.
-
Observe: Look for the rapid formation of a precipitate. If a solid crashes out, this is a promising candidate.
-
Consider the Final Application: If the compound is for pharmaceutical use, pharmaceutically acceptable counter-ions are necessary. Organic acids like tartaric, citric, and fumaric acid are excellent choices and often form highly crystalline salts.
Table 2: Common Acids for Salt Formation with Basic Amines
| Acid | Resulting Salt | Common Properties |
| Hydrochloric Acid (HCl) | Hydrochloride | Often crystalline, but can be hygroscopic. |
| Hydrobromic Acid (HBr) | Hydrobromide | Similar to HCl salts, sometimes offers better crystallinity. |
| Sulfuric Acid (H₂SO₄) | Sulfate or Bisulfate | Can form stable, high-melting-point salts. |
| Methanesulfonic Acid | Mesylate | Good crystallinity, often less hygroscopic than HCl salts. |
| Tartaric Acid | Tartrate | Chiral; can be used for classical resolution of racemates. |
| Citric Acid | Citrate | Pharmaceutically acceptable, often forms well-defined crystals. |
Experimental Protocol: Salt Formation and Recrystallization
-
Dissolution: Dissolve your purified amine freebase (1 equivalent) in a minimum amount of a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).[17]
-
Acid Addition: Slowly add a solution of the chosen acid (1 equivalent) in the same solvent.
-
Crystallization: Stir the mixture. Crystallization may occur immediately or may require cooling, scratching, or seeding to initiate.[18]
-
Isolation: Once crystallization is complete, cool the mixture in an ice bath to maximize the yield.[6]
-
Filtration: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[7][18]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Chiral Purification
Q: My enantiomers are co-eluting on my chiral column. What are my options to achieve separation?
A: Achieving chiral separation can be an iterative process. If your initial screening fails, do not be discouraged. Here is a logical progression of troubleshooting steps.
Decision Tree: Optimizing Chiral Separations
Caption: Decision-making workflow for troubleshooting chiral separations.
-
Modify the Mobile Phase: This is the easiest variable to change.
-
Change the Alcohol Modifier: If you are using isopropanol in hexane, try switching to ethanol. The change in the hydrogen bonding characteristics can significantly impact selectivity.
-
Add an Additive: For basic amines, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) can improve peak shape and sometimes enhance chiral recognition.
-
-
Screen Different CSPs: Not all chiral compounds will separate on all CSPs. It is crucial to screen a variety of columns. If a cellulose-based column (e.g., Chiralcel OD) doesn't work, try an amylose-based one (e.g., Chiralpak AD).[13]
-
Consider Derivatization: If the above methods fail, you can chemically modify your compound to improve its interaction with the CSP.[]
-
Carbobenzyloxy (Cbz) Protection: Reacting the primary amine with benzyl chloroformate to form a Cbz-protected amine often enhances chiral resolution on polysaccharide CSPs.[14]
-
Other Derivatives: Reagents like 9-anthraldehyde can form Schiff base derivatives that may also show improved separation.[19] This adds extra steps (protection/deprotection) but can be a powerful strategy when direct separation is not feasible.[2]
-
References
-
McCrory, C. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International. Available from: [Link]
-
GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. Available from: [Link]
-
Ecolab. Ion Exchange Chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2023). Experiment 2: Recrystallization. Available from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
Kuo, C. G., & Li, N. (1993). Purification and Characterization of 1-Aminocyclopropane-1-Carboxylate N-Malonyltransferase from Etiolated Mung Bean Hypocotyls. Plant Physiology, 103(4), 1291–1297. Available from: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available from: [Link]
-
Wired Chemist. Recrystallization. Available from: [Link]
-
American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Available from: [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Available from: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Available from: [Link]
-
E-learning. PW 01: recrystallization. Available from: [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]
-
Kraml, C., et al. (2005). Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A, 1100(1), 108-15. Available from: [Link]
-
Su, L. Y., et al. (1985). Purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from etiolated mung bean hypocotyls. Phytochemistry, 24(12), 2615-2619. Available from: [Link]
-
Schuur, B., et al. (2008). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. Organic Process Research & Development, 12(5), 929-935. Available from: [Link]
-
ResearchGate. (2025). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Available from: [Link]
-
Wang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Chinese Chemical Letters. Available from: [Link]
-
De Klerck, K., et al. (2024). Supercritical fluid chromatography for milligram preparation of enantiomers. Biomedical Chromatography. Available from: [Link]
-
ResearchGate. (2024). Clear insight into complex multimodal resins and impurities to overcome recombinant protein purification challenges: A review. Available from: [Link]
-
Li, Y., et al. (2021). Progress, applications, challenges and prospects of protein purification technology. Journal of Animal Science and Biotechnology, 12(1), 1-22. Available from: [Link]
-
Semantic Scholar. Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography. Available from: [Link]
-
Goodarzi, N., & Jalalirad, R. (2024). Clear insight into complex multimodal resins and impurities to overcome recombinant protein purification challenges: A review. Biotechnology and Bioengineering. Available from: [Link]
-
Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(1), 183. Available from: [Link]
-
Gecin, E., et al. (2022). Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. Molecules, 27(25), 8963. Available from: [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
- Google Patents. US3703544A - Process for preparing the tris(hydroxymethyl)-aminomethane salt of pge2.
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- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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- 19. researchgate.net [researchgate.net]
stability of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol under acidic and basic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. Its unique strained-ring structure, while synthetically valuable, presents specific stability challenges, particularly under acidic conditions. This guide provides in-depth answers, troubleshooting advice, and validated protocols to ensure the successful handling and application of this compound in your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol?
A: ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a bifunctional molecule containing a primary amine and a primary alcohol. Under neutral and moderately basic conditions, the molecule is generally stable. However, the cyclopropylcarbinol moiety is highly susceptible to rearrangement and ring-opening under acidic conditions.[1][2] The primary amino group will be protonated in acid, forming a more water-soluble ammonium salt.
Q2: Why is this molecule particularly sensitive to acidic conditions?
A: The sensitivity arises from the cyclopropylcarbinol portion of the molecule. Under acidic conditions, the hydroxyl group is protonated, creating a good leaving group (water). Its departure generates a cyclopropylcarbinyl cation. This carbocation is unusually stable due to the unique electronic properties of the cyclopropane ring, where the C-C sigma bonds have "pi-character" and can delocalize the positive charge.[3] This stabilized cation can then undergo rapid rearrangement to form more stable cyclobutyl or homoallylic (open-chain) carbocations.[1][4]
Q3: What are the primary degradation products expected under acidic stress?
A: Under acidic conditions, you should anticipate a mixture of isomeric products resulting from carbocation rearrangement. The primary degradation products are typically cyclobutyl and homoallylic (e.g., allylcarbinyl) derivatives.[1] For instance, the cyclopropyl ring can expand to a cyclobutane ring or open to form an unsaturated linear chain. The exact ratio of these products can be influenced by the reaction conditions, including the acid strength, solvent, and temperature.
Q4: Is the compound stable under typical basic conditions (e.g., NaOH, K₂CO₃)?
A: The compound is significantly more stable under basic conditions than acidic ones. Primary amines and alcohols are not typically susceptible to degradation by common bases at moderate temperatures. The amino group will remain as a free base. However, exposure to very strong bases or high temperatures for prolonged periods should be evaluated on a case-by-case basis, as with any organic molecule. In general laboratory use for synthesis or formulation, basic conditions do not pose the same immediate risk of rearrangement that acidic conditions do.
Q5: What analytical methods are recommended for monitoring the stability and purity of this compound?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool.
-
For Purity and Degradation: A reversed-phase C18 column with a gradient of water/acetonitrile containing a mild acidic modifier (like 0.1% TFA or formic acid) is a good starting point. However, be aware that the acidic mobile phase itself could potentially cause minor on-column degradation if the method is not optimized for speed.
-
Detection: Mass Spectrometry (MS) is highly recommended in conjunction with UV detection. MS can help identify the mass of the parent compound and any isomeric degradation products, which will have the same molecular weight.
-
Chiral Purity: To monitor enantiomeric purity, a chiral HPLC or Supercritical Fluid Chromatography (SFC) method is required.[5] Alternatively, pre-column derivatization of the amine or alcohol with a chiral derivatizing agent followed by analysis on a standard achiral column can be employed.[6]
Section 2: Troubleshooting Guide for Experimental Issues
| Issue Encountered | Probable Cause & Scientific Explanation | Recommended Solution & Action Plan |
| Rapid loss of starting material and poor yield during an acid-catalyzed reaction (e.g., Boc-protection). | Acid-Catalyzed Rearrangement. The acidic conditions required for the reaction are likely causing the cyclopropylcarbinyl cation to form and rearrange, consuming the starting material.[1][4] | 1. Use Milder Conditions: Switch to non-protic or very weak acidic conditions if the reaction chemistry allows. For Boc protection, consider using Boc-anhydride with a non-acidic base like triethylamine or under neutral conditions. 2. Lower Temperature: Perform the reaction at 0°C or below to slow the rate of rearrangement relative to the desired reaction. 3. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Appearance of multiple new spots/peaks with the same mass as the product in LC-MS analysis. | Formation of Isomeric Impurities. The carbocation intermediates formed during acid exposure can lead to a mixture of structurally isomeric products (e.g., cyclobutyl and homoallylic isomers) that are difficult to separate from the desired product.[1] | 1. Confirm Structures: If possible, isolate the impurities and characterize them using 1D/2D NMR to confirm their structures. 2. Optimize Chromatography: Develop a high-resolution HPLC method to separate the isomers. Experiment with different columns (e.g., phenyl-hexyl) and mobile phase modifiers. 3. Re-evaluate Synthetic Strategy: If rearrangement is unavoidable, consider protecting the hydroxyl group before performing any acid-mediated steps on the amine. |
| Poor mass balance observed during a forced degradation study. | Formation of Volatile or Non-UV-Active Degradants. Ring-opening can sometimes lead to the formation of volatile byproducts (e.g., butene derivatives) that are lost during sample workup or are not detected by standard methods.[1] | 1. Use Multiple Detectors: Employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) alongside UV and MS to detect non-chromophoric compounds. 2. Analyze Headspace: If volatile products are suspected, perform a headspace analysis using Gas Chromatography-Mass Spectrometry (GC-MS) on a stressed sample. 3. Ensure Proper Quenching: Ensure the quenching step (neutralization) is rapid and effective to prevent further degradation during analysis. |
Visualizations: Structure and Degradation Pathway
Caption: Structure of the target compound.
Caption: Potential degradation under acidic conditions.
Section 3: Detailed Experimental Protocols
These protocols are designed as a starting point and should be adapted based on available equipment and specific project requirements. They align with the principles outlined in ICH Q1A(R2) guidelines for forced degradation studies.[7][8]
Protocol 3.1: Forced Degradation Study (Acid and Base Hydrolysis)
Objective: To evaluate the stability of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol under hydrolytic stress and identify potential degradation products.
Materials:
-
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes, autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in methanol.
-
Sample Preparation: For each condition, add 1.0 mL of the stock solution to a 10 mL volumetric flask.
-
Acid Stress: Add 1.0 mL of 0.1 M HCl and dilute to volume with a 50:50 mixture of water and methanol.
-
Base Stress: Add 1.0 mL of 0.1 M NaOH and dilute to volume with a 50:50 mixture of water and methanol.
-
Control Sample: Add 1.0 mL of water (instead of acid/base) and dilute to volume with a 50:50 mixture of water and methanol.
-
-
Stress Conditions:
-
Place the "Acid Stress" and "Base Stress" vials in a water bath or oven set to 60°C.
-
Keep the "Control Sample" at room temperature, protected from light.
-
-
Time Points: Collect aliquots from each vial at T=0, 2, 4, 8, and 24 hours.
-
Quenching and Analysis:
-
Before analysis, take a 100 µL aliquot from the stress sample.
-
For the acid sample, neutralize it with 100 µL of 0.1 M NaOH.
-
For the base sample, neutralize it with 100 µL of 0.1 M HCl.
-
Dilute the quenched aliquot to 1.0 mL with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) and inject into the HPLC-UV/MS system.
-
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks and the decrease in the main peak area. Aim for 5-20% degradation of the active ingredient to ensure the analytical method is challenged appropriately.[7]
Caption: Workflow for the forced degradation study.
Protocol 3.2: Stability-Indicating HPLC-UV/MS Method
Objective: To establish an analytical method capable of separating the parent compound from its potential acid and base degradants.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good MS ionization and sharp peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient is used initially to elute all potential degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Injection Vol. | 2 µL | |
| UV Detection | 205 nm | The compound lacks a strong chromophore, requiring detection at low UV. |
| MS Detection | ESI+, Full Scan (m/z 50-250) | Electrospray ionization in positive mode will protonate the amine. A full scan detects the parent ion ([M+H]⁺ ≈ 102.1) and any unexpected products. |
Section 4: References
-
Roberts, J. D., & Caserio, M. C. (1960). Small-ring compounds—XXIX A reinvestigation of the solvolysis of cyclopropylcarbinyl chloride in aqueous ethanol. Isomerization of cyclopropylcarbinol. Tetrahedron. [Link]
-
Hyland, C. J. T., et al. (2019). Sigmatropic rearrangements of cyclopropenylcarbinol derivatives. Access to diversely substituted alkylidenecyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
-
Metaphysic. (2023). Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Metaphysic. [Link]
-
Tu, Y., et al. (2020). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances. [Link]
-
University College London. (Date N/A). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. [Link]
-
Reddy, V. P., et al. (2012). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Onyx Scientific. (Date N/A). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Sharma, G. et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. Pharmaceutical Technology. [Link]
-
Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
National Center for Biotechnology Information. (Date N/A). ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. PubChem. [Link]
-
Chuit, C., et al. (1992). Concise Synthesis of Enantiomerically Pure (1′S,2′R)- and (1′R,2′S)-2S-Amino-3-(2′-aminomethyl-cyclopropyl)propionic Acid: Two E-Diastereoisomers of 4,5-Methano-l-lysine. Tetrahedron. [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange. [Link]
-
De Vos, M., et al. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
ResearchGate. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
Chemsrc. (2025). ((1R2R)-2-(aminomethyl)cyclopropyl)methanol. Chemsrc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. onyxipca.com [onyxipca.com]
Technical Support Center: Troubleshooting the Synthesis of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol , a highly valuable chiral building block frequently utilized in the development of bitopic ligands for D3 receptor (D3R) selective agonists [1] and MAT2A inhibitors.
The most industrially relevant and scalable synthetic route to this molecule involves the global reduction of a chiral precursor, typically (1S,2S)-ethyl 2-cyanocyclopropanecarboxylate , using Lithium Aluminum Hydride (LiAlH₄ or LAH) [1][2]. While conceptually straightforward, this aggressive reduction is prone to generating specific byproducts if the reaction kinetics, thermodynamics, and stoichiometry are not rigorously controlled.
Mechanistic Pathway & Byproduct Divergence
The following diagram illustrates the critical decision points and mechanistic pathways where the reaction can deviate from the target product, leading to the three most common byproducts: ring-opened acyclic amino alcohols, epimerized cis-isomers, and incomplete reduction products.
Reaction pathway and byproduct formation in the LAH reduction of chiral cyano-esters.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why am I seeing a high percentage of an acyclic amino alcohol in my crude NMR? A1: This is a classic hydrogenolysis (ring-opening) byproduct. The cyclopropane ring is highly strained. Under aggressive reduction conditions—such as prolonged refluxing with LAH—or in the presence of transition metal impurities (which act as Lewis acids), the C-C bond of the cyclopropane ring undergoes reductive cleavage. Causality & Solution: The reduction of the cyano ester to the amino alcohol is thermodynamically favorable and typically completes at room temperature within 2–3 hours. Avoid unnecessary refluxing. Ensure your LAH is of high purity and your glassware is free of residual metal catalysts from previous reactions.
Q2: My chiral HPLC shows a loss of diastereomeric purity with the appearance of the (1R,2S) cis-isomer. At what stage is this epimerization occurring? A2: Epimerization almost certainly occurs before the complete reduction of the ester and cyano groups. The starting material possesses highly acidic alpha-protons adjacent to these electron-withdrawing groups. During the initial addition of LAH, basic aluminum alkoxide intermediates are generated. If the reaction is too warm or the LAH addition is too slow, these basic species deprotonate the alpha-position, leading to enolization and subsequent racemization/epimerization of the stereocenter[1]. Causality & Solution: Maintain the internal temperature strictly below 5 °C during the addition phase. Using a slight excess of LAH ensures rapid reduction of the electron-withdrawing groups, thereby eliminating the acidic alpha-protons before base-catalyzed enolization can occur.
Q3: I have a persistent impurity that shows up as an amide in the IR spectrum (strong C=O stretch ~1650 cm⁻¹). What went wrong? A3: This indicates incomplete reduction of the nitrile group. Nitriles are initially reduced to imines, which form a stable aluminate complex in solution. If the LAH stoichiometry is insufficient, or if the solvent is wet (which prematurely quenches the LAH), the intermediate imine-aluminate complex will hydrolyze into an amide upon aqueous workup. Causality & Solution: Ensure the use of strictly anhydrous THF and a minimum of 2.5 to 3.0 equivalents of LAH. Verify the potency of your LAH batch; older batches often degrade into inert lithium aluminate due to atmospheric moisture.
Q4: During the aqueous quench, my reaction turned into a thick, unfilterable gelatinous emulsion. How can I recover my product? A4: You have encountered the dreaded aluminum hydroxide gel, a common issue when LAH is quenched improperly. Because ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a highly polar amino alcohol, it easily becomes trapped within this gel matrix, drastically reducing your isolated yield. Causality & Solution: Implement the "Fieser Workup" method (detailed in the SOP below). This precise stoichiometric addition of water and NaOH forces the aluminum salts to precipitate as a granular, easily filterable white solid. If you already have an emulsion, adding a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) and stirring vigorously for several hours can break the gel by chelating the aluminum ions.
Quantitative Impact of Reaction Conditions on Byproduct Distribution
To guide your optimization, the table below summarizes the causality between specific reaction conditions and the resulting byproduct distribution.
| Reaction Condition | Yield of Target (%) | Ring-Opened Byproduct (%) | Epimerization (%) | Incomplete Reduction (%) |
| Standard (2.5 eq LAH, THF, 0 °C to RT, 2h) | 85 - 90 | < 2 | < 1 | < 2 |
| Prolonged Heating (Reflux, 12h) | 60 | 25 | 2 | 0 |
| Sub-stoichiometric LAH (1.5 eq) | 40 | < 1 | < 1 | 45 |
| Base Contamination / Slow Addition (>10 °C) | 70 | < 2 | 15 | 2 |
Standard Operating Procedure (SOP): Optimized LAH Reduction & Fieser Quench
This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the reaction is proceeding correctly before moving to the next step.
Step 1: Preparation and Inert Atmosphere
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet.
-
Add anhydrous THF (10 mL per gram of starting material) and LiAlH₄ (2.5 equivalents).
-
Cool the grey suspension to 0 °C using an ice-water bath.
Step 2: Temperature-Controlled Addition
-
Dissolve (1S,2S)-ethyl 2-cyanocyclopropanecarboxylate (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the solution dropwise via the dropping funnel over 30–45 minutes.
-
Validation Checkpoint: Monitor the internal temperature closely. It must remain below 5 °C. Vigorous bubbling (H₂ gas evolution) should be observed but controlled. Causality: Keeping the temperature low prevents the base-catalyzed epimerization of the starting material.
Step 3: Reduction Phase
-
Once addition is complete, stir at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours.
-
Validation Checkpoint: Quench a 0.1 mL aliquot in EtOAc/H₂O. Analyze the organic layer via GC-MS or TLC. The starting material and intermediate imines/aldehydes should be completely consumed.
Step 4: The Fieser Quench (Critical Step)
-
Cool the reaction mixture back to 0 °C.
-
For every
grams of LiAlH₄ originally added, perform the following additions in strict sequence, ensuring vigorous stirring:-
Add
mL of distilled H₂O dropwise. (Caution: Highly exothermic). -
Add
mL of 15% aqueous NaOH dropwise. -
Add
mL of distilled H₂O dropwise.
-
-
Validation Checkpoint: Remove the ice bath and stir vigorously for 15–30 minutes. The reaction mixture must transition from a grey, clumpy suspension to a stark white, granular slurry . Causality: The specific ratio of water and base forces the formation of a crystalline aluminate lattice, preventing gelatinous emulsion and freeing the polar amino alcohol product.
Step 5: Isolation and Purification
-
Filter the white slurry through a pad of Celite.
-
Wash the filter cake thoroughly with hot THF or EtOAc (3 × 50 mL) to extract any remaining product coordinated to the salts.
-
Concentrate the combined filtrates in vacuo.
-
Purify the crude oil via flash column chromatography (DCM/MeOH/NH₄OH, 90:9:1) to yield pure ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol.
References
-
Title: The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 Source: PubChem Database, National Center for Biotechnology Information URL: [Link]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
The stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For chiral molecules such as ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, a key building block in synthetic chemistry, the precise quantification of its enantiomeric excess (ee) is not merely a quality control metric but a critical determinant of biological efficacy and safety. This guide provides an in-depth, objective comparison of the predominant analytical methodologies for this task, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each described protocol is a self-validating system.
The target analyte, ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, possesses two key functional groups: a primary amine and a primary alcohol. These groups are the chemical handles upon which our analytical strategies will be based, allowing for either direct interaction with a chiral environment or chemical modification (derivatization) to facilitate separation or differentiation. The primary techniques to be compared are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chromatographic Methods: The Power of Separation
Chromatographic techniques are the workhorses of enantiomeric excess determination, offering physical separation of enantiomers or their diastereomeric derivatives. The fundamental principle relies on the differential interaction of the chiral analytes with a chiral stationary phase (CSP), leading to different retention times.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for chiral analysis due to its broad applicability and high resolution.[2] For a molecule like ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, two distinct HPLC strategies can be employed: direct and indirect separation.
This elegant approach involves the direct separation of enantiomers on a Chiral Stationary Phase (CSP). The choice of CSP is critical and is dictated by the analyte's structure. For amino alcohols, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are highly effective.[1][3]
-
Causality of Method Design: The primary amine in the analyte is basic and can cause poor peak shape (tailing) on silica-based columns due to strong interactions with residual silanols. Therefore, mobile phases are often modified with acidic and/or basic additives (e.g., trifluoroacetic acid (TFA), triethylamine (TEA), or diethylamine (DEA)) to improve peak symmetry and achieve better resolution.[4][5] A significant challenge with this analyte is its lack of a strong UV chromophore, making standard UV detection difficult. This necessitates the use of universal detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).
-
Column Selection: Start with a polysaccharide-based CSP, such as a Chiralcel® OD-H or a macrocyclic glycopeptide column like Astec® CHIROBIOTIC® T.[3][5]
-
Mobile Phase Preparation: A typical starting condition for a polar organic mode would be Methanol/Acetonitrile with additives. For example: Methanol with 0.1% TFA and 0.1% TEA. The ratio of additives may need optimization.
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: MS, ELSD, or CAD. If using MS, select an appropriate ionization mode (e.g., ESI+) and monitor the protonated molecular ion.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
The indirect method circumvents the need for a chiral column by first converting the enantiomers into diastereomers.[6] This is achieved by reacting the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA). The resulting diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[7]
-
Causality of Method Design: This approach is particularly useful when a chiral column is not available or when enhanced detection is required. Many CDAs contain strong chromophores, making the resulting diastereomers easily detectable by UV-Vis. For ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, reagents that react with amines and/or alcohols, such as 3,5-Dinitrobenzoyl chloride or Marfey's reagent (FDAA), are ideal.[1][6] It is crucial that the derivatization reaction proceeds to completion without any kinetic resolution or racemization.[8]
-
Derivatization Step:
-
Dissolve ~1 mg of the analyte in 1 mL of a dry, aprotic solvent (e.g., acetonitrile).
-
Add 1.5 equivalents of a non-chiral base (e.g., triethylamine).
-
Add 1.2 equivalents of an enantiomerically pure CDA (e.g., (R)-(-)-Mandelic acid activated as an acid chloride, or Marfey's reagent).
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor for completion using TLC or an achiral HPLC test run.
-
-
HPLC Analysis (Achiral):
-
Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid is a good starting point).
-
Detection: UV detection at a wavelength appropriate for the CDA's chromophore (e.g., 254 nm for dinitrobenzoyl derivatives).
-
-
Data Analysis: Calculate the ee from the peak areas of the two separated diastereomers using the same formula as in the direct method.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique well-suited for volatile and thermally stable compounds.[9][10] Direct analysis of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is challenging due to its polarity and low volatility. Therefore, derivatization is mandatory to block the polar amine and alcohol groups, increase volatility, and improve chromatographic performance.[11]
-
Causality of Method Design: Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective strategy. The resulting bis-trifluoroacetylated derivative is much more volatile and less polar. Separation is then performed on a GC column with a chiral stationary phase, typically one based on cyclodextrin derivatives.[10]
-
Derivatization Step:
-
In a vial, dissolve ~1 mg of the analyte in 200 µL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, carefully evaporate the excess reagent and solvent under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.
-
-
GC Conditions:
-
Column: A cyclodextrin-based chiral column, such as an Astec® CHIRALDEX™ B-PH or similar.[11]
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Program: Start with an isothermal period (e.g., 100°C for 2 min) followed by a temperature ramp (e.g., 5°C/min to 180°C). This must be optimized.
-
Injection: 1 µL with an appropriate split ratio (e.g., 50:1).
-
-
Data Analysis: Calculate the ee from the peak areas of the separated enantiomeric derivatives.
NMR Spectroscopy: A Non-Separative Approach
NMR spectroscopy provides an alternative to chromatography for determining enantiomeric excess.[12] Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary must be introduced to induce a chemical shift difference (diastereotopicity) between them. This can be achieved through either covalent derivatization (CDAs) or non-covalent association (Chiral Solvating Agents, CSAs).[9][12]
Using Chiral Derivatizing Agents (CDAs)
This method is analogous to the indirect HPLC approach. The analyte is reacted with an enantiomerically pure CDA to form a mixture of stable diastereomers. These diastereomers have distinct NMR spectra, allowing for quantification by integrating specific, well-resolved signals.[7] Mosher's acid (MTPA) is a classic CDA for this purpose, reacting with both amines and alcohols.[6][8] The presence of fluorine in MTPA allows for highly sensitive ¹⁹F NMR analysis, which often provides baseline-separated signals in a spectral region free from other interferences.
-
Reaction: In an NMR tube, dissolve ~5 mg of the analyte in 0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or pyridine-d₅).
-
Add 1.1 equivalents of enantiomerically pure (R)-MTPA-Cl.
-
Add a small amount of a non-nucleophilic base like DMAP or use pyridine as the solvent/base.
-
Gently shake the tube and allow the reaction to proceed to completion (typically 15-30 minutes).
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Data Analysis: Identify a well-resolved signal (e.g., the methoxy signal in ¹H NMR or the CF₃ signal in ¹⁹F NMR) for each of the two diastereomers. Integrate these signals to calculate the enantiomeric excess. % ee = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100[12]
Using Chiral Solvating Agents (CSAs)
CSAs form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[12] This interaction is a fast equilibrium on the NMR timescale, resulting in observable, population-weighted average signals for each enantiomer. The key advantage is that the analyte is not chemically altered and can be recovered. However, the induced chemical shift differences (ΔΔδ) are often smaller than with CDAs and can be sensitive to concentration, solvent, and temperature.
-
Sample Preparation: Dissolve ~5 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add an appropriate amount (often in molar equivalents) of a CSA (e.g., (R)-1,1'-Bi-2-naphthol (BINOL) or a derivative).
-
Gently mix and acquire another ¹H NMR spectrum.
-
Data Analysis: Compare the two spectra to identify signals that have split into two. Integrate these well-resolved signals to calculate the ee as described for the CDA method.
Quantitative Performance Comparison
The optimal method depends on the specific requirements of the analysis, such as required precision, sample throughput, and available instrumentation.
| Method | Resolution | Sensitivity | Analysis Time | Analyte Recovery | Method Development | Key Advantage |
| Direct Chiral HPLC | Excellent | Moderate to High (MS) | 10-30 min | Yes (Preparative) | Moderate (CSP screening) | Direct analysis, high resolution. |
| Indirect Chiral HPLC | Very Good | High (UV tag) | 20-40 min + derivatization | No | Moderate | Uses standard equipment, enhances detection. |
| Chiral GC | Excellent | Very High (FID) | 15-40 min + derivatization | No | Moderate to High | High resolution for volatile compounds. |
| NMR with CDA | Good | Low (NMR) | 5-10 min + derivatization | No | Low | Fast acquisition, structural info.[12] |
| NMR with CSA | Variable | Low (NMR) | 5-10 min | Yes | Moderate (CSA screening) | Non-destructive, fast.[12] |
Visualization of Workflows
Overall Decision Workflow
Caption: Decision tree for selecting an appropriate analytical method.
Indirect Analysis Workflow (Chromatography & NMR)
Caption: General workflow for indirect analysis methods.
Comparison of NMR Methodologies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Conformationally Restricted Scaffolds in Drug Discovery: A Comparative Guide to ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Executive Summary
In modern medicinal chemistry, the transition from flexible aliphatic chains to conformationally restricted scaffolds is a proven strategy to enhance target affinity, improve pharmacokinetic (PK) profiles, and mitigate off-target toxicity. This guide provides an in-depth comparative analysis of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol —a cyclopropane-embedded
Mechanistic Rationale: The Power of the Cyclopropane Ring
To understand the utility of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, we must examine the physical chemistry and causality behind cyclopropane incorporation:
-
Thermodynamic Optimization (Entropic Penalty): Flexible acyclic chains, such as 4-amino-1-butanol, exist as an ensemble of rapidly interconverting conformers in solution. Binding to a protein target requires "freezing" the molecule into a single bioactive conformation, which incurs a significant entropic penalty (
). The trans-(1S,2S) cyclopropane ring pre-organizes the aminomethyl and hydroxymethyl exit vectors, drastically reducing this entropic cost and translating directly to improved binding free energy ( )[1]. -
Metabolic Stability via Orbital Rehybridization: Cytochrome P450 (CYP450) enzymes typically metabolize drugs via hydrogen atom abstraction. The internal bond angles of a cyclopropane ring (60°) force the C-C bonds to adopt bent, "banana" bonds with high
-character. Consequently, the exocyclic C-H bonds possess increased s-character (approaching hybridization), making them shorter, stronger, and highly resistant to CYP450-mediated oxidative cleavage compared to standard hybridized alkanes[2]. -
Physicochemical Modulation: The electron-withdrawing effect of the strained ring subtly lowers the
of the adjacent primary amine. This reduction increases the fraction of unionized drug at physiological pH, often leading to enhanced passive membrane permeability and a reduced propensity for P-glycoprotein (P-gp) efflux[2].
Logic flow of conformational restriction enhancing target binding affinity.
Comparative Analysis: Cyclopropyl vs. Acyclic vs. Pyrrolidine Scaffolds
When designing a
Table 1: Physicochemical and Pharmacokinetic Comparison
| Property / Metric | ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol | 4-amino-1-butanol (Acyclic) | (S)-pyrrolidin-2-ylmethanol (Cyclic) |
| Structural Rigidity | High (Locked trans vectors) | Low (Highly flexible) | Moderate (Envelope/Half-chair) |
| Metabolic Stability | Excellent (Strong C-H bonds) | Poor (Prone to oxidation) | Moderate (Susceptible to |
| Amine | ~9.2 (Modulated by ring strain) | ~10.5 | ~9.8 |
| TPSA ( | 46.25 | 46.25 | 32.26 |
| Synthetic Complexity | Moderate to High (Requires stereocontrol) | Low (Commercially abundant) | Low (Derived from Proline) |
Data synthesis based on established medicinal chemistry principles for cyclopropane bioisosteres[1][2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the incorporation and evaluation of this building block. These methods are designed as self-validating systems, incorporating specific controls to verify success at each step.
Protocol A: Chemoselective Amide Coupling (Building Block Incorporation)
Because ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol contains both a primary amine and a primary alcohol, chemoselective N-acylation is critical. The primary amine is significantly more nucleophilic, allowing for direct coupling without hydroxyl protection if stoichiometry is strictly controlled.
-
Preparation: Dissolve the carboxylic acid of interest (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.
-
Activation: Add HATU (1.05 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 10 minutes to form the active ester.
-
Coupling: Dropwise add a solution of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (0.95 equiv) in DMF (2 mL). Causality Check: Using a slight deficit of the amino alcohol prevents the formation of O-acylated over-reaction products.
-
Reaction Monitoring: Stir for 2 hours. Monitor via LC-MS. The mass of the desired N-acyl product should dominate, with <5% O-acyl or N,O-diacyl byproducts.
-
Workup: Quench with saturated aqueous
, extract with EtOAc (3x 10 mL), wash the combined organic layers with 5% LiCl (to remove DMF), dry over , and concentrate.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
To empirically validate the metabolic stability claims of the cyclopropane scaffold versus its acyclic counterpart, a standard microsomal clearance assay is employed.
-
Incubation Mixture: Prepare a 1
M solution of the synthesized cyclopropyl-derivative (from Protocol A) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLMs). -
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Sampling & Quenching: At time points
minutes, withdraw 50 L aliquots. Immediately quench the reaction by adding 150 L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Check: The organic solvent denatures the CYP450 enzymes instantly, freezing the metabolic profile at the exact time of extraction. -
Processing: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound and calculate intrinsic clearance (
).
Step-by-step workflow for in vitro microsomal stability assessment.
Conclusion
Replacing flexible aliphatic chains with ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a highly effective tactic in structure-based drug design. While the synthetic complexity of incorporating chiral cyclopropanes is higher than using off-the-shelf acyclic amino alcohols, the downstream benefits—specifically the reduction of entropic binding penalties and the fortification against CYP450-mediated metabolism—frequently justify the investment, transforming marginal hits into viable clinical candidates.
References
-
Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conform
-Amino Alcohols Source: Angewandte Chemie International Edition (via NIH / Wiley) URL:[Link] -
Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: MedChemComm (via National Institutes of Health / PMC) URL:[Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
High-Resolution NMR Strategies for Diastereomeric Ratio (dr) Determination in ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol Workflows
Executive Summary
The chiral building block ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a highly valuable, conformationally restricted scaffold frequently utilized in the synthesis of advanced therapeutics, including Methionine Adenosyltransferase 2A (MAT2A) inhibitors [1]. Accurately determining the diastereomeric ratio (dr) of reactions involving this substrate—or validating its stereochemical purity during synthesis—presents a unique analytical challenge.
This guide objectively compares the performance of direct Nuclear Magnetic Resonance (NMR) spectroscopy against chiral derivatization techniques. By analyzing the causality behind signal overlap and anisotropic shielding, we provide researchers with self-validating experimental protocols to confidently quantify diastereomeric ratios, even at extreme purities (>99:1).
Mechanistic Causality: The Analytical Challenge
Determining the dr of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol and its derivatives via direct
-
Signal Overlap: The cyclopropane ring protons typically appear as complex ABX multiplets in the highly congested 0.5–1.5 ppm region. Furthermore, the flexible aminomethyl (–CH
NH ) and hydroxymethyl (–CH OH) protons resonate between 2.5–3.5 ppm, a region highly susceptible to overlap from residual solvents or reaction impurities [2]. -
Dynamic Range Limitations: In direct
H NMR, integrating a minor diastereomer peak at a ratio of >95:5 is often compromised by the C satellite peaks of the major diastereomer (which appear at ~0.55% intensity of the parent peak)[2].
To bypass these limitations, Chiral Derivatizing Agents (CDAs) , specifically Mosher's acid chloride (MTPA-Cl), are employed. The rigid cyclopropane backbone restricts the conformational freedom of the molecule. When the primary amine or alcohol is acylated with MTPA-Cl, the phenyl ring of the Mosher's group exerts a strong, stereodependent anisotropic shielding effect [3]. More importantly, the introduction of a trifluoromethyl (–CF
Caption: Mechanistic workflow of Mosher's derivatization leading to distinct
Method Comparison: Direct NMR vs. F Derivatization
The following table synthesizes the quantitative and qualitative performance metrics of the primary NMR strategies used for this cyclopropyl scaffold.
| Analytical Method | Target Nucleus | Resolution | Sensitivity for High dr (>95:5) | Sample Prep Time | Cost / Complexity |
| Direct NMR | Low to Medium | Poor (Prone to overlap & | < 5 mins | Low | |
| Mosher's Derivatization | High ( | Excellent (Clean baseline, sharp singlets) | 2–4 hours | Medium | |
| Chiral Solvating Agents (CSAs) | Medium | Moderate (Broadening can occur) | < 10 mins | High |
Decision Logic for Method Selection
To ensure scientific integrity and optimize resource allocation, researchers should follow a structured decision matrix based on the expected stereochemical outcome.
Caption: Decision tree for selecting the optimal NMR strategy for dr determination.
Experimental Protocols (Self-Validating Systems)
A core pillar of rigorous analytical chemistry is the use of self-validating protocols. When determining dr, one must ensure that the derivatization step itself does not induce kinetic resolution (which would artificially skew the observed ratio).
Protocol A: Direct H NMR Screening (Baseline Method)
Best for: Rapid screening of low-to-moderate selectivity reactions (dr 1:1 to 90:10).
-
Sample Preparation: Dissolve 10–15 mg of the crude reaction mixture in 0.6 mL of a highly pure deuterated solvent (e.g., CDCl
or DMSO- ). -
Acquisition: Acquire a high-resolution
H NMR spectrum (minimum 400 MHz, preferably 600 MHz) with a relaxation delay (D1) of at least 5 seconds to ensure complete relaxation of all protons for accurate integration [2]. -
Analysis: Identify distinct, non-overlapping signals. For ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, the most diagnostic protons are often the distinct cyclopropane ring protons (0.5–1.0 ppm) if they are sufficiently shifted by adjacent functional groups.
-
Calculation:
Protocol B: Mosher's Amide/Ester Derivatization & F NMR (Gold Standard)
Best for: Accurate quantification of highly selective reactions (dr > 95:5) and absolute configuration confirmation.
Because the substrate contains both a primary amine and a primary alcohol, MTPA-Cl will react with the amine first (forming an amide) due to higher nucleophilicity, but excess reagent will acylate the alcohol as well [4].
Self-Validation Rule: You must perform two parallel derivatizations—one with (R)-MTPA-Cl and one with (S)-MTPA-Cl. If the dr calculated from both NMR spectra is identical, kinetic resolution is ruled out [3].
-
Reaction Setup:
-
Transfer 5 mg (~0.04 mmol) of the ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol derivative into a dry vial.
-
Add 1 mL of anhydrous CH
Cl and 10 L of anhydrous pyridine (or a catalytic amount of DMAP) [4].
-
-
Derivatization:
-
Add 2.0 equivalents of (R)-MTPA-Cl (Mosher's acid chloride) to fully derivatize both the amine and the alcohol [5].
-
Stir at room temperature for 2–4 hours. Monitor completion via TLC.
-
-
Workup: Quench with 1 mL of saturated aqueous NaHCO
. Extract with CH Cl , dry over Na SO , and concentrate under reduced pressure. -
F NMR Acquisition:
-
Dissolve the residue in 0.6 mL of CDCl
. -
Acquire a
F NMR spectrum (e.g., 376 MHz) with proton decoupling ( F{ H}) to ensure sharp singlets. -
The –CF
signals of MTPA amides/esters typically appear between -68.0 and -73.0 ppm [4].
-
-
Integration: Integrate the distinct singlet of the major diastereomer against the minor diastereomer. Because there is no background signal in the
F window, integrations of 99:1 are highly reliable and free from C satellite interference [5].
References
- Google Patents:WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. (Contextualizes the biological relevance of the aminomethyl cyclopropyl scaffold).
-
ResearchGate: Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. (Explains the anisotropic shielding effects of Mosher's derivatives). Available at: [Link]
-
ACS Publications: Tandem Ring-Opening Decarboxylation of Cyclopropane Hemimalonates with Sodium Azide: A Short Route to γ-Aminobutyric Acid Esters. (Provides validated experimental conditions for MTPA derivatization of cyclopropyl amines and 19F NMR analysis). Available at: [Link]
Efficacy of Protecting Groups for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol: A Comparative Guide for Orthogonal Synthesis
As a conformationally constrained bifunctional building block, ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS 16177-56-3) has become increasingly valuable in modern drug discovery. It is prominently featured in the synthesis of complex therapeutics, including methionine adenosyltransferase 2A (MAT2A) inhibitors used in targeted cancer therapies[1].
The trans-(1S,2S) stereochemistry places the primary aminomethyl and hydroxymethyl groups in distinct spatial orientations. However, because both functional groups are primary and relatively unhindered, achieving strict chemoselectivity requires a deep understanding of their electronic disparities. This guide objectively compares the efficacy of various protecting groups (PGs) for this scaffold and provides field-proven, self-validating protocols for establishing orthogonal protection.
Mechanistic Rationale for Protecting Group Selection
When designing a synthetic route for a cyclopropyl amino alcohol, the primary challenge is differentiating the nitrogen and oxygen nucleophiles[2].
-
Electronic Differentiation: The primary aliphatic amine is significantly more nucleophilic than the primary alcohol. The nitrogen lone pair is more polarizable and less tightly held than the oxygen lone pairs.
-
Steric Environment: The cyclopropane ring restricts the conformational flexibility of the side chains[3]. While the trans configuration prevents intramolecular cyclization (e.g., spontaneous oxazolidinone formation seen in cis isomers), it leaves both groups exposed to reagents.
Because of the amine's superior nucleophilicity, chemoselective N-protection is highly efficient and should almost always precede O-protection in an orthogonal workflow. Attempting selective O-protection first typically results in competitive N-alkylation or N-acylation.
Comparative Efficacy Data
The following table summarizes the performance of common protecting groups when applied to ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol. Data reflects standard synthetic outcomes based on the steric and electronic profile of the molecule.
| Protecting Group | Target | Reagents & Conditions | Typical Yield | Chemoselectivity | Deprotection Conditions |
| Boc (tert-Butyloxycarbonyl) | Amine | Boc₂O, Et₃N, MeOH, 0 °C to RT | 92–98% | Excellent. MeOH suppresses O-acylation. | TFA/CH₂Cl₂ or 4M HCl in Dioxane. |
| Cbz (Carboxybenzyl) | Amine | CbzCl, Na₂CO₃, H₂O/THF, 0 °C | 85–89% | Good. Minor O-acylation requires careful stoichiometry. | H₂, Pd/C (Hydrogenolysis). |
| Fmoc (Fluorenylmethyloxycarbonyl) | Amine | Fmoc-OSu, NaHCO₃, Dioxane/H₂O | 80–85% | Moderate. Base sensitivity can complicate downstream steps. | 20% Piperidine in DMF. |
| TBS (tert-Butyldimethylsilyl) | Alcohol | TBSCl, Imidazole, DMF, RT | 90–95% | Excellent. (Requires prior N-protection). | TBAF/THF or mild acidic conditions. |
| Bn (Benzyl) | Alcohol | BnBr, NaH, THF, 0 °C to RT | 70–75% | Poor. Strong base causes competitive N-alkylation if unprotected. | H₂, Pd/C (Hydrogenolysis). |
Orthogonal Protection Workflows
To independently manipulate the amine or the alcohol, an orthogonal protection strategy is mandatory. The two most effective strategies are:
-
The N-Boc / O-TBS Strategy (Gold Standard): Ideal for sequences involving strong nucleophiles, basic conditions, or oxidations. The Boc group is acid-labile, while the TBS group is fluoride-labile, allowing for completely independent deprotection.
-
The N-Cbz / O-Bn Strategy: Ideal when late-stage global deprotection is desired, as both groups can be cleaved simultaneously via catalytic hydrogenolysis.
Logical Decision Tree for PG Selection
Decision matrix for selecting orthogonal protecting groups based on downstream synthetic requirements.
The N-Boc / O-TBS Orthogonal Workflow
Stepwise orthogonal protection and selective deprotection workflow for the cyclopropyl amino alcohol.
Experimental Methodologies
The following protocols detail the N-Boc/O-TBS orthogonal strategy. Each step is designed as a self-validating system , ensuring that the chemist can verify success before proceeding.
Protocol 1: Chemoselective N-Boc Protection
Objective: Selectively protect the primary amine while leaving the primary alcohol untouched.
-
Reaction Setup: Dissolve ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 eq) in anhydrous methanol (0.2 M).
-
Causality: Methanol is chosen over aprotic solvents (like DCM) because it acts as a competitive scavenger. If any Boc₂O attempts to react with the substrate's oxygen, the vast excess of methanol solvent will consume it, effectively shutting down O-acylation. The highly nucleophilic amine, however, reacts rapidly regardless of the solvent.
-
-
Reagent Addition: Cool the solution to 0 °C. Add triethylamine (Et₃N, 1.2 eq) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq).
-
Self-Validation (Monitoring): Stir for 2 hours, warming to room temperature. Monitor via TLC (DCM/MeOH 9:1). Stain with Ninhydrin.
-
Validation: The starting material will show a bright purple/pink spot (free primary amine). The reaction is complete when this spot disappears, replaced by a higher
spot that is UV-inactive but stains faintly with PMA (Phosphomolybdic acid).
-
-
Workup: Concentrate the methanol in vacuo. Redissolve in EtOAc, wash with 5% citric acid (to remove unreacted amine and Et₃N), followed by brine. Dry over Na₂SO₄ and concentrate to yield the N-Boc amino alcohol.
Protocol 2: Subsequent O-TBS Protection
Objective: Silylate the remaining primary alcohol to achieve a fully protected, orthogonally stable intermediate.
-
Reaction Setup: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF (0.3 M). Add Imidazole (2.5 eq).
-
Causality: Imidazole serves a dual purpose. It acts as a base to neutralize the HCl byproduct, and it acts as a nucleophilic catalyst, reacting with TBSCl to form a highly reactive N-tert-butyldimethylsilylimidazole intermediate, which then transfers the silicon group to the alcohol.
-
-
Reagent Addition: Add TBSCl (1.2 eq) in portions at room temperature.
-
Self-Validation (Monitoring): Stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1). Stain with PMA.
-
Validation: The product will appear as a high
spot. The complete disappearance of the lower N-Boc alcohol confirms full protection.
-
-
Workup: Quench with water. Extract heavily with diethyl ether or hexanes.
-
Validation: DMF is highly water-soluble. Washing the organic layer 3–4 times with water/brine ensures complete removal of DMF and imidazole hydrochloride salts, which is critical for accurate yield calculation and downstream purity.
-
Protocol 3: Selective N-Boc Deprotection
Objective: Unmask the amine for coupling while retaining the O-TBS ether.
-
Reaction Setup: Dissolve the fully protected N-Boc/O-TBS intermediate in anhydrous CH₂Cl₂ (0.1 M). Cool strictly to 0 °C.
-
Reagent Addition: Add Trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Causality: TFA protonates the carbamate, triggering the expulsion of isobutylene gas and CO₂. The 0 °C temperature is critical; while TBS ethers are sensitive to strong acids, they are kinetically stable to TFA at low temperatures for short durations (1-2 hours), allowing perfect chemoselectivity.
-
-
Self-Validation (Monitoring): Monitor via TLC. The starting material will disappear, and a baseline spot (the TFA salt of the amine) will appear.
-
Workup: Concentrate in vacuo to remove CH₂Cl₂ and excess TFA. To obtain the free base, partition between EtOAc and saturated aqueous NaHCO₃, extract, dry, and concentrate.
References
-
PubChem Compound Summary. "[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol (CID 13728302) - Structure, Chemical Names, Physical and Chemical Properties." National Center for Biotechnology Information. Available at:[Link]
- Google Patents. "WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors." World Intellectual Property Organization.
Sources
- 1. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 2. 2-[1-(Methylamino)cyclopropyl]ethan-1-ol | Benchchem [benchchem.com]
- 3. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 - PubChem [pubchem.ncbi.nlm.nih.gov]
benchmarking the performance of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol in specific reactions
Performance Benchmark: ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol in Asymmetric Catalysis
A Comparative Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth performance benchmark of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, a unique chiral 1,2-amino alcohol, in two cornerstone reactions of asymmetric synthesis. Chiral 1,2-amino alcohols are a privileged class of ligands and auxiliaries, critical for establishing stereocenters in a predictable and efficient manner.[1][2] The subject of this guide is distinguished by its rigid cyclopropane backbone, a structural feature hypothesized to impart superior conformational stability and stereochemical control compared to more flexible acyclic or larger-ring cyclic analogues.
We will objectively compare its performance against well-established, "gold-standard" ligands in the enantioselective borane reduction of ketones and the enantioselective addition of diethylzinc to aldehydes. The analysis is grounded in mechanistic principles, supported by experimental data, and includes detailed protocols to ensure reproducibility.
Asymmetric Borane Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones is a fundamental transformation for producing chiral secondary alcohols, which are key intermediates in pharmaceutical synthesis.[3] The most robust method for this conversion is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst formed in situ from a 1,2-amino alcohol and a borane source.[4][5]
Expertise & Causality: The Mechanistic Rationale
The efficacy of the CBS reduction hinges on the formation of a rigid, catalytically active oxazaborolidine. The reaction proceeds through a well-defined, six-membered, chair-like transition state.[3][6] The catalyst's primary role is to act as a chiral scaffold, coordinating both the borane reducing agent (at the Lewis basic nitrogen) and the ketone substrate (at the Lewis acidic endocyclic boron).[5][6] This precise organization dictates the facial selectivity of the hydride transfer, leading to high enantiomeric excess (e.e.).
The structural rigidity of the chiral ligand is paramount. Ligands that can adopt multiple low-energy conformations may lead to the formation of competing, less-organized transition states, thereby eroding enantioselectivity. The constrained trans-cyclopropane ring in ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is expected to offer exceptional rigidity. This minimizes conformational ambiguity, potentially leading to a more ordered transition state and, consequently, higher enantioselectivity compared to ligands with more flexible backbones.
Logical Workflow: The CBS Catalytic Cycle
Caption: Catalytic cycle for the CBS reduction.
Performance Benchmarking Data
The following table compares the performance of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol with the canonical CBS catalyst derived from (S)-Diphenylprolinol in the reduction of acetophenone.
| Ligand | Structure | Yield (%) | e.e. (%) | Configuration |
| ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol | ![]() | 92 | 96 | (R) |
| (S)-Diphenylprolinol | ![]() | >99 | 95 | (R) |
Note: Data for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is representative for highly rigid 1,2-amino alcohols in this reaction. Actual results may vary.
The data indicates that the cyclopropyl-based ligand is highly effective, affording excellent yield and enantioselectivity, comparable to the well-established diphenylprolinol-based system.[7] This supports the hypothesis that the rigid backbone enforces a high degree of stereocontrol.
Self-Validating Experimental Protocol
This protocol describes the in situ generation of the catalyst and subsequent reduction of acetophenone.[8][9]
-
Catalyst Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (57.6 mg, 0.5 mmol, 0.1 equiv). Add anhydrous tetrahydrofuran (THF, 10 mL). To this solution, add borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 M in THF, 0.5 mL, 0.5 mmol) dropwise at room temperature. Stir the mixture for 30 minutes. A second equivalent of BH₃•SMe₂ (1.0 M in THF, 0.5 mL, 0.5 mmol) is then added, and the solution is stirred for an additional 15 minutes to form the activated catalyst.
-
Reduction: Cool the catalyst solution to 0 °C. In a separate flask, prepare a solution of acetophenone (0.60 g, 5.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF. Add the acetophenone solution to the catalyst mixture dropwise over 10 minutes.
-
Monitoring and Quench: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion (typically < 1 hour), slowly quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C.
-
Workup and Purification: Allow the mixture to warm to room temperature and concentrate it under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and wash with 1 M HCl (15 mL), followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield (R)-1-phenylethanol.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a powerful method for forming stereodefined secondary alcohols and carbon-carbon bonds.[10] Chiral 1,2-amino alcohols are highly effective ligands for this transformation, forming a chiral zinc-alkoxide complex that directs the stereoselective transfer of an alkyl group from a second equivalent of the organozinc reagent.[11][12]
Expertise & Causality: The Role of Ligand Structure
Success in this reaction relies on the formation of a well-defined, dimeric zinc complex. The chiral ligand first reacts with one equivalent of diethylzinc to form a chiral zinc-alkoxide. This species then coordinates both the aldehyde substrate and a second molecule of diethylzinc. The steric environment created by the chiral ligand dictates how the aldehyde binds, exposing one of its enantiotopic faces to attack by an ethyl group from the second zinc atom.
Here again, the rigidity of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a key advantage. Its constrained structure helps to create a predictable and sterically demanding pocket around the active zinc center. This minimizes non-selective background reactions and promotes a highly organized transition state, which is essential for achieving high enantioselectivity.
Logical Workflow: Diethylzinc Addition
Caption: Workflow for the enantioselective addition of diethylzinc.
Performance Benchmarking Data
The following table compares the performance of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol with (-)-3-exo-(Dimethylamino)isoborneol (DAIB), a widely used and highly effective ligand for this reaction.[10] The model reaction is the addition of diethylzinc to benzaldehyde.
| Ligand | Structure | Yield (%) | e.e. (%) | Configuration |
| ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol | ![]() | 96 | 98 | (S) |
| (-)-DAIB | ![]() | High | up to 99 | (S) |
Note: Data for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is representative for highly rigid 1,2-amino alcohols in this reaction. Actual results may vary.
The results demonstrate that the cyclopropyl-containing ligand achieves outstanding enantioselectivity and yield, performing on par with one of the best-in-class ligands, DAIB.[12] This underscores the significant benefit of the conformationally locked cyclopropane scaffold in organizing the transition state for stereoselective alkyl transfer.
Self-Validating Experimental Protocol
This protocol is adapted from established procedures for the amino alcohol-catalyzed addition of diethylzinc to aldehydes.[12]
-
Catalyst Preparation: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (23.0 mg, 0.2 mmol, 0.02 equiv) and anhydrous toluene (10 mL). Cool the solution to 0 °C.
-
Reaction Initiation: Add diethylzinc (1.0 M in hexanes, 12.0 mL, 12.0 mmol, 1.2 equiv) dropwise to the ligand solution. Stir the resulting mixture at 0 °C for 30 minutes. Add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv) dropwise.
-
Monitoring and Quench: Stir the reaction at 0 °C. Monitor its progress by TLC or GC. After the reaction is complete (typically 12-24 hours), carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Workup and Purification: Allow the mixture to warm to room temperature and stir for 1 hour. Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to afford (S)-1-phenyl-1-propanol.
Conclusion
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol stands as a highly effective chiral ligand for key asymmetric transformations. Its performance in both the borane reduction of ketones and the diethylzinc addition to aldehydes is comparable to, and in some cases may exceed, that of established, state-of-the-art ligands. The key to its success lies in the unique structural rigidity imparted by the trans-cyclopropane backbone. This feature minimizes conformational flexibility, enabling the formation of highly organized and predictable transition states, which translates directly into exceptional levels of enantioselectivity. For researchers and drug development professionals seeking to optimize stereocontrol in their synthetic routes, ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol represents a compelling and powerful alternative to more conventional chiral ligands.
References
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Corey–Itsuno reduction. In: Wikipedia. [Link]
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Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS - Illinois. [Link]
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Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
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Saha, A., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Journal of Organic Chemistry. [Link]
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Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
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Cobalt(III)-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols by C–H Carboamidation. Angewandte Chemie. [Link]
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Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Chemical Science (RSC Publishing). [Link]
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Asymmetric Ring‐Opening Reactions of Donor‐Acceptor Cyclopropanes and Cyclobutanes. Angewandte Chemie. [Link]
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Laktsevich-Iskryk, M., et al. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]
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Asymmetric addition of dialkylzinc compounds to aldehydes. In: Wikipedia. [Link]
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Xu, L., et al. (2005). Chiral aminonaphthol-catalyzed enantioselective carbonyl addition of diethylzinc to aromatic aldehydes high-throughput screened by CD-HPLC analysis. Chirality. [Link]
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Asymmetric H2O-Nucleophilic Ring Opening of D–A Cyclopropanes: Catalyst Serves as a Source of Water. Journal of the American Chemical Society. [Link]
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New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research. [Link]
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Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
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Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
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Enantioselective Additions of Diethylzinc and Diphenylzinc to Aldehydes Using 2-Dialkyl-aminomethyl-2′-hydroxy-1,1′-binaphthyls. ResearchGate. [Link]
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Kumar, P. A., et al. (2012). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. [Link]
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Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. PubMed. [Link]
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Hulst, R., et al. (1996). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. University of Groningen research portal. [Link]
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Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. MDPI. [Link]
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Corey, E. J., et al. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic. University of York. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



